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  • Product: 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone
  • CAS: 70977-71-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone is an aromatic ketone that holds significant interest within the realms of synthetic organic chemi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone is an aromatic ketone that holds significant interest within the realms of synthetic organic chemistry and medicinal chemistry. As a substituted acetophenone, it serves as a versatile building block and a key intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[1] Its unique substitution pattern, featuring amino, hydroxyl, and methyl groups on the phenyl ring, provides multiple reactive sites for chemical modification, making it a valuable scaffold in drug discovery and development.[2] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications, tailored for professionals in the scientific community.

Chemical Identity and Properties

The primary identifier for a chemical compound is its CAS (Chemical Abstracts Service) number. For the hydrochloride salt of the title compound, the CAS number is established.

Identifier Value Source
Chemical Name 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone hydrochloride3[3]
CAS Number 1159822-89-53[3]
Molecular Formula C₉H₁₂ClNO₂3[3]
Molecular Weight 201.65 g/mol 3[3]
Property Value (Estimated/Inferred) Source/Reference
Molecular Formula (Free Base) C₉H₁₁NO₂Inferred
Molecular Weight (Free Base) 165.19 g/mol Inferred
Appearance Likely a crystalline solid4[4]
Solubility Soluble in organic solvents.1[1]

Synthesis Strategies

The synthesis of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone can be approached through a multi-step chemical transformation. A common strategy involves the nitration of a substituted acetophenone followed by the reduction of the nitro group to an amine. A plausible synthetic route is outlined below, based on established methodologies for similar compounds.[1][6]

Synthesis_Pathway Start 1-(2-Hydroxy-5-methylphenyl)ethanone Intermediate 1-(2-Hydroxy-5-methyl-3-nitrophenyl)ethanone Start->Intermediate Nitration (HNO₃, H₂SO₄) Product 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone Intermediate->Product Reduction (e.g., H₂, Pd/C)

Caption: Synthetic pathway for 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on the synthesis of structurally related compounds and should be adapted and optimized for specific laboratory conditions.[1][6]

Step 1: Nitration of 1-(2-Hydroxy-5-methylphenyl)ethanone

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(2-hydroxy-5-methylphenyl)ethanone in a suitable solvent like glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a nitrating agent, such as a mixture of fuming nitric acid and glacial acetic acid, dropwise to the cooled solution while maintaining the low temperature.[6]

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into ice water.

  • Collect the precipitated product, 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone, by filtration, wash with cold water, and dry.

Step 2: Reduction of the Nitro Intermediate

  • Dissolve the synthesized 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone in a suitable solvent, such as ethanol or ethyl acetate.

  • Add a catalyst, typically 10% palladium on activated carbon (Pd/C).[6]

  • Introduce a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus) and stir the mixture vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, filter off the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product, 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone.

  • Purify the product by recrystallization or column chromatography.

Applications in Drug Discovery and Development

Substituted amino-hydroxy-acetophenones are valuable precursors in the synthesis of a wide array of heterocyclic systems that form the core of many pharmaceutical agents. The presence of the amino and hydroxyl groups allows for the construction of various ring systems through condensation and cyclization reactions.

This class of compounds is particularly important in the synthesis of:

  • Pranlukast: 3-Amino-2-hydroxy acetophenone is a key intermediate in the synthesis of Pranlukast, a medication used for the treatment of asthma.[7]

  • Novel Heterocyclic Scaffolds: The reactive nature of the amino and hydroxyl groups can be exploited to synthesize novel heterocyclic compounds with potential therapeutic applications. These can be further elaborated to create libraries of compounds for high-throughput screening.

The general workflow for utilizing such an intermediate in a drug discovery pipeline is depicted below.

Drug_Discovery_Workflow Start 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone Step1 Synthesis of Heterocyclic Scaffolds Start->Step1 Step2 Library Generation Step1->Step2 Step3 High-Throughput Screening Step2->Step3 Step4 Lead Optimization Step3->Step4 End Drug Candidate Step4->End

Caption: Drug discovery workflow utilizing the title compound.

Safety and Handling

The hydrochloride salt is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.[8][9]

Conclusion

1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. Its versatile structure allows for the creation of complex molecules, particularly those with therapeutic promise. While detailed experimental data on the free base is limited, this guide provides a comprehensive overview based on available information for its hydrochloride salt and structurally related compounds. Researchers and drug development professionals can leverage this information to explore the full potential of this compound in their scientific endeavors.

References

  • BLDpharm. 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone hydrochloride.
  • ChemicalBook. 1-(2-Hydroxy-5-methylphenyl)ethanone.
  • BLDpharm. 1-(2-Hydroxy-5-methylphenyl)ethanone.
  • Google Patents. CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone.
  • Benchchem. A Technical Guide to 1-(2-Amino-5-methylphenyl)
  • PubMed Central.
  • Chemistry Europe. Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2'-Hydroxy-5'-methylacetophenone.
  • Sigma-Aldrich.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties of the compound 1-(3-Amino-2-hydroxy-5-m...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the compound 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established theoretical principles and experimental data from structurally analogous compounds to offer reliable predictions of its characteristics. The guide covers its chemical structure, predicted physicochemical parameters, a proposed synthetic route with a detailed experimental protocol, and an analysis of its expected spectral properties. This information is intended to serve as a valuable resource for researchers in drug discovery and organic synthesis, providing a foundational understanding of this compound's behavior and facilitating its potential application in novel chemical entities.

Introduction and Chemical Identity

1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone, with the Chemical Abstracts Service (CAS) Registry Number 70977-71-8 for the free base and 1159822-89-5 for its hydrochloride salt, is an aromatic ketone.[1][2] Its structure is characterized by an acetophenone core substituted with hydroxyl, amino, and methyl groups on the phenyl ring. The relative positions of these functional groups are critical to its chemical reactivity, intermolecular interactions, and, consequently, its potential pharmacological activity. The presence of both a hydrogen bond donor (hydroxyl and amino groups) and acceptor (carbonyl and hydroxyl oxygen, amino nitrogen) suggests its potential for forming specific interactions with biological targets.

Table 1: Chemical Identity of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone

IdentifierValue
IUPAC Name 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone
CAS Number 70977-71-8 (free base)
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Canonical SMILES CC1=CC(=C(C(=C1)C(=O)C)O)N
InChI Key Not readily available

Predicted Physicochemical Properties

Direct experimental data for the physicochemical properties of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone are scarce in publicly accessible literature. Therefore, the following properties are predicted based on the known values of its structural isomers and related compounds, providing a scientifically grounded estimation for practical laboratory use.

Table 2: Predicted and Comparative Physicochemical Properties

PropertyPredicted Value for 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanoneComparative Experimental DataSource
Melting Point (°C) 110-1251-(3-Hydroxy-5-methylphenyl)ethanone: 122-123 °C[3]
Boiling Point (°C) > 300 (decomposes)1-(2-Hydroxy-5-methylphenyl)ethanone: 210 °C[4]
Water Solubility Slightly soluble1-(2-Hydroxy-5-methylphenyl)ethanone: Insoluble[5]
logP (Octanol-Water Partition Coefficient) ~1.5 - 2.01-(3-Hydroxy-5-methylphenyl)ethanone: 1.6[6]
pKa (Acidic - Phenolic OH) ~9-10--
pKa (Basic - Amino Group) ~3-4--

The predicted slightly higher melting point compared to some isomers can be attributed to the potential for strong intramolecular hydrogen bonding between the ortho-amino and hydroxyl groups, as well as intermolecular hydrogen bonding, leading to a more stable crystal lattice. The solubility in water is expected to be low due to the hydrophobic contributions of the methyl group and the benzene ring, though the polar functional groups will allow for some solubility. The octanol-water partition coefficient (logP) is predicted to be in a range suitable for many drug discovery applications, suggesting a balance between hydrophilicity and lipophilicity.

Synthesis and Purification

A robust and reproducible synthetic protocol is essential for obtaining high-purity 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone for research and development. The most logical synthetic route involves the nitration of a commercially available precursor followed by the reduction of the nitro group.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 1-(2-hydroxy-5-methylphenyl)ethanone.

Synthesis_Pathway Start 1-(2-Hydroxy-5-methylphenyl)ethanone Intermediate 1-(2-Hydroxy-5-methyl-3-nitrophenyl)ethanone Start->Intermediate Nitration (HNO₃/H₂SO₄) Product 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone Intermediate->Product Reduction (e.g., H₂/Pd-C)

Caption: Proposed two-step synthesis of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related aminohydroxyacetophenones.[7][8]

Step 1: Nitration of 1-(2-Hydroxy-5-methylphenyl)ethanone

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1-(2-hydroxy-5-methylphenyl)ethanone (1 equivalent) in glacial acetic acid at room temperature.

  • Cooling: Cool the solution to 0-5 °C using an ice-salt bath.

  • Nitrating Agent Addition: Slowly add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and glacial acetic acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing crushed ice. A yellow solid, 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone, will precipitate.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. The crude product can be purified by recrystallization from ethanol.

Step 2: Reduction of 1-(2-Hydroxy-5-methyl-3-nitrophenyl)ethanone

  • Reaction Setup: In a hydrogenation vessel, suspend the purified 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone (1 equivalent) in ethanol.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on activated carbon (Pd/C) (approximately 5-10% by weight of the nitro compound).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-60 psi) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation and Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the crude 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone. The product can be further purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.

Experimental_Workflow cluster_nitration Step 1: Nitration cluster_reduction Step 2: Reduction N1 Dissolve Starting Material in Acetic Acid N2 Cool to 0-5 °C N1->N2 N3 Add Nitrating Agent Dropwise N2->N3 N4 Stir at Room Temperature & Monitor by TLC N3->N4 N5 Quench with Ice Water N4->N5 N6 Filter and Wash Precipitate N5->N6 N7 Recrystallize from Ethanol N6->N7 R1 Suspend Nitro Compound in Ethanol N7->R1 Purified Intermediate R2 Add Pd/C Catalyst R1->R2 R3 Hydrogenate under Pressure R2->R3 R4 Monitor by TLC R3->R4 R5 Filter to Remove Catalyst R4->R5 R6 Evaporate Solvent R5->R6 R7 Purify by Chromatography/Recrystallization R6->R7

Caption: Detailed workflow for the synthesis and purification of the target compound.

Predicted Spectral Properties

The structural features of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone will give rise to a unique spectral fingerprint. The following are predictions for its key spectral characteristics based on data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, the phenolic hydroxyl proton, and the amino protons.

  • Aromatic Protons (2H): Two singlets or two doublets (with a small meta-coupling constant) in the range of δ 6.5-7.5 ppm. The exact chemical shifts will be influenced by the electronic effects of the three substituents.

  • Acetyl Protons (3H): A sharp singlet around δ 2.5 ppm.

  • Methyl Protons (3H): A singlet around δ 2.2-2.4 ppm.

  • Phenolic Hydroxyl Proton (1H): A broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration, likely appearing between δ 9-12 ppm due to intramolecular hydrogen bonding with the adjacent amino group.

  • Amino Protons (2H): A broad singlet, with a chemical shift that is also solvent and concentration-dependent, typically in the range of δ 4-6 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • Carbonyl Carbon: A signal in the downfield region, around δ 195-205 ppm.

  • Aromatic Carbons: Six distinct signals in the range of δ 110-160 ppm. The carbons directly attached to the oxygen and nitrogen atoms will be the most deshielded.

  • Acetyl Methyl Carbon: A signal in the aliphatic region, around δ 25-30 ppm.

  • Ring Methyl Carbon: A signal around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present.

  • O-H and N-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the stretching vibrations of the phenolic hydroxyl and amino groups. The broadness is indicative of hydrogen bonding.

  • C=O Stretching: A strong, sharp absorption band around 1650-1680 cm⁻¹, characteristic of an aryl ketone. The frequency may be slightly lowered due to conjugation and intramolecular hydrogen bonding.

  • C-N Stretching: A medium intensity band in the region of 1250-1350 cm⁻¹.

  • C-O Stretching: A band in the range of 1200-1300 cm⁻¹.

  • Aromatic C=C Stretching: Several bands of varying intensity in the 1450-1600 cm⁻¹ region.

  • C-H Stretching: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹.

Mass Spectrometry

In an electron ionization mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (165.19). Common fragmentation patterns for acetophenones include the loss of a methyl radical (M-15) to form a stable acylium ion, and the loss of the entire acetyl group (M-43).[9]

Chemical Reactivity and Stability

The reactivity of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone is governed by its functional groups.

  • Amino Group: The primary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization.

  • Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated by a base. It can also undergo etherification and esterification reactions.

  • Ketone Group: The carbonyl group can participate in various nucleophilic addition reactions, condensations, and reductions.

The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. It may be sensitive to light and air, and storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

Conclusion

This technical guide has provided a detailed, albeit largely predictive, overview of the physicochemical properties of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone. By drawing upon established chemical principles and data from structurally similar molecules, this document offers a solid foundation for researchers interested in utilizing this compound. The proposed synthetic route and predicted spectral data are intended to guide experimental work, while the summary of its chemical properties provides insights into its handling, stability, and potential applications in medicinal chemistry and materials science. Further experimental validation of these predicted properties is encouraged to build a more complete and accurate profile of this intriguing molecule.

References

  • (Author, Year). Title of a relevant book or article on organic chemistry principles. Publisher. (Note: A general reference for the principles discussed would be cited here).
  • PubChem. (n.d.). 2-Hydroxy-5-methylacetophenone. National Center for Biotechnology Information. Retrieved from [Link][4]

  • (Author, Year). Title of a relevant book or article on spectroscopy. Publisher. (Note: A general reference for spectroscopic principles would be cited here).
  • PrepChem. (n.d.). Synthesis of 3-amino-2-hydroxyacetophenone. Retrieved from [Link][7]

  • Filo. (2025). Explain all possible fragmentation for in mass spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Hydroxy-5-methylphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link][6]

Sources

Foundational

An In-depth Technical Guide to 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone: Molecular Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of the chemical compound 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone, a substituted aromatic ketone of interest in synthetic organic chemistry and drug discovery. T...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical compound 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone, a substituted aromatic ketone of interest in synthetic organic chemistry and drug discovery. This document details its molecular structure, chemical formula, physicochemical properties, and a proposed synthetic pathway. It is intended for researchers, scientists, and professionals in the fields of chemical synthesis and pharmaceutical development.

Chemical Identity and Molecular Structure

1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone is a polysubstituted acetophenone derivative. Its core structure consists of a benzene ring substituted with an acetyl group, an amino group, a hydroxyl group, and a methyl group.

  • IUPAC Name: 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone

  • Molecular Formula: C₉H₁₁NO₂

  • Molecular Weight: 165.19 g/mol

  • CAS Number: 1159822-89-5 (for the hydrochloride salt)[1]

  • Canonical SMILES: CC1=CC(=C(C(=C1)N)O)C(=O)C

The spatial arrangement of the functional groups on the aromatic ring significantly influences the molecule's chemical reactivity and potential biological activity. The ortho-positioning of the amino and hydroxyl groups to the acetyl moiety is a key structural feature.

Molecular Structure Diagram

Caption: 2D molecular structure of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone.

Physicochemical and Spectroscopic Properties

Experimentally determined data for this specific molecule is not widely available. Therefore, the following properties are a combination of available data for its hydrochloride salt and predicted values based on its structure and data from analogous compounds.

PropertyValueSource
Appearance Predicted: Off-white to light brown solidAnalogous Compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted: Soluble in polar organic solvents like DMSO and methanol.Chemical Principles
pKa Predicted: Phenolic OH ~9-10; Aromatic Amine ~4-5Analogous Compounds
Predicted Spectroscopic Data

The predicted spectroscopic data provides a means for the identification and characterization of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone.

  • ¹H NMR (Predicted):

    • Aromatic Protons: Two singlets or doublets in the range of δ 6.5-7.5 ppm. The exact chemical shifts and coupling constants would depend on the electronic effects of the substituents.

    • Acetyl Protons (CH₃): A singlet around δ 2.5 ppm.

    • Methyl Protons (Ar-CH₃): A singlet around δ 2.2 ppm.

    • Amino Protons (NH₂): A broad singlet, chemical shift is solvent-dependent.

    • Hydroxyl Proton (OH): A broad singlet, chemical shift is solvent-dependent.

  • ¹³C NMR (Predicted):

    • Carbonyl Carbon (C=O): In the range of δ 195-205 ppm.

    • Aromatic Carbons: Peaks between δ 110-160 ppm. The carbons attached to the oxygen, nitrogen, and acetyl group will be significantly shifted.

    • Acetyl Methyl Carbon: Around δ 25-30 ppm.

    • Aromatic Methyl Carbon: Around δ 15-20 ppm.

  • Infrared (IR) Spectroscopy (Predicted):

    • O-H stretch (hydroxyl): Broad peak around 3200-3600 cm⁻¹.

    • N-H stretch (amino): Two sharp peaks around 3300-3500 cm⁻¹.

    • C=O stretch (ketone): Strong, sharp peak around 1650-1680 cm⁻¹.

    • C-N stretch: Around 1250-1350 cm⁻¹.

    • C-O stretch (phenol): Around 1200-1260 cm⁻¹.

    • Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): Expected at m/z = 165.08.

    • Major Fragments: Loss of a methyl group (M-15) at m/z = 150, and loss of the acetyl group (M-43) at m/z = 122.

Proposed Synthetic Pathway

A plausible synthetic route for 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone can be envisioned starting from commercially available 4-methylphenol (p-cresol). The proposed multi-step synthesis involves nitration, reduction, and a subsequent acylation reaction.

Synthetic Workflow Diagram

A 4-Methylphenol B 2-Nitro-4-methylphenol A->B HNO₃, H₂SO₄ C 2-Amino-4-methylphenol B->C H₂, Pd/C or SnCl₂ D 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone C->D CH₃COCl, AlCl₃ (Friedel-Crafts Acylation) or other acylation method

Caption: Proposed synthetic workflow for 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Nitration of 4-Methylphenol

  • To a stirred solution of 4-methylphenol in a suitable solvent (e.g., glacial acetic acid), slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid at a low temperature (0-5 °C).

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter, wash the solid with cold water until neutral, and dry to obtain 2-nitro-4-methylphenol.

Causality: The hydroxyl group is a strongly activating, ortho-, para-directing group. The para position is blocked by the methyl group, thus nitration occurs primarily at the ortho position. The use of low temperatures is crucial to control the exothermic reaction and prevent over-nitration.

Step 2: Reduction of 2-Nitro-4-methylphenol

  • Dissolve 2-nitro-4-methylphenol in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalyst, such as palladium on carbon (Pd/C), to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the starting material is consumed (monitored by TLC).

  • Alternatively, reduction can be achieved using a metal in acid, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.

  • After the reaction is complete, filter off the catalyst (if using Pd/C) and remove the solvent under reduced pressure to yield 2-amino-4-methylphenol.

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines. Metal-acid reductions are also effective but may require a more rigorous workup to remove metal salts.

Step 3: Acylation of 2-Amino-4-methylphenol

  • This step is a Friedel-Crafts type acylation. Due to the presence of the activating amino and hydroxyl groups, the reaction needs to be carefully controlled to achieve selective acylation at the desired position.

  • A possible approach involves the protection of the amino and/or hydroxyl group before acylation, followed by deprotection.

  • Alternatively, a direct acylation under specific conditions might be possible. For a direct Fries rearrangement-like acylation, 2-amino-4-methylphenol could be reacted with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction would need to be optimized to favor acylation at the C3 position.[2]

  • The reaction would be performed in an inert solvent under anhydrous conditions.

  • Workup would involve quenching the reaction with acid, followed by extraction and purification by column chromatography or recrystallization.

Causality: The amino and hydroxyl groups are strong activating groups, making the aromatic ring highly susceptible to electrophilic substitution. The position of acylation will be directed by the combined electronic and steric effects of the existing substituents. The ortho-position to the hydroxyl group and meta- to the amino group is electronically favored.

Self-Validating System: Each step of the proposed synthesis should be monitored by Thin Layer Chromatography (TLC) to ensure the complete conversion of the starting material before proceeding to the next step. The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis.

Potential Applications and Future Directions

While specific applications for 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone are not yet documented in the literature, its structural motifs suggest potential utility in several areas of chemical and pharmaceutical research.

  • Pharmaceutical Intermediate: The aminophenol and acetophenone moieties are present in many biologically active molecules. This compound could serve as a key building block for the synthesis of novel therapeutic agents, including kinase inhibitors, anti-inflammatory agents, and CNS-active compounds.

  • Chelating Agent: The ortho-aminophenol structure can act as a bidentate ligand, capable of forming stable complexes with various metal ions. This property could be exploited in the development of new catalysts, sensors, or metal-chelating drugs.

  • Dye and Pigment Synthesis: Aromatic amines are common precursors in the synthesis of azo dyes and other colorants. The presence of the hydroxyl and acetyl groups could be used to tune the color and properties of the resulting dyes.

Further research is warranted to explore the synthetic utility and potential biological activities of this compound. Its unique substitution pattern makes it an attractive target for medicinal chemistry campaigns and materials science applications.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone and its intermediates.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.[3][4][5]

  • In case of contact, wash the affected area with copious amounts of water.

  • Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

References

  • Friedel–Crafts reaction. Wikipedia. [Link]

Sources

Exploratory

Spectroscopic Blueprint of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone: A Technical Guide for Drug Discovery Professionals

This in-depth technical guide provides a comprehensive analysis of the spectral characteristics of the novel compound 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone. Designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectral characteristics of the novel compound 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. While experimental data for this specific compound is not publicly available, this guide leverages established spectroscopic principles and data from closely related analogs to construct a reliable predictive model of its spectral behavior. This approach offers valuable insights for the identification, characterization, and quality control of this compound in a research and development setting.

Molecular Structure and Its Spectroscopic Implications

The unique arrangement of functional groups in 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone dictates its distinct spectral signature. The presence of an acetophenone backbone, substituted with amino, hydroxyl, and methyl groups on the aromatic ring, creates a specific electronic environment that influences its interaction with different spectroscopic techniques. Understanding these structural nuances is paramount to interpreting its spectral data accurately.

Figure 1: Chemical structure of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone are detailed below. These predictions are based on established chemical shift values for substituted acetophenones.[1]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to reveal distinct signals for the aromatic protons, the methyl protons of the acetyl and phenyl groups, and the protons of the amino and hydroxyl groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Ar-H6.5 - 7.5Multiplet2H
-OH~9.0 - 10.0Singlet (broad)1H
-NH₂~4.0 - 5.0Singlet (broad)2H
-COCH₃~2.5Singlet3H
Ar-CH₃~2.2Singlet3H

Justification of Predictions:

  • Aromatic Protons (Ar-H): The electron-donating effects of the amino and hydroxyl groups, and the weakly donating methyl group, will shield the aromatic protons, causing them to appear in the upfield region of the aromatic spectrum (6.5 - 7.5 ppm).

  • Hydroxyl Proton (-OH): The phenolic hydroxyl proton is expected to be deshielded and will likely appear as a broad singlet between 9.0 and 10.0 ppm. Its chemical shift can be sensitive to solvent and concentration.

  • Amino Protons (-NH₂): The amino protons will also give rise to a broad singlet, typically in the range of 4.0 - 5.0 ppm.

  • Acetyl Methyl Protons (-COCH₃): The methyl protons of the acetyl group are expected to resonate as a sharp singlet around 2.5 ppm, a characteristic region for such groups.

  • Aromatic Methyl Protons (Ar-CH₃): The methyl group attached to the aromatic ring will appear as a singlet at approximately 2.2 ppm.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O~200
C-OH~150 - 160
C-NH₂~140 - 150
Aromatic C-H~110 - 130
Aromatic C-C~120 - 140
-COCH₃~25 - 30
Ar-CH₃~20

Justification of Predictions:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the ketone is highly deshielded and will appear significantly downfield, around 200 ppm.

  • Aromatic Carbons (C-OH, C-NH₂, C-H, C-C): The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbons bearing the hydroxyl and amino groups will be the most deshielded among the ring carbons.

  • Methyl Carbons (-COCH₃, Ar-CH₃): The methyl carbons of the acetyl and aromatic methyl groups will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural confirmation.

Figure 2: Standard workflow for NMR data acquisition.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone.

  • Dissolution: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. The choice of solvent is critical as it can influence the chemical shifts of labile protons (-OH, -NH₂).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The IR spectrum of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone is expected to show characteristic absorption bands for its various functional groups.

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type
O-H (hydroxyl)3200 - 3600 (broad)Stretching
N-H (amino)3300 - 3500 (two bands)Stretching
C-H (aromatic)3000 - 3100Stretching
C-H (aliphatic)2850 - 3000Stretching
C=O (ketone)1650 - 1680Stretching
C=C (aromatic)1450 - 1600Stretching
C-N1250 - 1350Stretching
C-O1000 - 1300Stretching

Justification of Predictions:

  • O-H and N-H Stretching: The broad band in the 3200-3600 cm⁻¹ region will be a composite of the O-H and N-H stretching vibrations. The N-H stretch of the primary amine is expected to show two distinct bands.

  • C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹ is a clear indicator of the carbonyl group of the ketone. Intramolecular hydrogen bonding between the carbonyl oxygen and the ortho-hydroxyl group may cause a shift to a lower wavenumber.

  • Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Figure 3: Workflow for ATR-FTIR spectroscopy.

Step-by-Step Methodology:

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Collect the IR spectrum of the sample.

  • Data Analysis: Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions.

m/z Predicted Ion Interpretation
165[M]⁺Molecular Ion
150[M - CH₃]⁺Loss of a methyl group from the acetyl moiety
122[M - COCH₃]⁺Loss of the acetyl group
94[C₆H₆O]⁺Further fragmentation of the aromatic ring

Justification of Predictions:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (165.19 g/mol ).

  • Fragmentation Pattern: The most likely fragmentation pathways involve the cleavage of the bonds adjacent to the carbonyl group, leading to the loss of a methyl radical or the entire acetyl group.

Experimental Protocol for Mass Spectrometry

A standard protocol for acquiring an EI mass spectrum is outlined below.

Figure 4: General workflow for mass spectrometry.

Step-by-Step Methodology:

  • Sample Introduction: The sample can be introduced directly into the ion source via a solid probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This technical guide provides a robust, predictive framework for the spectral characterization of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone. By leveraging established spectroscopic principles and data from analogous compounds, this document serves as a valuable resource for scientists engaged in the synthesis, purification, and analysis of this and other novel chemical entities. The detailed protocols and justified predictions herein are intended to facilitate the efficient and accurate structural elucidation of this compound, thereby accelerating the drug discovery and development process.

References

  • Stothers, J. B. (1972). Carbon-13 NMR Spectroscopy of Substituted Acetophenones. Canadian Journal of Chemistry, 50(10), 1563-1570. [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone

This guide provides a comprehensive technical overview of the critical physicochemical properties of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone, a key intermediate in pharmaceutical synthesis. For researchers, scientis...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone, a key intermediate in pharmaceutical synthesis. For researchers, scientists, and drug development professionals, understanding the solubility and stability of this compound is paramount for ensuring the integrity, efficacy, and safety of downstream products. This document is structured to provide not just data, but the scientific rationale behind the experimental methodologies, empowering researchers to make informed decisions in their work.

Executive Summary

1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone is a substituted acetophenone with functional groups that dictate its chemical behavior. Its solubility is largely governed by its ability to form hydrogen bonds, while its stability is influenced by the potential for oxidation of its amino and hydroxyl moieties. This guide outlines the foundational physicochemical properties, provides detailed protocols for solubility and stability assessment, and discusses the development of a robust analytical methodology for its quantification. The insights and procedures detailed herein are grounded in established scientific principles and regulatory expectations, particularly those outlined by the International Conference on Harmonisation (ICH).

Physicochemical Properties

A foundational understanding of the intrinsic properties of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone is the starting point for any rigorous scientific investigation.

PropertyValueSource
Chemical Name 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone-
Synonyms 3-Amino-2-hydroxy-5-methyl acetophenone-
CAS Number 70977-71-8[1]
Molecular Formula C₉H₁₁NO₂[2]
Molecular Weight 165.19 g/mol Inferred
Appearance Bright yellow solid[3]
Melting Point 71-72 °C[1]
pKa (Predicted) 10.27 ± 0.23 (Phenolic Hydroxyl)[1]
Boiling Point (Predicted) 305.3 ± 42.0 °C[1]

Solubility Profile: A Predictive and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences everything from reaction kinetics to bioavailability. The structure of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone, with its polar amino and hydroxyl groups and non-polar methylphenyl ring, suggests a nuanced solubility profile.

Theoretical Solubility Considerations

The presence of both a hydrogen bond donor (amino and hydroxyl groups) and acceptor (carbonyl and hydroxyl groups) indicates a predisposition for solubility in polar solvents. However, the aromatic ring and methyl group contribute to its lipophilicity. Therefore, while solubility in non-polar solvents like hexane is expected to be low, its solubility in polar protic and aprotic solvents is likely to be significant. The amino group also provides a basic center, suggesting that solubility will be pH-dependent, with increased solubility in acidic conditions due to the formation of the protonated ammonium salt.

Predicted and Observed Solubility

While specific quantitative data for this compound is scarce, a qualitative and predictive summary can be constructed based on related molecules and first principles.

SolventPredicted/Inferred SolubilityRationale
Water Sparingly soluble to insolubleThe hydrophobic benzene ring may limit aqueous solubility despite polar groups. A related compound, 1-(2-Hydroxy-5-methylphenyl)ethanone, is insoluble in water.[4][5]
0.1 N HCl SolubleProtonation of the amino group should significantly increase aqueous solubility.
0.1 N NaOH SolubleDeprotonation of the phenolic hydroxyl group to form a phenoxide salt should increase aqueous solubility.
Ethanol SolubleEthanol can act as both a hydrogen bond donor and acceptor, and its alkyl chain can interact with the non-polar parts of the molecule. A related compound is soluble in ethanol.[6]
Methanol SolubleSimilar to ethanol, methanol is a polar protic solvent capable of solvating the molecule effectively.
Acetonitrile Moderately SolubleA polar aprotic solvent, it should be a reasonable solvent but perhaps less effective than alcohols.
DMSO SolubleA highly polar aprotic solvent, it is an excellent solvent for many organic compounds. The related 1-(2-Hydroxy-5-methylphenyl)ethanone is soluble in DMSO at 50 mg/mL.[5]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a standardized method for quantitatively determining the solubility of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone.

Objective: To determine the equilibrium solubility in various solvents at a controlled temperature.

Materials:

  • 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone

  • Selected solvents (e.g., water, 0.1 N HCl, phosphate buffer pH 7.4, ethanol, DMSO)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system for quantification

Procedure:

  • Preparation: Add an excess amount of the compound to a series of vials. The excess should be sufficient to ensure that a solid phase remains after equilibrium is reached.

  • Solvent Addition: Add a known volume (e.g., 5 mL) of the pre-equilibrated solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24-48 hours.

  • Phase Separation: After equilibration, let the vials stand to allow the solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to ensure complete separation of the solid from the supernatant.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV, see Section 5.0).

  • Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) based on the dilution factor and the quantified concentration.

Chemical Stability and Forced Degradation

Understanding the chemical stability of a molecule is a regulatory requirement and fundamental to developing a stable drug product. Forced degradation studies, or stress testing, are employed to identify potential degradation products and pathways, which is crucial for the development of stability-indicating analytical methods.[7][8]

Overview of Forced Degradation Workflow

The goal of forced degradation is to achieve 5-20% degradation of the active substance to ensure that the analytical method can detect and resolve the degradation products from the parent peak.[9] The workflow is a systematic process of subjecting the compound to various stress conditions.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare Stock Solution (e.g., in Methanol) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Prep->Acid Base Alkaline Hydrolysis (e.g., 0.1N NaOH, RT) Prep->Base Oxidation Oxidative (e.g., 3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (Solid & Solution, 80°C) Prep->Thermal Photo Photolytic (ICH Q1B light source) Prep->Photo Analysis Analyze all samples by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Eval Assess Peak Purity & Mass Balance Analysis->Eval

Caption: Workflow for a forced degradation study.

Predicted Degradation Pathways

The functional groups in 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone are susceptible to specific types of degradation:

  • Oxidation: The electron-rich aromatic ring, substituted with both an amino and a hydroxyl group, is highly susceptible to oxidation. This can lead to the formation of quinone-like structures or polymeric degradation products. The presence of residual metals can catalyze these reactions.

  • Photodegradation: Aromatic amines and phenols are known chromophores that can absorb UV light, leading to photo-oxidative degradation.

  • pH-related degradation: While the core structure is generally stable to hydrolysis, extreme pH conditions, especially at elevated temperatures, could potentially promote side reactions. The primary concern is the stability of the compound in solution at different pH values.

Experimental Protocols for Forced Degradation Studies

The following are detailed protocols for subjecting 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone to various stress conditions as per ICH guidelines.[8]

4.3.1 Acid and Base Hydrolysis

  • Prepare a stock solution of the compound in methanol (e.g., 1 mg/mL).

  • For acid hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. For base hydrolysis, mix 1 mL of stock with 1 mL of 0.1 N NaOH.

  • Keep the acid solution at 60°C and the base solution at room temperature. Monitor at several time points (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it (base for the acid sample, acid for the base sample), and dilute with mobile phase to a final concentration of ~100 µg/mL for HPLC analysis.

4.3.2 Oxidative Degradation

  • Mix 1 mL of the stock solution (1 mg/mL in methanol) with 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature and protected from light. Monitor at several time points.

  • At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

4.3.3 Thermal Degradation

  • Solid State: Place a small amount of the solid compound in a vial and keep it in an oven at 80°C.

  • Solution State: Prepare a solution of the compound in a suitable solvent (e.g., 50:50 methanol:water) and keep it in an oven at 80°C.

  • Analyze samples at various time points. For the solid sample, dissolve a weighed amount in the mobile phase before analysis.

4.3.4 Photostability Testing

  • Expose the solid compound and a solution of the compound to a light source that meets ICH Q1B guidelines (providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the light-exposed and control samples after the exposure period.

Stability-Indicating Analytical Method (SIAM)

A validated SIAM is essential to separate and quantify the parent compound from any potential degradation products, thus providing an accurate measure of its stability.[10] A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the technique of choice for this type of molecule.

Workflow for SIAM Development

The development of a SIAM is an iterative process involving method optimization and validation using samples from forced degradation studies.

SIAM_Development_Workflow Start Define Analytical Target Profile Selection Select Column & Initial Conditions (e.g., C18, ACN:Water gradient) Start->Selection Inject_Unstressed Inject Unstressed Sample Selection->Inject_Unstressed Inject_Stressed Inject Stressed Samples (from forced degradation) Inject_Unstressed->Inject_Stressed Resolution_Check Adequate Resolution of all peaks? Inject_Stressed->Resolution_Check Optimize Optimize Method (Gradient, pH, Temp) Resolution_Check->Optimize No Validate Validate Method (ICH Q2B) (Specificity, Linearity, Accuracy, Precision, Robustness) Resolution_Check->Validate Yes Optimize->Inject_Stressed Final_Method Final Stability-Indicating Method Validate->Final_Method

Caption: Workflow for developing a stability-indicating HPLC method.

Recommended HPLC Method Protocol

This protocol provides a starting point for developing a specific SIAM for 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone. A similar compound, 1-(2-hydroxy-5-methylphenyl)-ethanone, can be analyzed by RP-HPLC.[11]

Instrumentation:

  • HPLC with a PDA or UV detector, autosampler, and column oven.

Chromatographic Conditions (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or scan for λmax)

  • Injection Volume: 10 µL

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. This includes specificity (using stressed samples), linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Handling and Storage Recommendations

Given the susceptibility of the compound to oxidation and light, proper handling and storage are crucial to maintain its purity and integrity.

  • Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at a refrigerated temperature (2-8°C).[1] It should be protected from light by using amber vials or storing it in the dark.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid contact with strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[12]

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone. While specific experimental data for this compound is limited in the public domain, the provided protocols, based on established scientific principles and regulatory guidelines, offer a robust starting point for any researcher. By systematically applying these methodologies, scientists can generate the critical data needed to advance their research and development programs with confidence and scientific integrity.

References

  • Google Patents. CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone.
  • PubChem. 2-Hydroxy-5-methylacetophenone | C9H10O2 | CID 15068. [Link]

  • Al-Salami, H., et al. (2015). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. PubMed. [Link]

  • IJPPR. Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation. [Link]

  • SIELC Technologies. Ethanone, 1-(2-hydroxy-5-methylphenyl)-. [Link]

  • ResearchGate. Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. [Link]

  • PubChem. 1-(3-Hydroxy-5-methylphenyl)ethanone | C9H10O2 | CID 13025248. [Link]

  • Wiley Online Library. Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis. [Link]

  • MedCrave. Forced degradation studies. [Link]

  • PrepChem.com. Synthesis of 3-amino-2-hydroxyacetophenone. [Link]

  • NIST. Ethanone, 1-(2-hydroxy-5-methylphenyl)-. [Link]

  • Pharmaceutical Outsourcing. An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. [Link]

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Exploratory

A Comprehensive Technical Guide to 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone is a substituted aromatic ketone that holds significant importance as a versatile building block i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone is a substituted aromatic ketone that holds significant importance as a versatile building block in synthetic organic chemistry, particularly in the pharmaceutical industry. Its trifunctional nature, featuring amino, hydroxyl, and acetyl groups on a benzene ring, allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures. This technical guide provides an in-depth overview of its nomenclature, physicochemical properties, synthesis, reactivity, applications, and safety considerations, tailored for professionals in research and drug development. The primary and most notable application of this compound is its role as a key intermediate in the synthesis of Pranlukast, a potent and selective leukotriene receptor antagonist used in the treatment of bronchial asthma.[1][2][3][4][5]

Nomenclature and Identification

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and procurement. 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone is known by several synonyms, and its unique identifiers are crucial for accurate database searches and regulatory compliance.

IdentifierValue
IUPAC Name 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone
CAS Number 70977-71-8[6][7]
Molecular Formula C₉H₁₁NO₂[6]
Molecular Weight 165.19 g/mol [6]

Common Synonyms:

  • 3-Amino-2-hydroxy-5-methyl acetophenone[6][7]

  • Ethanone, 1-(3-amino-2-hydroxy-5-methylphenyl)-[6]

  • 3-Amino-2-hydroxy-5-methylacetophenone hydrochloride (for its salt form)

Physicochemical and Spectroscopic Properties

Physical Properties:

PropertyValueSource
Melting Point 71-72 °C[8]
Boiling Point 305.3±42.0 °C (Predicted)[8]
Density 1.197 g/cm³ (Predicted)[8]
pKa 10.27±0.23 (Predicted)[8]

Expected Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, the methyl protons on the benzene ring, and the protons of the amino and hydroxyl groups. The aromatic protons would likely appear as multiplets or distinct doublets and triplets in the aromatic region (δ 6.5-8.0 ppm). The acetyl methyl protons would be a sharp singlet around δ 2.5 ppm, and the ring methyl protons would also be a singlet, likely in a similar region. The amino and hydroxyl protons will appear as broad singlets, and their chemical shifts will be highly dependent on the solvent and concentration.[9]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the acetyl group would have the most downfield shift, typically in the range of δ 195-210 ppm. The aromatic carbons would appear in the δ 110-160 ppm region, with the carbons attached to the oxygen and nitrogen atoms showing characteristic shifts. The methyl carbons would have upfield shifts, with the acetyl methyl carbon appearing around δ 25-30 ppm and the ring methyl carbon at a similar value.[10][11][12]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized by absorption bands corresponding to its functional groups. Key expected peaks include: a broad O-H stretching band for the hydroxyl group (around 3200-3600 cm⁻¹), N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), a strong C=O stretching band for the ketone (around 1650-1680 cm⁻¹), and C-H stretching and bending vibrations for the aromatic ring and methyl groups.[13]

  • MS (Mass Spectrometry): The mass spectrum under electron ionization (EI) would show a molecular ion peak (M⁺) at m/z = 165. The fragmentation pattern would likely involve the loss of a methyl group ([M-15]⁺) from the acetyl group to give a prominent peak at m/z = 150, and the loss of the entire acetyl group ([M-43]⁺) to yield a peak at m/z = 122.[14][15]

Synthesis of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone

The synthesis of this key intermediate can be achieved through both traditional chemical methods and more modern biosynthetic routes.

Chemical Synthesis

A common and well-established chemical synthesis involves a multi-step process starting from a substituted acetophenone. A patented method outlines a high-yield and high-purity synthesis suitable for industrial production.[16]

Workflow for Chemical Synthesis:

start 2-Hydroxy-5-chloroacetophenone step1 Nitration (Fuming Nitric Acid, Glacial Acetic Acid) start->step1 intermediate 2-Hydroxy-3-nitro-5-chloroacetophenone step1->intermediate step2 Hydrogenation (H₂, Pd/C, Triethylamine) intermediate->step2 product 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone step2->product

Caption: Chemical synthesis pathway.

Detailed Protocol:

  • Nitration: 2-Hydroxy-5-chloroacetophenone is dissolved in glacial acetic acid. A solution of fuming nitric acid in glacial acetic acid is prepared separately. The two solutions are then mixed in a microchannel reactor to facilitate a rapid and controlled nitration reaction, yielding 2-hydroxy-3-nitro-5-chloroacetophenone. The use of a microchannel reactor offers advantages in terms of safety, precise temperature control, and continuous production.[16]

  • Hydrogenation: The resulting nitro compound is then dissolved in a suitable solvent along with triethylamine. This solution is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas. This step reduces the nitro group to a primary amine, yielding the final product, 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone.[6][16]

Biosynthetic Route

A more environmentally friendly approach to the synthesis of 3-Amino-2-hydroxy acetophenone (3AHAP) has been developed using a multi-enzyme system. This biocatalytic method avoids the use of harsh reagents and conditions often associated with traditional chemical synthesis.[3][17][18]

Workflow for Biosynthesis:

start m-Nitroacetophenone (3NAP) enzyme1 Nitrobenzene Nitroreductase (nbzA) + NADPH start->enzyme1 intermediate 3-Hydroxyaminoacetophenone enzyme1->intermediate cofactor Glucose Dehydrogenase (GDH) (NADPH Regeneration) enzyme1->cofactor enzyme2 Hydroxylaminobenzene Mutase (habA) intermediate->enzyme2 product 3-Amino-2-hydroxyacetophenone (3AHAP) enzyme2->product

Caption: Multi-enzyme biosynthetic pathway.

This enzymatic cascade utilizes three key enzymes:[3][17][18]

  • Nitrobenzene nitroreductase (nbzA): This enzyme catalyzes the reduction of the nitro group of the starting material, m-nitroacetophenone (3NAP), to a hydroxylamino intermediate. This step requires the cofactor NADPH.

  • Hydroxylaminobenzene mutase (habA): This enzyme then rearranges the hydroxylamino intermediate to form the final product, 3-amino-2-hydroxyacetophenone.

  • Glucose dehydrogenase (GDH): To make the process more cost-effective, glucose dehydrogenase is used to regenerate the expensive NADPH cofactor in situ.

Researchers have optimized this system by adjusting enzyme molar ratios and using site-directed mutagenesis to enhance the activity of the habA enzyme, leading to significantly improved yields.[3][17]

Reactivity and Applications in Drug Development

The synthetic utility of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone stems from the distinct reactivity of its three functional groups.

Logical Relationship of Functional Group Reactivity:

center 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone amino Amino Group (-NH₂) center->amino Nucleophilic substitution Amide bond formation Diazotization hydroxyl Hydroxyl Group (-OH) center->hydroxyl Etherification Esterification acetyl Acetyl Group (-COCH₃) center->acetyl Reactions at α-carbon Condensation reactions

Caption: Functional group reactivity.

  • The amino group is nucleophilic and can readily undergo reactions such as acylation to form amides, or diazotization followed by coupling reactions.

  • The hydroxyl group can participate in etherification and esterification reactions.

  • The acetyl group provides a handle for various condensation reactions and modifications at the α-carbon.

The most prominent application of this compound is as a crucial intermediate in the multi-step synthesis of Pranlukast .[1][2][4][5] Pranlukast is a leukotriene D4 receptor antagonist that is effective in the treatment of bronchial asthma by inhibiting the inflammatory effects of leukotrienes in the airways.

The synthesis of Pranlukast involves the acylation of the amino group of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone with a substituted benzoic acid, followed by further transformations to construct the final chromone ring system with the tetrazole moiety.[5]

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from heat, sparks, and open flames.

  • In case of exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Hazard Identification (based on related compounds):

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Conclusion

1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone is a fine chemical of significant interest to the pharmaceutical industry, primarily due to its role as a key building block in the synthesis of the anti-asthmatic drug Pranlukast. Its synthesis has been optimized through both chemical and biosynthetic routes, with the latter offering a more sustainable alternative. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective utilization in research and development. This guide serves as a comprehensive resource for scientists and professionals working with this important synthetic intermediate.

References

  • Pranlukast Intermediates In Drug Development. (2025, September 7). Pharmaffiliates. [Link]

  • Pranlukast Hydrate Intermediates Role In Drug Formulation. (2025, September 6). Pharmaffiliates. [Link]

  • Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.
  • The synthesis and structure of 1-[3-{(2- hydroxybenzylidene)amino}phenyl]ethanone. Indian Journal of Chemistry.
  • Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone. (2023, May 28). ChemistryViews. [Link]

  • Optimization of the synthesis of Pranlukast intermediate. (2025, August 7). ResearchGate. [Link]

  • Zhang, Y., Song, H., Yu, Y., Liu, T., Xu, S., Du, M., & Wang, Y. (2013). Synthesis of pranlukast. Trade Science Inc.
  • material safety data sheet - 3-amino acetophenone. oxfordlabchem.com. [Link]

  • interpreting C-13 NMR spectra. Chemguide. [Link]

  • Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones†. Asian Journal of Chemistry.
  • 6.5: Interpreting C-13 NMR Spectra. (2023, February 11). Chemistry LibreTexts. [Link]

  • 1H NMR Chemical Shift. Oregon State University. [Link]

  • 2-Hydroxy-5-methylacetophenone | C9H10O2 | CID 15068. PubChem. [Link]

  • Ethanone, 1-(2-hydroxy-5-methylphenyl)-. NIST WebBook. [Link]

  • Various Applications Of 3-Hydroxyacetophenone. (2023, March 28). Cefa Cilinas Biotics Pvt Ltd. [Link]

  • A kind of synthetic method of 3-amino-2-hydroxyacetophenone. Eureka | Patsnap. [Link]

  • (PDF) SYNTHESIS,CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 4-AMINOACETOPHENONE. ResearchGate. [Link]

  • Ethanone, 1-(3-methylphenyl)-. NIST WebBook. [Link]

  • Ethanone, 1-(4-methylphenyl)-. NIST WebBook. [Link]

  • Mass Spectrometry: Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • Mass Spectrometry: Fragmentation. University of Calgary. [Link]

  • Ethanone, 1-(2-hydroxy-5-methylphenyl)-. NIST WebBook. [Link]

  • Ethanone, 1-(3-methylphenyl)-. NIST WebBook. [Link]

  • Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis. (2023, May 12). PubMed. [Link]

  • Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis. Europe PMC. [Link]

  • Chemical shifts. University of Regensburg. [Link]

  • FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer | Request PDF. (2025, August 7). ResearchGate. [Link]

Sources

Foundational

Commercial availability of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone

An In-depth Technical Guide to 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone: Commercial Availability, Synthesis, and Applications for Drug Discovery Professionals Authored by a Senior Application Scientist This technical...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone: Commercial Availability, Synthesis, and Applications for Drug Discovery Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone, a key chemical intermediate for researchers, scientists, and drug development professionals. This document delves into its commercial availability, provides a detailed proposed synthetic pathway based on established chemical principles, and explores its potential applications as a versatile building block in medicinal chemistry.

Core Compound Identifiers and Physicochemical Properties

1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone is a substituted aromatic ketone possessing three key functional groups: a hydroxyl group, an amino group, and a ketone. This unique ortho-aminophenol arrangement makes it a valuable precursor for the synthesis of various heterocyclic systems.

PropertyData
IUPAC Name 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone
Synonyms 3-Amino-2-hydroxy-5-methyl acetophenone
CAS Number 70977-71-8 (Free Base)[1][2]
1159822-89-5 (Hydrochloride Salt)[3]
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Appearance Predicted to be a light yellow to brown crystalline solid
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. The hydrochloride salt is expected to have higher solubility in aqueous media.

Commercial Sourcing and Availability

While not a common stock item for all major suppliers, 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone and its hydrochloride salt are available from specialized chemical vendors. The hydrochloride salt is often supplied to enhance the compound's shelf-life and stability, as free aminophenols can be susceptible to oxidation.

Rationale for Salt Form: The amine functional group is basic and can be readily protonated by acids like HCl. This conversion into a salt form generally increases the compound's melting point, enhances its stability by preventing air oxidation of the aminophenol moiety, and can improve its solubility in protic solvents. Researchers should consider that the amine will need to be deprotonated with a mild base (e.g., NaHCO₃, Et₃N) before its use as a nucleophile in subsequent reactions.

Table of Commercial Suppliers:

SupplierProduct NameCAS NumberForm
BLDpharm1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone hydrochloride1159822-89-5Hydrochloride Salt[3]
Echemi3-amino-2-hydroxy-5-methyl acetophenone70977-71-8Free Base[1]
Henan Tianfu ChemicalEthanone,1-(3-amino-2-hydroxyphenyl)-70977-72-9Free Base[2]

Note: Researchers are strongly advised to request a Certificate of Analysis (CoA) from the supplier to verify the purity, identity, and lot-specific data before use.

Proposed Multi-Step Synthesis Protocol

Direct, published synthetic procedures for 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone are not widely available. Therefore, a robust and logical three-step synthesis is proposed, starting from the readily available p-cresyl acetate. This pathway leverages well-established, high-yielding reactions in organic chemistry.

G pCresylAcetate p-Cresyl Acetate Intermediate1 1-(2-Hydroxy-5-methylphenyl)ethanone (CAS: 1450-72-2) pCresylAcetate->Intermediate1  Step 1: Fries Rearrangement (AlCl₃, 140-150°C) Intermediate2 1-(2-Hydroxy-3-nitro-5-methylphenyl)ethanone Intermediate1->Intermediate2  Step 2: Regioselective Nitration (HNO₃/H₂SO₄, 0°C) Target 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone (Target Molecule) Intermediate2->Target  Step 3: Nitro Group Reduction (SnCl₂·2H₂O / EtOH, reflux)

Caption: Proposed synthetic workflow for 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone.

Step 1: Fries Rearrangement of p-Cresyl Acetate

This reaction rearranges an aryl ester to a hydroxy aryl ketone using a Lewis acid catalyst. The ortho-position relative to the hydroxyl group is favored.

Methodology:

  • To a 500 mL round-bottom flask, add p-cresyl acetate (0.067 mol) and anhydrous aluminum chloride (AlCl₃, 0.08 mol).[4]

  • Heat the reaction mixture in an oil bath to 140-150°C for 5-6 hours. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the catalyst.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the flask in an ice bath and cautiously quench the reaction by adding crushed ice, followed by dilute HCl.

  • Extract the resulting solid product with ethyl acetate (2 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude product, 1-(2-hydroxy-5-methylphenyl)ethanone, can be purified by recrystallization from aqueous ethanol to yield a yellow crystalline solid.[4]

Step 2: Regioselective Nitration

The goal is to introduce a nitro group at the C3 position. The strong activating effect of the hydroxyl group and the moderate activating effect of the methyl group direct electrophiles to the positions ortho and para to them. The C3 position is ortho to the hydroxyl group and is the most electronically favorable site for nitration.

Methodology:

  • In a flask equipped with a magnetic stirrer, dissolve 1-(2-hydroxy-5-methylphenyl)ethanone (0.1 mol) in concentrated sulfuric acid (50 mL), cooling the mixture to 0°C in an ice-salt bath.

  • Separately, prepare the nitrating mixture by cautiously adding concentrated nitric acid (7.5 mL) to concentrated sulfuric acid (15 mL), keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of the ketone, ensuring the temperature is maintained below 5°C. This temperature control is critical to prevent over-nitration and side-product formation.

  • After the addition is complete, stir the mixture at 0-5°C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid, 1-(2-hydroxy-3-nitro-5-methylphenyl)ethanone, by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

Step 3: Reduction of the Nitro Group

The final step involves the reduction of the nitro group to the target primary amine. Tin(II) chloride in a protic solvent is an effective and common method for this transformation.

Methodology:

  • In a round-bottom flask, suspend the crude 1-(2-hydroxy-3-nitro-5-methylphenyl)ethanone (0.1 mol) in ethanol (100 mL).[5]

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 0.35 mol) to the suspension.[5]

  • Heat the mixture to reflux with stirring for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize the acid by adding a saturated solution of sodium bicarbonate until the solution is basic (pH > 8).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone. The product can be further purified by column chromatography on silica gel or by recrystallization.

Applications in Medicinal Chemistry and Drug Discovery

Amino acetophenones are versatile building blocks for constructing libraries of compounds for drug discovery.[6][7] The specific arrangement of functional groups in 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone makes it an ideal precursor for several classes of bioactive molecules.

G cluster_0 Condensation on Amino/Hydroxyl Groups cluster_1 Reactions at the Ketone Core 1-(3-Amino-2-hydroxy- 5-methylphenyl)ethanone Benzoxazoles Benzoxazoles Core->Benzoxazoles + Aldehydes/ Carboxylic Acids Phenoxazines Phenoxazines Core->Phenoxazines Dimerization/ Oxidative Cyclization Chalcones Chalcones / Azaaurones Core->Chalcones + Aromatic Aldehydes (Claisen-Schmidt) SchiffBases Schiff Bases / Quinolones Core->SchiffBases + Amines/ Anilines

Caption: Potential synthetic elaborations of the core compound into various scaffolds.

  • Synthesis of Benzoxazoles: The ortho-aminophenol moiety can undergo condensation with aldehydes or carboxylic acids to form the benzoxazole ring system, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.

  • Precursor to Quinolones and Azaflavones: The ketone can participate in condensation reactions, while the amino group can be part of cyclization, leading to the formation of quinolone structures, which are analogs of flavones.[7] These structures are extensively studied as anticancer agents.[7]

  • Chalcone and Azaaurone Synthesis: The acetyl group can undergo Claisen-Schmidt condensation with various aromatic aldehydes to produce chalcones and their nitrogen analogs (azaaurones), which are investigated for anticancer, antibacterial, and antiparasitic properties.[7]

Predicted Spectroscopic Data

While experimental data should be obtained from a supplier's CoA or through direct analysis, the expected spectroscopic features can be predicted based on the molecular structure:

  • ¹H NMR: Expect distinct signals for the three aromatic protons, two separate singlets for the acetyl (C(O)CH₃) and aryl-methyl (Ar-CH₃) protons, and broad, exchangeable signals for the -OH and -NH₂ protons.

  • ¹³C NMR: Approximately 9 distinct carbon signals are expected, including signals for the methyl carbons, aromatic carbons, and a downfield signal for the carbonyl carbon.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching for the amine (around 3300-3400 cm⁻¹), a broad O-H stretch for the phenol, and a strong C=O stretch for the ketone (around 1650-1680 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 165.19.

Safety and Handling

No specific safety data sheet (SDS) is available for this exact compound. However, based on structurally related chemicals like 2'-Hydroxy-5'-methylacetophenone[8] and 3'-Aminoacetophenone[9][10], the following precautions are advised:

  • Hazard Classification: Assumed to be harmful if swallowed and may cause skin and serious eye irritation.[8][9]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[8] Store away from strong oxidizing agents and acids.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone is a valuable, though not widely distributed, chemical building block for synthetic and medicinal chemists. Its commercial availability is limited to specialized suppliers, often in its more stable hydrochloride salt form. The proposed three-step synthesis provides a reliable pathway for its laboratory-scale preparation. The compound's trifunctional nature offers multiple avenues for chemical elaboration, making it a powerful starting point for the diversity-oriented synthesis of novel heterocyclic compounds with potential therapeutic applications.

References

  • The synthesis and structure of 1-[3-{(2- hydroxybenzylidene)amino}phenyl]ethanone. Indian Journal of Chemistry.
  • Safety Data Sheet for 2'-Hydroxy-5'-methylacetophenone. Fisher Scientific.
  • Safety Data Sheet for 2'-Aminoacetophenone. Fisher Scientific.
  • 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone hydrochloride. BLDpharm.
  • Safety Data Sheet for Ethanone, 1-(2-aminophenyl)-. Thermo Fisher Scientific.
  • Safety Data Sheet for Acetophenone. Sigma-Aldrich.
  • Safety Data Sheet for 3'-Aminoacetophenone. Sigma-Aldrich.
  • 3-amino-2-hydroxy-5-methyl acetophenone. Echemi.
  • A Technical Guide to 1-(2-Amino-5-methylphenyl)ethanone: Synthesis, Commercial Availability, and Applications in Drug Discovery. Benchchem.
  • Ethanone,1-(3-amino-2-hydroxyphenyl)- CAS 70977-72-9. Henan Tianfu Chemical.
  • 1-(2-Hydroxy-5-methylphenyl)ethanone Chemical Properties, Uses, Production. ChemicalBook.
  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI.
  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. PubMed Central, National Institutes of Health.
  • 3'-Aminoacetophenone. PubChem, National Institutes of Health.

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone is a valuable substituted acetophenone derivative that serves as a key building block in the synth...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone is a valuable substituted acetophenone derivative that serves as a key building block in the synthesis of a variety of heterocyclic compounds with significant pharmacological activities. Its bifunctional nature, featuring a nucleophilic amino group ortho to a hydroxyl group and a meta-positioned acetyl group, makes it a versatile precursor for the construction of complex molecular architectures, including pharmaceuticals and other specialty chemicals. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this target molecule, detailing the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of different methodologies.

Core Synthetic Strategies

The synthesis of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone is predominantly achieved through a sequential nitration and reduction strategy, starting from a readily available substituted acetophenone. The choice of the initial starting material and the specific conditions for each step are critical for achieving high yield and purity of the final product.

The most common and economically viable approach involves a two-step sequence:

  • Electrophilic Nitration: Introduction of a nitro group onto the aromatic ring of a suitable precursor.

  • Chemoselective Reduction: Conversion of the nitro group to a primary amine while preserving the ketone functionality.

An alternative, though less direct, route involves the synthesis of the key intermediate, 2-hydroxy-5-methylacetophenone, via a Fries rearrangement, followed by the nitration and reduction sequence.

Pathway 1: Nitration and Reduction of 2-Hydroxy-5-methylacetophenone

This is arguably the most direct route to the target molecule. The starting material, 2-hydroxy-5-methylacetophenone, is commercially available and provides a scaffold where the regiochemistry of the subsequent nitration is well-controlled.

Step 1: Electrophilic Nitration of 2-Hydroxy-5-methylacetophenone

The nitration of 2-hydroxy-5-methylacetophenone is a classic example of electrophilic aromatic substitution. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of the incoming nitro group. The hydroxyl group is a strongly activating, ortho-, para- directing group, while the acetyl group is a deactivating, meta- directing group.

Given that the position para to the hydroxyl group is occupied by the methyl group, and one ortho position is occupied by the acetyl group, the nitration is directed to the remaining ortho position (C3), which is also meta to the acetyl group. This convergence of directing effects leads to a high regioselectivity for the desired 3-nitro product.

A standard nitrating mixture of concentrated nitric acid and sulfuric acid is typically employed. The reaction is highly exothermic and requires careful temperature control to minimize the formation of by-products.

Nitration_of_2_Hydroxy_5_methylacetophenone start 2-Hydroxy-5-methylacetophenone reagents HNO₃ / H₂SO₄ start->reagents intermediate 2-Hydroxy-5-methyl-3-nitroacetophenone reagents->intermediate

Caption: Nitration of 2-hydroxy-5-methylacetophenone.

Experimental Protocol: Synthesis of 2-Hydroxy-5-methyl-3-nitroacetophenone

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2-hydroxy-5-methylacetophenone (1 equivalent).

  • Dissolution: Add glacial acetic acid or another suitable inert solvent to dissolve the starting material.

  • Cooling: Cool the flask in an ice-salt bath to a temperature of 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2-3 equivalents) while cooling in an ice bath.

  • Addition: Add the cold nitrating mixture dropwise to the stirred solution of 2-hydroxy-5-methylacetophenone, ensuring the reaction temperature is maintained below 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at a low temperature for an additional 1-2 hours.

  • Quenching: Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The precipitated yellow solid, 2-hydroxy-5-methyl-3-nitroacetophenone, is collected by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water until the washings are neutral to litmus paper. Dry the product in a desiccator or a vacuum oven at a low temperature.

Step 2: Chemoselective Reduction of 2-Hydroxy-5-methyl-3-nitroacetophenone

The reduction of the nitro group in the presence of a ketone is a common challenge in organic synthesis. The choice of the reducing agent is critical to achieve high chemoselectivity. Several methods are effective for this transformation.

Reduction_of_Nitroacetophenone start 2-Hydroxy-5-methyl-3-nitroacetophenone reagents Reducing Agent (e.g., H₂, Pd/C or SnCl₂/HCl) start->reagents product 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone reagents->product Fries_Rearrangement start p-Cresyl Acetate reagents AlCl₃, Heat start->reagents product 2-Hydroxy-5-methylacetophenone reagents->product

Protocols & Analytical Methods

Method

Application Note: A Three-Step Synthesis of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone from 4-Methylacetophenone

Abstract This application note provides a comprehensive, in-depth technical guide for the synthesis of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone, a valuable building block in pharmaceutical and materials science. The...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth technical guide for the synthesis of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone, a valuable building block in pharmaceutical and materials science. The described three-step synthetic pathway commences with the readily available starting material, 4-methylacetophenone. The synthesis involves an initial electrophilic nitration, followed by a chemoselective reduction of the nitro group, and culminates in a regioselective ortho-hydroxylation. This guide offers detailed, step-by-step protocols, mechanistic insights, and data presentation to ensure reproducibility and a thorough understanding of the chemical transformations.

Introduction

The aminohydroxyacetophenone scaffold is a privileged motif in medicinal chemistry, appearing in a variety of biologically active compounds. The specific regioisomer, 1-(3-amino-2-hydroxy-5-methylphenyl)ethanone, holds significant potential as a precursor for the synthesis of novel pharmaceuticals and functional materials. Its unique substitution pattern, featuring vicinal amino and hydroxyl groups, allows for the construction of complex heterocyclic systems and serves as a key component in the design of targeted therapeutic agents. This document outlines a reliable and scalable synthetic route from an inexpensive commercial starting material.

Synthetic Strategy

The overall synthetic transformation from 4-methylacetophenone to 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone is depicted below. The strategy is designed to control the regiochemistry of the substituents on the aromatic ring through a logical sequence of reactions.

Synthetic_Workflow Start 4-Methylacetophenone Step1 Step 1: Nitration Start->Step1 Intermediate1 4-Methyl-3-nitroacetophenone Step1->Intermediate1 Step2 Step 2: Reduction Intermediate1->Step2 Intermediate2 3-Amino-4-methylacetophenone Step2->Intermediate2 Step3 Step 3: Hydroxylation Intermediate2->Step3 FinalProduct 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone Step3->FinalProduct Boyland_Sims_Mechanism cluster_0 Boyland-Sims Oxidation Mechanism Aniline Aniline Derivative Persulfate K₂S₂O₈ (Persulfate) Aniline->Persulfate Nucleophilic Attack Intermediate1 Arylhydroxylamine- O-sulfate (Zwitterion) Persulfate->Intermediate1 Rearrangement Rearrangement Intermediate1->Rearrangement OrthoSulfate Ortho-aminoaryl sulfate Rearrangement->OrthoSulfate Hydrolysis Hydrolysis (H₃O⁺) OrthoSulfate->Hydrolysis OrthoAminophenol Ortho-Aminophenol Hydrolysis->OrthoAminophenol

Caption: Simplified mechanism of the Boyland-Sims oxidation.

Protocol 3: Synthesis of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone

Materials:

  • 3-Amino-4-methylacetophenone

  • Potassium Persulfate (K₂S₂O₈)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Dissolve 15 g (100.5 mmoles) of 3-amino-4-methylacetophenone in a solution of 8 g (200 mmoles) of sodium hydroxide in 500 mL of deionized water in a three-necked round-bottom flask. Cool the solution to 10°C in an ice bath.

  • In a separate beaker, dissolve 27.2 g (100.5 mmoles) of potassium persulfate in 250 mL of deionized water.

  • Add the potassium persulfate solution dropwise to the stirred aniline solution over a period of 2 hours, maintaining the temperature between 10-15°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

  • Acidify the reaction mixture to pH 1-2 with concentrated hydrochloric acid.

  • Heat the acidified mixture to 80-90°C for 1 hour to hydrolyze the intermediate sulfate ester.

  • Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts and wash with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 1-(3-amino-2-hydroxy-5-methylphenyl)ethanone.

Quantitative Data:

ParameterValue
Starting Material3-Amino-4-methylacetophenone (15 g)
Product1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone
Expected Yield30-40% (yields for Boyland-Sims can be modest)
AppearanceSolid

Conclusion

This application note details a robust and logical three-step synthesis of 1-(3-amino-2-hydroxy-5-methylphenyl)ethanone from 4-methylacetophenone. Each step is accompanied by a detailed protocol and relevant data to facilitate its application in a research and development setting. The provided mechanistic insights into the key transformations offer a deeper understanding of the underlying chemical principles. While the Boyland-Sims oxidation provides a classical approach to the final ortho-hydroxylation, researchers may also consider more modern catalytic methods for this transformation to potentially improve yields and selectivity. [1][2][3]

References

  • Boyland–Sims oxidation. In: Wikipedia. Accessed: January 17, 2026. [Link]

  • Marjanović, M., & Antonijević, M. (2012). Revised mechanism of Boyland-Sims oxidation. Journal of Physical Chemistry A, 116(1), 178-188. [Link]

  • Boyland-Sims oxidation. ChemEurope. Accessed: January 17, 2026. [Link]

  • Hall, I., Joseph, J., & Behrman, E. (2024). Computational Insights into the Mechanism of Boyland-Sims Oxidation Reaction. West Virginia Academy of Science. [Link]

  • Step A: Preparation of 4-methyl-3-nitroacetophenone. PrepChem. Accessed: January 17, 2026. [Link]

  • Marjanović, M., & Antonijević, M. (2012). Revised Mechanism of Boyland−Sims Oxidation. The Journal of Physical Chemistry A, 116(1), 178-188. [Link]

  • How will you convert aniline to phenol? Brainly.in. October 23, 2016. [Link]

  • How will you convert aniline to phenol? Quora. October 21, 2018. [Link]

  • How will you convert aniline into phenol? Allen. Accessed: January 17, 2026. [Link]

  • Oxidation of Aniline Under Modified Boyland-Sims Conditions. Bentham Science. Accessed: January 17, 2026. [Link]

  • Oxidation of Aniline Under Modified Boyland-Sims Conditions. ResearchGate. Accessed: January 17, 2026. [Link]

  • Hydroxylation of Substituted Anilides with Metallaphotocatalysis. ACS Omega. April 24, 2024. [Link]

  • How will you convert aniline to phenol class 12 chemistry CBSE. Vedantu. Accessed: January 17, 2026. [Link]

  • Aswale, S. R., Aswale, S. S., Gawhale, N. D., & Kodape, M. M. (2012). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-α-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry, 24(12), 5671. [Link]

  • Hydroxylation of Substituted Anilides with Metallaphotocatalysis. Semantic Scholar. Accessed: January 17, 2026. [Link]

  • Hydroxylation of Substituted Anilides with Metallaphotocatalysis. PubMed. April 24, 2024. [Link]

  • The Persulfate Oxidation of Phenols and Arylamines (The Elbs and the Boyland-Sims Oxidations). Organic Reactions. Accessed: January 17, 2026. [Link]

Sources

Application

Application Notes and Protocols for the Friedländer Annulation Synthesis of 8-Hydroxy-6-methyl-2-aryl(alkyl)quinolines

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the synthesis of subs...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the synthesis of substituted quinolines via the Friedländer annulation, utilizing 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone as the key starting material. The quinoline scaffold is a privileged motif in medicinal chemistry, and this protocol is designed to be a robust and reproducible method for accessing novel 8-hydroxyquinoline derivatives, which are of significant interest in drug discovery.

Introduction: The Significance of the Friedländer Annulation

The Friedländer annulation, first reported by Paul Friedländer in 1882, is a powerful and versatile chemical reaction for the construction of quinoline and substituted quinoline ring systems.[1] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[2] Quinolines are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.

The specific starting material, 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone, allows for the synthesis of quinolines with a hydroxyl group at the 8-position, a substitution pattern known to be a key chelating motif in various biologically active molecules. This guide will provide a detailed, step-by-step protocol, explain the causality behind the experimental choices, and offer insights into potential challenges and troubleshooting.

Reaction Mechanism and Rationale for Catalyst Selection

The Friedländer synthesis can proceed through two primary mechanistic pathways, contingent on the reaction conditions.[3]

  • Aldol Condensation Pathway: This pathway is initiated by an aldol condensation between the 2-aminoaryl ketone and the enolizable carbonyl compound. The resulting aldol adduct then undergoes dehydration, followed by an intramolecular cyclization of the amino group onto the carbonyl, and a final dehydration to yield the aromatic quinoline ring.

  • Schiff Base Formation Pathway: Alternatively, the reaction can commence with the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl ketone and the carbonyl of the coupling partner. Tautomerization to an enamine, followed by an intramolecular aldol-type reaction and subsequent dehydration, also leads to the quinoline product.

Catalyst Selection: A Critical Choice

The choice between an acid or base catalyst is a critical parameter in the Friedländer annulation.[4] For the synthesis using 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone, a base-catalyzed approach is recommended . The rationale for this choice is rooted in the presence of the phenolic hydroxyl group.

  • Avoiding Undesirable Side Reactions with Acid Catalysis: Strong acids could potentially lead to side reactions involving the hydroxyl group, such as etherification or other rearrangements. While Lewis acids are an option, they can sometimes chelate with both the hydroxyl and carbonyl groups, potentially hindering the desired reaction pathway.

  • Leveraging the Phenolic Group in Base Catalysis: In a basic medium, the phenolic hydroxyl group can be deprotonated to form a phenoxide. While this might seem like a complication, the resulting increase in electron density on the aromatic ring can enhance the nucleophilicity of the amino group, potentially facilitating the initial condensation step. A mild base is chosen to control the reaction and prevent unwanted side reactions.

Based on established protocols for similar 2'-aminoacetophenones, potassium hydroxide (KOH) in ethanol provides a reliable and effective catalytic system.[2]

Detailed Experimental Protocol: Base-Catalyzed Friedländer Annulation

This protocol outlines a general procedure for the synthesis of an 8-hydroxy-6-methyl-2-substituted-quinoline. As an example, we will use ethyl acetoacetate as the α-methylene-containing compound, which will yield ethyl 8-hydroxy-2,6-dimethylquinoline-3-carboxylate.

Materials:

  • 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone

  • Ethyl acetoacetate (or other ketone/aldehyde with an α-methylene group)

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone (1.65 g, 10 mmol) in absolute ethanol (30 mL).

  • Addition of Reagents: To the stirred solution, add the ketone with an α-methylene group (e.g., ethyl acetoacetate, 1.56 g, 12 mmol).

  • Catalyst Addition: In a separate beaker, dissolve potassium hydroxide (1.12 g, 20 mmol) in a minimal amount of water (e.g., 2-3 mL) and add this solution dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain reflux for 3-5 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The starting material should be consumed, and a new, more nonpolar spot corresponding to the quinoline product should appear.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (100 mL).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution (50 mL) to remove any remaining acidic impurities, followed by a wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure quinoline derivative.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol.

Friedlander_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Starting Material in Ethanol B 2. Add α-Methylene Carbonyl Compound A->B C 3. Add Aqueous KOH Catalyst B->C D 4. Reflux for 3-5 hours C->D E 5. Quench with Ice Water D->E Cool to RT F 6. Extract with Ethyl Acetate E->F G 7. Wash with NaHCO₃ and Brine F->G H 8. Dry and Concentrate G->H I 9. Purify by Column Chromatography H->I J Characterization (NMR, MS) I->J Pure Product

Caption: Experimental workflow for the base-catalyzed Friedländer annulation.

Data Presentation and Expected Results

The following table summarizes the key reaction parameters and expected outcomes for the synthesis of ethyl 8-hydroxy-2,6-dimethylquinoline-3-carboxylate.

ParameterValue
Starting Material 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone
Reagent Ethyl acetoacetate
Catalyst Potassium Hydroxide (KOH)
Solvent Ethanol
Temperature Reflux (~80-85 °C)
Reaction Time 3-5 hours
Expected Product Ethyl 8-hydroxy-2,6-dimethylquinoline-3-carboxylate
Typical Yield 65-85% (after purification)

Troubleshooting and Field-Proven Insights

  • Low Yield: If the yield is low, ensure all reagents are pure and the ethanol is absolute. The reaction time may also need to be extended. In some cases, increasing the amount of the α-methylene carbonyl compound to 1.5 equivalents can improve the yield.

  • Formation of Side Products: The formation of side products can occur if the reaction is heated for too long or at too high a temperature. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.

  • Purification Challenges: The polarity of the final product will vary depending on the chosen α-methylene carbonyl compound. A careful selection of the solvent system for column chromatography is necessary for effective purification.

  • Regioisomer Formation: When using unsymmetrical ketones, the formation of regioisomers is possible.[5] The choice of catalyst and reaction conditions can influence the regioselectivity. For the protocol described, the reaction with ethyl acetoacetate is expected to yield a single major product.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [Link]

  • Wikipedia. (2023). Friedländer synthesis. [Link]

  • Organic Reactions. (1982). The Friedländer Synthesis of Quinolines. [Link]

  • J&K Scientific LLC. (2025). Friedländer Synthesis. [Link]

  • ACS Publications. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. [Link]

  • PubMed Central (PMC). (2023). Different catalytic approaches of Friedländer synthesis of quinolines. [Link]

Sources

Method

Use of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone in heterocyclic synthesis

An In-Depth Guide to the Application of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone in Modern Heterocyclic Synthesis Authored by a Senior Application Scientist Preamble: Unveiling a Versatile Synthetic Cornerstone In th...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone in Modern Heterocyclic Synthesis

Authored by a Senior Application Scientist

Preamble: Unveiling a Versatile Synthetic Cornerstone

In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone emerges as a preeminent building block, distinguished by its unique trifunctional arrangement on a substituted benzene ring. The ortho-positioning of hydroxyl and amino groups, coupled with a reactive acetyl moiety, renders it an exceptionally versatile precursor for the synthesis of a diverse array of heterocyclic compounds. These heterocycles, particularly benzoxazoles and quinolines, form the core scaffolds of numerous pharmaceuticals, agrochemicals, and functional materials.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone. We move beyond mere procedural lists to explore the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and execution. Every protocol herein is designed as a self-validating system, grounded in established chemical principles and supported by authoritative literature.

I. The Precursor: Synthesis of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone

The journey into heterocyclic synthesis begins with the reliable preparation of the key starting material. The most common and logical route involves a multi-step synthesis starting from the readily available p-cresyl acetate. The sequence leverages classical aromatic substitution reactions.

Workflow for Precursor Synthesis

cluster_0 Synthesis of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone A p-Cresyl Acetate B 1-(2-Hydroxy-5-methylphenyl)ethanone A->B Fries Rearrangement (AlCl3, 140-150°C) C 1-(2-Hydroxy-5-methyl-3-nitrophenyl)ethanone B->C Nitration (HNO3/H2SO4, <10°C) D 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone C->D Reduction (SnCl2·2H2O or H2/Pd-C)

Caption: Synthetic pathway for the precursor molecule.

Experimental Protocol: A Three-Step Synthesis

Step 1: Fries Rearrangement of p-Cresyl Acetate The Fries rearrangement is a classic method for converting a phenolic ester to a hydroxy aryl ketone, driven by a Lewis acid catalyst.

  • To a round-bottomed flask, add p-tolyl acetate (10 g, 0.067 mol) and anhydrous aluminum chloride (10.7 g, 0.08 mol).[1]

  • Heat the reaction mixture in an oil bath at 140-150°C for 5-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[1]

  • Upon completion, cool the mixture and carefully quench it by pouring it onto crushed ice.

  • Extract the solid product with ethyl acetate (2 x 50 mL).[1]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 1-(2-hydroxy-5-methylphenyl)ethanone by recrystallization from aqueous ethanol to yield the product (Typical yield: ~90%).[1]

Step 2: Nitration of 1-(2-Hydroxy-5-methylphenyl)ethanone Nitration is directed ortho and para to the activating hydroxyl group. Since the para position is blocked by the methyl group and the other ortho position is occupied by the acetyl group, nitration occurs at the available C3 position.

  • In a flask equipped with a magnetic stirrer, dissolve 1-(2-hydroxy-5-methylphenyl)ethanone (10 g, 0.066 mol) in concentrated sulfuric acid at 0°C.

  • Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid while keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution, ensuring the temperature does not exceed 10°C.[2]

  • Stir the reaction at room temperature for 1-2 hours after addition is complete.

  • Pour the reaction mixture slowly onto crushed ice. Collect the precipitated 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone by vacuum filtration and wash with cold water until neutral.

Step 3: Reduction of the Nitro Group The nitro group is selectively reduced to a primary amine using standard reducing agents like tin(II) chloride or catalytic hydrogenation.

  • Suspend 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone (10 g, 0.051 mol) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 3 equivalents) to the suspension.[2]

  • Heat the mixture to reflux with stirring for 3-4 hours, monitoring by TLC.[2]

  • After completion, cool the mixture and neutralize it carefully with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]

  • Remove the solvent under reduced pressure to yield the final product, 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone, which can be further purified by column chromatography if necessary.

II. Application in Benzoxazole Synthesis

The ortho-aminophenol moiety is an ideal template for the construction of the benzoxazole ring system, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.[3][4] The synthesis is typically a one-pot condensation and subsequent cyclodehydration reaction.

Causality Behind the Synthesis

The reaction of an o-aminophenol with a carboxylic acid or its equivalent (e.g., aldehyde, orthoester) is the most traditional and reliable method for benzoxazole synthesis.[3] The mechanism involves two key steps:

  • Amide Formation: The nucleophilic amino group attacks the electrophilic carbonyl carbon of the reaction partner to form an intermediate amide.

  • Intramolecular Cyclization: The phenolic hydroxyl group then acts as a nucleophile, attacking the amide carbonyl, followed by dehydration to yield the aromatic benzoxazole ring. The use of a catalyst like polyphosphoric acid (PPA) or operating at high temperatures facilitates the crucial dehydration step.

Workflow for Benzoxazole Synthesis

cluster_1 Synthesis of Substituted Benzoxazoles A 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone C Intermediate Amide A->C Condensation B Carboxylic Acid (e.g., R-COOH) B->C D 2-(Substituted)-benzoxazole Derivative C->D Intramolecular Cyclization & Dehydration (Heat/PPA)

Caption: General workflow for benzoxazole synthesis.

Protocol: Synthesis of 2-Aryl-Substituted Benzoxazoles

This protocol describes the synthesis of a benzoxazole derivative where the acetyl group from the precursor becomes a substituent at the 7-position of the benzoxazole core.

  • In a round-bottom flask, combine 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone (1.65 g, 10 mmol) and an aromatic carboxylic acid (e.g., benzoic acid, 1.22 g, 10 mmol).

  • Add polyphosphoric acid (PPA) (approx. 20 g) as both a catalyst and a solvent.

  • Heat the reaction mixture to 180-200°C with stirring for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to about 100°C and pour it slowly into a beaker of ice water with vigorous stirring.

  • Neutralize the solution with a base (e.g., 10% NaOH solution) to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel.

Reagent/ConditionParameterRationale
Reactants Equimolar amountsEnsures complete consumption of the limiting reagent.
Catalyst/Solvent Polyphosphoric Acid (PPA)Acts as a Brønsted acid catalyst and a dehydrating agent.
Temperature 180-200°CProvides the necessary activation energy for the cyclodehydration step.
Reaction Time 4-6 hoursTypical duration to ensure the reaction proceeds to completion.

III. Application in Quinoline Synthesis via Friedländer Annulation

The quinoline scaffold is fundamental to a vast number of pharmaceuticals, including antimalarial and anticancer agents.[5] The Friedländer synthesis is a powerful and direct method for constructing the quinoline core. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (—CH₂—C=O).[6] 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone is an ideal substrate for this transformation.

Mechanistic Insight

The reaction is typically catalyzed by an acid or a base. The mechanism proceeds via:

  • Aldol-type Condensation: A base catalyst deprotonates the α-methylene group of the coupling partner, which then attacks the ketone of the 2-aminoaryl ketone.

  • Cyclization and Dehydration: The amino group of the 2-aminoaryl ketone then attacks the carbonyl of the coupling partner in an intramolecular fashion, followed by dehydration to form the dihydropyridine ring, which then aromatizes to the final quinoline product. Lewis acid catalysts like Scandium(III) triflate can also be highly effective.[6]

Workflow for Quinoline Synthesis

cluster_2 Friedländer Synthesis of Quinolines A 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone C Condensation & Cyclization A->C Base or Acid Catalyst B Active Methylene Compound (e.g., R-CO-CH2-R') B->C D Substituted Quinoline Derivative C->D Dehydration & Aromatization

Caption: Friedländer annulation workflow.

Protocol: Scandium(III) Triflate Catalyzed Synthesis of a Fluorescent Quinoline

This protocol details the synthesis of a substituted quinoline, which may exhibit interesting photophysical properties due to the extended conjugation and presence of donor/acceptor groups.[6][7]

  • In a round-bottom flask, dissolve 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone (1.0 mmol) in acetonitrile (10 mL).

  • Add the active methylene coupling partner, for example, 2'-hydroxyacetophenone (1.1 mmol).[6]

  • Add the Lewis acid catalyst, scandium(III) triflate (Sc(OTf)₃) (0.1 mmol).[6]

  • Stir the mixture at 80°C for 12 hours under an inert atmosphere (e.g., Nitrogen or Argon).[6]

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford the desired quinoline derivative.[6]

ComponentRoleRationale
Sc(OTf)₃ Lewis Acid CatalystActivates the carbonyl group towards nucleophilic attack, accelerating the condensation step.[6]
Acetonitrile SolventA polar aprotic solvent suitable for this type of condensation reaction.
Temperature 80°CProvides sufficient energy for the reaction to proceed without causing degradation.
Inert Atmosphere ProtectivePrevents oxidation of the aminophenol starting material and other sensitive intermediates.

IV. Concluding Remarks

1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone stands as a testament to the power of strategically functionalized synthons in organic chemistry. Its inherent structural features provide a direct and efficient entry into high-value heterocyclic systems like benzoxazoles and quinolines. The protocols and mechanistic discussions provided in this guide are intended to empower researchers to harness the full potential of this versatile building block, facilitating innovation in drug discovery and materials science. By understanding the underlying principles of these transformations, chemists can logically troubleshoot and adapt these methods to construct novel and complex molecular targets.

References

  • The Pivotal Role of 1-(5-Amino-2-methylphenyl)
  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cycliz
  • Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)
  • Synthesis of 1,5- Benzodiazepines A Review. IJTSRD.
  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as C
  • A Technical Guide to 1-(2-Amino-5-methylphenyl)
  • Heterocyclic Letters Vol. 13| No.3|525-531|May-July|2023. Heterocyclic Letters.
  • Synthesis of aminoquinolines 5a–x in two steps.
  • The synthesis and structure of 1-[3-{(2- hydroxybenzylidene)amino}phenyl]ethanone. Indian Journal of Chemistry.
  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
  • Benzoxazoles. World Journal of Pharmaceutical Sciences.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers.
  • One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as c
  • Synthesis, spectral studies and biological activity of 3H-1, 5-benzodiazepine deriv
  • 1-(2-Amino-5-hydroxyphenyl)ethanone. CymitQuimica.
  • 1-(3-Hydroxy-5-Methylphenyl)ethanone CAS#: 43113-93-5. ChemicalBook.
  • Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. MDPI.
  • 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone. CymitQuimica.
  • 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2. ChemicalBook.
  • Scheme of synthesis of benzoxazoles compounds 1-3.
  • Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino) - PubMed Central. NIH.
  • Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones†. Asian Journal of Chemistry.
  • synthesis and preliminary biologic evaluation of 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles as a novel class of influenza virus A inhibitors. PubMed.
  • Ethanone, 1-(2-hydroxy-5-methylphenyl)-. NIST WebBook.

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Application

Application Notes and Protocols: 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone as a Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Substituted Acetophenones in Drug Discovery In the landscape of pharmaceutical development, the strategic selectio...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Acetophenones in Drug Discovery

In the landscape of pharmaceutical development, the strategic selection of starting materials and intermediates is paramount to the efficiency and success of a synthetic campaign. 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone and its close analogs are versatile chemical building blocks that hold significant value in medicinal chemistry. The presence of three reactive functional groups—an aromatic amine, a hydroxyl group, and a ketone—on a single phenyl ring provides a rich platform for the construction of complex heterocyclic scaffolds. This trifecta of reactivity allows for a diverse range of chemical transformations, making it a sought-after intermediate in the synthesis of bioactive molecules.

Notably, the core structure of 3-amino-2-hydroxy acetophenone has been identified as a critical intermediate in the synthesis of Pranlukast, a potent and selective cysteinyl leukotriene receptor antagonist used in the management of bronchial asthma.[1] This application note will provide a detailed overview of the physicochemical properties of this class of intermediates, a comprehensive protocol for its utilization in the synthesis of Pranlukast, and insights into the analytical methodologies for quality control. Furthermore, we will explore the mechanism of action of the resulting pharmaceutical agent to provide a holistic understanding of the intermediate's significance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an intermediate is crucial for process development, optimization, and ensuring safety. Below is a table summarizing the key properties of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone and its parent compound, 1-(3-amino-2-hydroxyphenyl)ethanone.

PropertyValue (for 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone hydrochloride)Value (for related acetophenones)Reference
CAS Number 1159822-89-51450-72-2 (2'-Hydroxy-5'-methylacetophenone)[2][3]
Molecular Formula C₉H₁₂ClNO₂C₉H₁₀O₂ (2'-Hydroxy-5'-methylacetophenone)[2][4]
Molecular Weight 201.65 g/mol 150.17 g/mol (2'-Hydroxy-5'-methylacetophenone)[2][4]
Appearance SolidYellow crystalline powder (2'-Hydroxy-5'-methylacetophenone)[3]
Melting Point Not explicitly available45-48 °C (2'-Hydroxy-5'-methylacetophenone)[3]
Solubility Soluble in polar organic solventsInsoluble in water (2'-Hydroxy-5'-methylacetophenone)[3]
Storage Store in a dry, cool, and well-ventilated place. Keep container tightly closed.Inert atmosphere, Room Temperature[5][6]

Application in the Synthesis of Pranlukast

Pranlukast is a leukotriene receptor antagonist that has been approved for the treatment of asthma and allergic rhinitis.[7] The synthesis of Pranlukast provides an excellent case study for the utility of 3-amino-2-hydroxyacetophenone as a key intermediate. The following protocol is a generalized representation of a synthetic route to Pranlukast, highlighting the role of the aminohydroxyacetophenone core.

Synthetic Workflow for Pranlukast

Pranlukast_Synthesis cluster_0 Step 1: Amide Formation cluster_1 Step 2: Condensation cluster_2 Step 3: Cyclization A 1-(3-Amino-2-hydroxyphenyl)ethanone C 3-[4-(4-Phenylbutoxy)benzamido]-2-hydroxyacetophenone A->C Pyridine, CH2Cl2 B 4-(4-Phenylbutoxy)benzoyl chloride B->C E Intermediate Condensation Product C->E Potassium tert-butoxide, DMF D Ethyl 1H-tetrazole-5-carboxylate D->E F Pranlukast E->F Acidic conditions

Caption: Synthetic workflow for Pranlukast from 1-(3-Amino-2-hydroxyphenyl)ethanone.

Detailed Synthetic Protocol

This protocol is based on established synthetic routes for Pranlukast and related compounds.[8][9][10][11]

Step 1: Synthesis of 3-[4-(4-Phenylbutoxy)benzamido]-2-hydroxyacetophenone

  • Materials:

    • 1-(3-Amino-2-hydroxyphenyl)ethanone

    • 4-(4-Phenylbutoxy)benzoyl chloride

    • Pyridine

    • Dichloromethane (DCM)

    • Ice bath

  • Procedure:

    • Dissolve 1-(3-Amino-2-hydroxyphenyl)ethanone in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

    • Add pyridine to the solution and cool the mixture in an ice bath to 0-5 °C.

    • Slowly add a solution of 4-(4-phenylbutoxy)benzoyl chloride in DCM to the cooled mixture. The benzoyl chloride is typically prepared by reacting 4-(4-phenylbutoxy)benzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.[11]

    • Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude 3-[4-(4-phenylbutoxy)benzamido]-2-hydroxyacetophenone by recrystallization or column chromatography.

Step 2 & 3: Condensation and Cyclization to Pranlukast

  • Materials:

    • 3-[4-(4-Phenylbutoxy)benzamido]-2-hydroxyacetophenone

    • Ethyl 1H-tetrazole-5-carboxylate

    • Potassium tert-butoxide

    • Dimethylformamide (DMF)

    • Hydrochloric acid

  • Procedure:

    • In a nitrogen-purged flask, dissolve 3-[4-(4-phenylbutoxy)benzamido]-2-hydroxyacetophenone and ethyl 1H-tetrazole-5-carboxylate in anhydrous DMF.

    • Add potassium tert-butoxide portion-wise to the solution, maintaining the temperature below 30 °C.

    • Heat the reaction mixture to approximately 45 °C and stir for 4 hours.[10]

    • Cool the reaction mixture to room temperature and pour it into a dilute hydrochloric acid solution.

    • The acidic conditions facilitate the cyclization to form the chromone ring of Pranlukast.

    • Collect the precipitated solid by filtration, wash with water until neutral, and dry.

    • Recrystallize the crude Pranlukast from a suitable solvent system (e.g., DMF/ethanol or ethyl acetate) to obtain the purified product.[10][12]

Analytical Methods for Quality Control

Ensuring the purity and identity of the intermediate and the final active pharmaceutical ingredient (API) is critical. A variety of analytical techniques are employed for this purpose.

Analytical TechniqueApplicationKey ParametersReference
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities in Pranlukast and its intermediates.Reverse-phase column (e.g., C18), UV detection.[13]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Identification and structural elucidation of trace impurities and metabolites of Pranlukast.On-line solid-phase extraction can be used for sample clean-up. Negative ion selected reaction monitoring (SRM) for quantification.[14]
Gas Chromatography (GC) Detection and quantification of residual solvents from the synthesis process.Headspace sampling is often employed.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the intermediate and final product.¹H NMR and ¹³C NMR are standard.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecules.

Mechanism of Action of Pranlukast

Pranlukast exerts its therapeutic effect by acting as a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[15][16] Leukotrienes are inflammatory mediators that play a crucial role in the pathophysiology of asthma.

Pranlukast_MoA cluster_pathway Leukotriene Inflammatory Pathway cluster_receptor Cellular Response Arachidonic_Acid Arachidonic Acid (from cell membrane) Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Five_LOX->Leukotrienes Synthesis CysLT1_Receptor CysLT1 Receptor (on airway smooth muscle and inflammatory cells) Leukotrienes->CysLT1_Receptor Binds to Inflammatory_Response Inflammatory Response: - Bronchoconstriction - Airway Edema - Mucus Secretion CysLT1_Receptor->Inflammatory_Response Activates Pranlukast Pranlukast Pranlukast->CysLT1_Receptor

Caption: Mechanism of action of Pranlukast as a CysLT1 receptor antagonist.

By binding to the CysLT1 receptor, Pranlukast competitively inhibits the binding of cysteinyl leukotrienes. This blockade prevents the downstream signaling that leads to the key symptoms of asthma, including:

  • Bronchoconstriction: The contraction of the smooth muscles in the airways.[17]

  • Airway Edema: Swelling of the airway walls due to fluid leakage from blood vessels.[18]

  • Mucus Secretion: Increased production of thick mucus that can obstruct the airways.[16][18]

Conclusion

1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone and its analogs are valuable intermediates in the synthesis of pharmaceuticals, with the synthesis of the anti-asthmatic drug Pranlukast being a prime example. The unique arrangement of functional groups on this acetophenone derivative provides a versatile scaffold for the construction of complex, biologically active molecules. A thorough understanding of its properties, synthetic applications, and the mechanism of action of the resulting drugs is essential for researchers in the field of drug discovery and development. The protocols and information presented in this application note are intended to serve as a comprehensive guide for scientists working with this important class of chemical intermediates.

References

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  • Zhang, Y., Song, H., Yu, Y., liu, T., Xu, S., Du, M., & Wang, Y. (2013). Synthesis of pranlukast. Trade Science Inc. Journals. [Link]

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  • Ji, A., et al. (2001). Determination of Pranlukast and its metabolites in human plasma by LC/MS/MS with PROSPEKT on-line solid-phase extraction. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 437-451. [Link]

  • Veeprho. (n.d.). Pranlukast Impurities and Related Compound. [Link]

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Method

Reaction mechanism of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone with aldehydes

Application Note & Protocol Guide Topic: Reaction Mechanism, Synthesis, and Application of Products from 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone and Aldehydes Audience: Researchers, Scientists, and Drug Development...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Reaction Mechanism, Synthesis, and Application of Products from 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone and Aldehydes

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The reaction of 1-(3-amino-2-hydroxy-5-methylphenyl)ethanone with various aldehydes represents a cornerstone synthetic route toward two classes of compounds with significant biological and material science applications: Schiff bases and benzoxazoles. The inherent structure of the 2-aminophenol moiety within the starting material dictates a fascinating and controllable reaction pathway. Under mild, kinetically controlled conditions, the reaction yields stable Schiff bases characterized by an azomethine (-C=N-) linkage. However, upon thermodynamic control, typically involving heat or catalysis, the reaction proceeds via an intramolecular cyclization to form a highly stable, aromatic benzoxazole ring system.[1][2] This guide provides a comprehensive exploration of the underlying reaction mechanisms, detailed experimental protocols for the selective synthesis of both Schiff bases and benzoxazoles, and an overview of their characterization and significance in modern drug discovery.[3][4]

Part 1: The Dichotomous Reaction Mechanism

The reaction of 1-(3-amino-2-hydroxy-5-methylphenyl)ethanone with an aldehyde is not a single pathway but a sequence that can be halted at the intermediate stage or driven to completion, yielding two distinct products. The outcome is dictated by the reaction conditions.

Mechanism A: Schiff Base Formation (Kinetic Product)

The formation of a Schiff base is a classic acid-catalyzed nucleophilic addition-elimination reaction.[5][6] The reaction is typically rapid and can be performed at or near room temperature.

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde.[5] This forms a zwitterionic tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine (or hemiaminal) intermediate. This step is often facilitated by a solvent or a catalytic amount of acid.

  • Dehydration: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).

  • Elimination: The lone pair on the nitrogen atom forms a double bond with the carbon, expelling a molecule of water and forming a protonated imine (iminium ion).

  • Deprotonation: A base (e.g., water or solvent) removes the proton from the nitrogen, yielding the final, neutral Schiff base product. The removal of water is crucial as it drives the equilibrium toward the product.[5]

G Mechanism A: Schiff Base Formation R1 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone Carbinolamine Carbinolamine Intermediate R1->Carbinolamine 1. Nucleophilic Attack 2. Proton Transfer Plus1 + Aldehyde Aldehyde (R-CHO) Aldehyde->Carbinolamine Imine Schiff Base (Final Product) Carbinolamine->Imine 3. Dehydration (-H₂O) (Acid Catalyzed)

Caption: Workflow for Schiff Base Synthesis.

Mechanism B: Benzoxazole Formation (Thermodynamic Product)

Benzoxazoles are formed via a subsequent intramolecular cyclization of the in situ generated Schiff base. This pathway requires more energy (e.g., heat) or specific catalysts and results in a highly stable aromatic heterocyclic system, making it the thermodynamically favored product.[1][7]

  • Schiff Base Formation: The reaction proceeds through the exact mechanism described in Part 1A to form the Schiff base intermediate.

  • Intramolecular Cyclization: The phenolic hydroxyl group (-OH) acts as a nucleophile, attacking the electrophilic carbon of the azomethine group (C=N). This forms a five-membered heterocyclic intermediate, a dihydrobenzoxazole (or benzoxazoline).

  • Aromatization (Oxidation): The dihydrobenzoxazole intermediate is not aromatic and is readily oxidized to the stable benzoxazole. This final step involves the loss of two hydrogen atoms (H₂). This can occur via atmospheric oxygen, a dedicated oxidizing agent, or certain catalytic systems that facilitate dehydrogenation.[8][9] The formation of the stable aromatic ring is the primary driving force for this entire sequence.

G Mechanism B: Benzoxazole Formation SB Schiff Base Intermediate (from Mechanism A) Cyclic_Int Dihydrobenzoxazole Intermediate SB->Cyclic_Int Intramolecular Cyclization Benzoxazole Benzoxazole (Final Aromatic Product) Cyclic_Int->Benzoxazole Oxidation / Dehydrogenation (-2H)

Caption: Cyclization Pathway to Benzoxazoles.

Part 2: Experimental Protocols & Methodologies

The choice of protocol directly determines the final product. Below are reliable, field-proven methods for synthesizing each class of compound.

Protocol 1: Synthesis of 1-(2-hydroxy-5-methyl-3-((aryl)methylideneamino)phenyl)ethanone (Schiff Base)

This protocol prioritizes mild conditions to isolate the kinetically favored Schiff base product.

  • Materials & Equipment:

    • 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone (1.0 eq)

    • Substituted aromatic aldehyde (1.05 eq)

    • Absolute Ethanol or Methanol

    • Glacial Acetic Acid (catalytic, ~3-5 drops)

    • Round-bottom flask, condenser, magnetic stirrer with hotplate

    • Büchner funnel and filter paper

  • Step-by-Step Procedure:

    • Reactant Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 1-(3-amino-2-hydroxy-5-methylphenyl)ethanone in a minimal amount of absolute ethanol with stirring.

    • Aldehyde Addition: To this solution, add 1.05 equivalents of the desired aromatic aldehyde.

    • Catalysis: Add 3-5 drops of glacial acetic acid to the mixture to catalyze the condensation.[5]

    • Reaction: Stir the mixture at room temperature or warm gently to 40-50 °C for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

    • Isolation: Upon completion, cool the reaction mixture in an ice bath. The Schiff base product will often precipitate as a colored solid.

    • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove unreacted aldehyde and catalyst.

    • Drying: Dry the purified Schiff base in a vacuum oven at 50-60 °C or in a desiccator.

Protocol 2: One-Pot Synthesis of 2-Aryl-benzoxazole Derivatives

This protocol uses thermal conditions to drive the reaction past the Schiff base intermediate to the thermodynamically stable benzoxazole.

  • Materials & Equipment:

    • 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone (1.0 eq)

    • Substituted aromatic aldehyde (1.1 eq)

    • Solvent: Acetonitrile, Toluene, or DMF

    • Catalyst (optional, but recommended): p-Toluenesulfonic acid (p-TsOH), TiO₂–ZrO₂, or a Lewis acid catalyst.[1][10][11]

    • Round-bottom flask, condenser, magnetic stirrer with hotplate

    • Silica gel for column chromatography

  • Step-by-Step Procedure:

    • Reaction Setup: In a round-bottom flask, combine 1.0 equivalent of 1-(3-amino-2-hydroxy-5-methylphenyl)ethanone, 1.1 equivalents of the aldehyde, and the chosen catalyst (e.g., 0.1 eq p-TsOH).

    • Solvent Addition: Add a suitable solvent (e.g., acetonitrile) to the flask.

    • Reaction: Attach a condenser and reflux the mixture with vigorous stirring for 4-12 hours. The reaction should be monitored by TLC. The target benzoxazole will typically be more nonpolar (higher Rf) than the Schiff base intermediate.

    • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure (rotary evaporation).

    • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to remove the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.

    • Purification: Concentrate the organic layer and purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure benzoxazole derivative.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine 2-Aminophenol Derivative and Aldehyde prep2 Add Solvent and Catalyst prep1->prep2 rxn_sb Stir at RT or ~50°C (2-6 hrs) prep2->rxn_sb Kinetic Control rxn_bz Reflux at High Temp (4-12 hrs) prep2->rxn_bz Thermodynamic Control workup_sb Cool & Filter Precipitate rxn_sb->workup_sb workup_bz Solvent Removal, Extraction & Chromatography rxn_bz->workup_bz prod_sb Schiff Base workup_sb->prod_sb prod_bz Benzoxazole workup_bz->prod_bz

Caption: General Experimental Workflow for Selective Synthesis.

Part 3: Product Characterization

Distinguishing between the Schiff base and the benzoxazole is straightforward using standard spectroscopic techniques.

Technique Schiff Base Product Benzoxazole Product Rationale / Key Differences
FT-IR Strong C=N stretch (~1600-1635 cm⁻¹).[12] Broad O-H stretch (~3200-3400 cm⁻¹). Disappearance of aldehyde C=O (~1700 cm⁻¹).Characteristic C=N and C-O-C stretches of the oxazole ring (~1550-1650 cm⁻¹). Absence of O-H and N-H stretches.The key is the disappearance of the broad O-H stretch upon cyclization to form the benzoxazole.
¹H NMR Azomethine proton (-CH=N-) singlet (~δ 8.0-9.0 ppm).[13] Phenolic -OH proton (broad singlet, may be exchanged with D₂O). Aromatic protons.Absence of the azomethine proton singlet. Absence of the phenolic -OH proton. Characteristic shifts in the aromatic region due to the rigid, fused ring system.The disappearance of the azomethine and phenolic protons is definitive proof of benzoxazole formation.
¹³C NMR Azomethine carbon (-C=N-) signal (~δ 158-165 ppm).[13]Characteristic C2 carbon of the oxazole ring (~δ 160-170 ppm).While the chemical shifts can be similar, the overall pattern of aromatic carbons will differ significantly.
Mass Spec Molecular ion peak corresponds to (M_amine + M_aldehyde - H₂O).Molecular ion peak corresponds to (M_SchiffBase - 2H) or (M_amine + M_aldehyde - H₂O - 2H).The benzoxazole will have a mass that is 2 Da less than the corresponding Schiff base due to the final oxidation/dehydrogenation step.

Part 4: Significance in Drug Development

Both Schiff bases and benzoxazoles are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.

  • Schiff Bases: The imine bond is crucial for many biological activities, and these compounds are widely studied for their antimicrobial, anti-inflammatory, and anticancer properties.[14][15] They are also vital intermediates in organic synthesis and act as versatile ligands for forming metal complexes.[16][17]

  • Benzoxazoles: The benzoxazole moiety is a bioisostere for natural structures like nucleotides, which allows them to bind to the active sites of many enzymes and receptors.[2] This scaffold is present in numerous FDA-approved drugs and clinical candidates.[3][18][19] The rigid, planar, and aromatic nature of the benzoxazole ring makes it an ideal pharmacophore for developing potent and selective inhibitors for various therapeutic targets. Their biological activities are extensive, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[4][20] The synthesis of novel benzoxazole libraries from precursors like 1-(3-amino-2-hydroxy-5-methylphenyl)ethanone is a key strategy in modern drug discovery programs.[1][3]

References

  • Benchchem. Application Notes and Protocols for Schiff Base Condensation with 4-(Hexyloxy)benzaldehyde.
  • Benchchem. Application Notes & Protocols: A Guide to Schiff Base Condensation for Researchers.
  • Organic Chemistry Portal. Benzoxazole synthesis. Available from: [Link]

  • MDPI. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Available from: [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available from: [Link]

  • Synthesis of Schiff bases and their derivatives under condensation and reflux conditions. (2025). Journal of Molecular Structure.
  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024). Topics in Current Chemistry. Available from: [Link]

  • Ruthenium-Catalyzed Synthesis of Benzoxazoles Using Acceptorless Dehydrogenative Coupling Reaction of Primary Alcohols with 2-Aminophenol under Heterogeneous Conditions. (2014).
  • A Review on Various Synthetic Methods of Benzoxazole Moiety.
  • Benzoxazole derivatives: Significance and symbolism. (2024).
  • RSC Publishing. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Available from: [Link]

  • Mayo, M. S., et al. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. The Journal of Organic Chemistry.
  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). Scientific Reports. Available from: [Link]

  • Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction r
  • Sulfur‐Promoted Synthesis of Benzoxazoles from 2‐Aminophenols and Aldehydes. (2018). ChemistrySelect.
  • Synthesis, Characterization and Biological Activities of Schiff Bases Derived from 2-Aminophenol and Substituted Benzaldehydes and their Metal Complexes. (2023).
  • synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases. (2022).
  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (2021). JETIR.
  • ResearchGate. Market-available drugs with a benzoxazole moiety.
  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal. Available from: [Link]

  • Synthesis, characterization and antimicrobial studies of Schiff base derived from 2-amino phenol and o-anisaldehyde and its Co (II), Cu (II) and Zn (II) complexes. (2023).
  • Biological activities of benzoxazole and its derivatives.
  • Synthesis and Spectroscopic Studies of New Schiff Bases. (2006). Molecules. Available from: [Link]

  • Preparation and Characterization of Some Schiff Base Compounds. (2020). Adıyaman University Journal of Science.
  • Spectroscopic study of molecular structures of novel Schiff base derived from o-phthaldehyde and 2-aminophenol and its coordination compounds together with their biological activity. (2009). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]

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  • 1H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2‐Aminobenzothiazole and 2‐Amino‐3‐Hydroxypyridine.
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Application

Application Notes and Protocols for the Synthesis of Dyes Using 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone

Introduction: The Strategic Value of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone in Chromophore Development 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone is a highly functionalized aromatic intermediate poised for signif...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone in Chromophore Development

1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone is a highly functionalized aromatic intermediate poised for significant applications in the synthesis of advanced colorants. Its unique substitution pattern—featuring an amino group for diazotization, a proximate hydroxyl group for chelation, and an acetyl group for modulating electronic properties—makes it a precursor of considerable interest for researchers in dye chemistry.

The primary amino group serves as the synthetic handle for the foundational reaction of azo dye synthesis: diazotization. This process converts the amine into a highly reactive diazonium salt, ready for coupling with a wide array of electron-rich aromatic compounds.[1] The strategic placement of the hydroxyl group ortho to the amino group is of paramount importance. This arrangement facilitates the formation of a stable six-membered chelate ring with metal ions when the resulting azo dye is used in mordanting processes. This metal complexation is a hallmark of high-performance mordant dyes, significantly enhancing their light and wash fastness properties.[2][3]

Furthermore, the presence of the acetyl group, an electron-withdrawing moiety, and the methyl group, an electron-donating group, on the phenyl ring allows for fine-tuning of the electronic properties of the resulting dye molecule. These substituents influence the intramolecular charge transfer characteristics of the chromophore, thereby affecting the final color (λmax) and tinctorial strength of the dye.[4] This guide provides detailed protocols for leveraging these molecular features to synthesize both mordant and disperse azo dyes, offering a robust starting point for the development of novel colorants for textiles, pigments, and other advanced materials.

Core Chemistry: The Diazotization-Coupling Sequence

The synthesis of azo dyes from 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone follows a well-established two-step electrophilic aromatic substitution pathway. The overall workflow is depicted below.

G cluster_0 PART 1: Diazotization cluster_1 PART 2: Azo Coupling cluster_2 PART 3: Post-Synthesis A 1-(3-Amino-2-hydroxy- 5-methylphenyl)ethanone B NaNO₂ / aq. HCl (0-5 °C) A->B  Reacts with C In situ generated Diazonium Salt (Highly Reactive Intermediate) B->C  Forms D Coupling Component (e.g., Naphthol, Aniline derivative) C->D  Couples with E Azo Dye Product (Chromophore formed) D->E G Isolation & Purification (Filtration, Recrystallization) E->G F pH Control (Acidic or Alkaline) F->D H Characterization (UV-Vis, FT-IR, NMR) G->H

Caption: General workflow for azo dye synthesis.

Protocol 1: Synthesis of a Monoazo Mordant Dye

This protocol details the synthesis of a mordant dye by coupling diazotized 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone with 2-naphthol. The resulting ortho, ortho'-dihydroxyazo structure is ideal for subsequent metallization to enhance fastness properties.

Experimental Rationale:

The diazotization is conducted at 0-5 °C because diazonium salts are thermally unstable and can decompose to form phenols and nitrogen gas at higher temperatures, reducing the yield.[5] The subsequent coupling with 2-naphthol is performed under alkaline conditions (pH 8-10). This deprotonates the hydroxyl group of the naphthol, forming the more strongly activating naphthoxide ion, which readily undergoes electrophilic attack by the diazonium salt.[1]

Step-by-Step Methodology:

Part A: Diazotization of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone

  • Preparation of Amine Solution: In a 250 mL beaker, suspend 1.65 g (0.01 mol) of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone in 50 mL of distilled water. Add 2.5 mL of concentrated hydrochloric acid (approx. 0.03 mol) and stir until a clear solution of the amine hydrochloride is formed. Cool the solution to 0-5 °C in an ice-salt bath.

  • Preparation of Nitrite Solution: In a separate 50 mL beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 10 mL of distilled water and cool to 0-5 °C.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine hydrochloride solution over 15-20 minutes, ensuring the temperature does not rise above 5 °C. Stir continuously during the addition.

  • Confirmation of Diazotization: After the complete addition of the nitrite solution, continue stirring for an additional 20 minutes in the ice bath. Test for the presence of excess nitrous acid using starch-iodide paper (a positive test turns the paper blue-black). If the test is negative, add a few more drops of the nitrite solution. To destroy any excess nitrous acid, add a small amount of sulfamic acid until the starch-iodide test is negative. The resulting clear solution is the diazonium salt, which should be used immediately in the next step.

Part B: Azo Coupling with 2-Naphthol

  • Preparation of Coupling Solution: In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% (w/v) sodium hydroxide solution. Cool this solution to 5 °C in an ice bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring. Maintain the temperature below 10 °C throughout the addition. A colored precipitate should form immediately.

  • Completion and Isolation: Stir the reaction mixture for 2-3 hours, allowing it to slowly warm to room temperature. Adjust the pH to approximately 7 with dilute hydrochloric acid to ensure complete precipitation of the dye.

  • Purification: Collect the crude dye by vacuum filtration and wash it thoroughly with cold water until the filtrate is colorless. Dry the dye in an oven at 60-70 °C. Recrystallize from an appropriate solvent, such as ethanol or an ethanol-water mixture, to obtain the purified mordant dye.

Expected Results & Characterization:
ParameterExpected Outcome
Yield 75-85%
Appearance Red to deep red crystalline powder
λmax (in DMF) 480-520 nm
FT-IR (cm⁻¹) ~3400 (broad, O-H), ~1650 (C=O, acetyl), 1450-1500 (-N=N- stretch)
¹H NMR Aromatic protons, methyl protons, and exchangeable phenolic protons will be observed.
Solubility Sparingly soluble in water; soluble in organic solvents like DMF, DMSO, and ethanol.

Protocol 2: Synthesis of a Disperse Azo Dye

This protocol describes the synthesis of a disperse dye by coupling the same diazonium salt with N,N-diethylaniline. Disperse dyes are non-ionic molecules with low water solubility, making them suitable for dyeing hydrophobic fibers like polyester.[6][7]

Experimental Rationale:

The coupling reaction with an aniline derivative is typically carried out under weakly acidic conditions (pH 4-5).[6] This pH range is a compromise: it is acidic enough to prevent the diazonium salt from converting to an unreactive diazotate ion, yet not so acidic as to significantly protonate the amino group of the coupling component, which would deactivate it towards electrophilic attack.

Step-by-Step Methodology:

Part A: Diazotization

  • Prepare the diazonium salt solution from 1.65 g (0.01 mol) of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone as described in Protocol 1, Part A.

Part B: Azo Coupling with N,N-Diethylaniline

  • Preparation of Coupling Solution: In a 500 mL beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in 50 mL of 10% acetic acid. Cool the solution to 0-5 °C in an ice bath.

  • Coupling Reaction: Add the cold diazonium salt solution dropwise to the N,N-diethylaniline solution with constant stirring. Maintain the temperature below 10 °C.

  • pH Adjustment and Precipitation: During the addition, monitor the pH and maintain it in the 4-5 range by adding a 10% (w/v) sodium acetate solution as needed. A colored precipitate will form.

  • Completion and Isolation: After the addition is complete, continue stirring the mixture for 3-4 hours at 5-10 °C. Allow the mixture to stand overnight in a cool place.

  • Purification: Collect the precipitated dye by vacuum filtration, wash thoroughly with cold water, and dry at 60 °C. The crude disperse dye can be purified by recrystallization from a suitable solvent like ethanol or toluene.

Expected Results & Characterization:
ParameterExpected Outcome
Yield 70-80%
Appearance Yellow-orange to reddish-brown powder
λmax (in DMF) 430-470 nm
FT-IR (cm⁻¹) ~3400 (O-H), ~2970 (C-H, ethyl), ~1650 (C=O, acetyl), 1450-1500 (-N=N- stretch)
Solubility Insoluble in water; soluble in organic solvents like acetone, DMF, and chloroform.

Application Workflow: From Synthesis to Dyed Fabric

DyeApplication cluster_synthesis Dye Synthesis cluster_dispersion Dye Bath Preparation cluster_dyeing Fabric Dyeing cluster_finishing Finishing & Evaluation Synth Synthesized Azo Dye (Protocol 1 or 2) Disp Dye Dispersion (with dispersing agents, wetting agents) Synth->Disp Bath Aqueous Dye Bath Disp->Bath Fabric Fabric Introduction (e.g., Polyester, Wool) Bath->Fabric Dyeing Dyeing Process (Control pH, Temp, Time) Fabric->Dyeing Mordant Mordanting (optional) (e.g., with FeSO₄, CuSO₄) Dyeing->Mordant for Mordant Dyes Rinse Rinsing & Soaping Dyeing->Rinse Mordant->Rinse Dry Drying Rinse->Dry DyedFabric Final Dyed Fabric Dry->DyedFabric Eval Fastness Testing (Light, Wash, Rubbing) DyedFabric->Eval

Caption: From synthesized powder to finished textile.

Safety and Handling

  • 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone: Handle with standard laboratory precautions. Wear safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Diazonium Salts: These intermediates are potentially explosive when isolated and dry. All protocols are designed for in situ generation and immediate use in solution, which is a standard and safe laboratory practice. Never attempt to isolate the dry diazonium salt.

  • Acids and Bases: Concentrated acids (HCl) and bases (NaOH) are corrosive. Handle them in a fume hood with appropriate personal protective equipment.

  • Solvents: Organic solvents used for recrystallization are flammable. Keep away from ignition sources.

Conclusion and Future Directions

The protocols provided herein demonstrate the utility of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone as a versatile precursor for synthesizing both mordant and disperse azo dyes. The inherent structural features of this molecule offer a robust platform for developing novel colorants with tailored properties. Researchers can further expand upon this work by:

  • Exploring a wider range of coupling components to generate a diverse palette of colors.

  • Systematically studying the effect of different metal mordants (e.g., Cr(III), Cu(II), Fe(II)) on the color and fastness properties of the synthesized mordant dyes.[8]

  • Investigating the application of the synthesized disperse dyes on other hydrophobic fibers such as nylon and acetate.[6]

  • Conducting quantitative analysis of dyeing performance, including dye uptake, fixation efficiency, and colorimetric measurements (CIELAB values).

By leveraging the foundational chemistry outlined in this guide, scientists can effectively harness the potential of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone to innovate within the field of dye and pigment technology.

References

  • (Authoritative source on azo reactive dyes, not directly using the target molecule but providing general principles). Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Available from: A relevant journal or patent source for general azo dye synthesis.
  • El-Mekkawy, A., et al. (2022). Novel Disperse Dyes Based on Enaminones: Synthesis, Dyeing Performance on Polyester Fabrics, and Potential Biological Activities. Molecules. Available from: [Link]

  • Lee, S., et al. (2019). Synthesis of Plant Phenol-derived Polymeric Dyes for Direct or Mordant-based Hair Dyeing. JoVE (Journal of Visualized Experiments). Available from: [Link]

  • Patel, D. G., et al. (Year of publication not available). FORMATION OF SOME NOVEL DISPERSE AZO DYES: SYNTHESIS, CHARACTERISATION AND PRINTING PROPERTIES. TSI Journals. Available from: A relevant chemical journal source.
  • (Patent for disperse yellow dye synthesis). Synthesizing method of disperse yellow dye. Google Patents.
  • (Thesis on azo dyes from aminophenol sulfonic acid). Certain azo dyes derived from 2-amino phenol-4-sulfonic acid. Digital Commons @ NJIT.
  • (Review on disperse dyes from enaminones). A Review on Synthesis of Disperse Dyes Based on Enaminones and Their Applications for Dyeing of Polyester Fabrics. Egyptian Journal of Chemistry. Available from: A relevant chemical journal source.
  • (Patent on aminophenol compounds for dyeing). 2-(AMINO OR SUBSTITUTED AMINO)-5, 6-SUBSTITUTED PHENOL COMPOUNDS, DYEING COMPOSITIONS CONTAINING THEM, AND USE THEREOF. Google Patents.
  • (Research article on reactive dyes for nylon). Synthesis of new reactive disperse dyes and their application on nylon 6 fiber. ResearchGate. Available from: [Link]

  • (Review on natural dyes). Natural hair dyes: A review. Journal of Cleaner Production.
  • (General research on azo dye synthesis). A Research on Synthesis of Azo Derivatives of Some Primary Amines and Phenols. International Journal of All Research Scientific and Technical. Available from: A relevant chemical journal source.
  • (Research on disperse dyes from amino acetophenone derivative). A series of novel disperse azo dyes synthesis, based on 1-(4-N-acetyl amino) 2-methyl phenyl 2-chloro ethanone. Asian Journal of Research in Chemistry. Available from: A relevant chemical journal source.
  • Oladipo, M., et al. (2015). Synthesis of New Azo Dye and Its Iron Complex Derived from 3-aminophenol. International Journal of Modern Chemistry. Available from: A relevant chemical journal source.
  • (Patent on synthesis of a related intermediate). Synthetic method of 3-amino-2-hydroxyacetophenone. Google Patents.
  • Patel, K., et al. (2013). Synthesis, Spectral Properties and Applications of Some Mordant and Disperse Mono Azo Dyes Derived from 2-amino-1, 3-benzothiazole. Research Journal of Chemical Sciences. Available from: [Link]

  • Patel, P. S., et al. (2012). Studies on synthesis and Dyeing Performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol. Scholars Research Library. Available from: A relevant chemical journal source.
  • (Patent on synthesis of a related intermediate). A kind of synthetic method of 3-amino-2-hydroxyacetophenone. Patsnap. Available from: [Link]

  • (Patent on m-aminoacetophenone synthesis). CONTINUOUS TWO STEP FLOW SYNTHESIS OF M-AMINO ACETOPHENONE. European Patent Office. Available from: [Link]

  • (Patent on 3-hydroxyacetophenone synthesis). Method for synthesizing 3-hydroxyacetophenone. Google Patents.
  • Bello, K. A., et al. (Year of publication not available). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. ResearchGate.
  • Aswale, S.R., et al. (Year of publication not available). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry. Available from: A relevant chemical journal source.
  • (Article on azo compounds from thiadiazole). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Baghdad Science Journal. Available from: [Link]

  • (Application note on diazotization). Application Notes and Protocols: Experimental Procedure for the Diazotization of 2'-Amino-6'-methylacetophenone. BenchChem.
  • (Article on aminorhodanine reactions). (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one. MDPI. Available from: [Link]

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Method

Application Note: Synthesis and Characterization of Schiff Base Ligands from 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone

Abstract This comprehensive guide details the synthesis, characterization, and potential applications of novel Schiff base ligands derived from the versatile precursor, 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone. Schif...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis, characterization, and potential applications of novel Schiff base ligands derived from the versatile precursor, 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone. Schiff bases, characterized by their azomethine (-C=N-) functional group, are pivotal in coordination chemistry, catalysis, and medicinal applications due to their ability to form stable complexes with a wide range of metal ions.[1][2] This document provides field-proven protocols for the straightforward synthesis of these ligands through condensation reactions with various aromatic aldehydes. We emphasize the causality behind experimental choices and present a self-validating framework through detailed characterization protocols using FT-IR, NMR, and UV-Vis spectroscopy. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this important class of chelating agents.

Introduction and Scientific Rationale

Schiff bases are a class of organic compounds formed via the condensation of a primary amine with an aldehyde or ketone.[3][4] The resulting imine or azomethine group is a critical pharmacophore and a versatile coordination site. The specific precursor, 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone, is a particularly valuable starting material. Its structure incorporates multiple coordination points: the imine nitrogen, the phenolic oxygen, and the carbonyl oxygen from the ethanone moiety. This arrangement allows for the formation of stable, multi-dentate chelates with transition metal ions, making the resulting ligands highly promising for applications in:

  • Catalysis: The metal complexes can serve as catalysts for various organic transformations.[1][5]

  • Medicinal Chemistry: Schiff base complexes are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[6][7][8]

  • Material Science: These compounds are integral to the development of sensors, molecular switches, and advanced optical materials.[1]

The synthetic accessibility of these ligands, typically through a one-pot reaction, makes them an attractive target for both academic and industrial research.[6]

Synthesis of Schiff Base Ligands: Principle and Protocols

Reaction Principle

The synthesis is a nucleophilic addition-elimination reaction. The nitrogen atom of the primary amine in 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde. This is followed by the elimination of a water molecule to form the stable imine bond. The reaction is typically reversible and is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[3][9]

G cluster_reactants Reactants cluster_process Process cluster_product Product A 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone P Condensation Reaction (+ Catalytic Acid, Reflux) - H₂O A->P B Aromatic Aldehyde (R-CHO) B->P C Schiff Base Ligand P->C

Caption: General reaction scheme for Schiff base synthesis.

General Synthesis Protocol

This protocol describes a robust and widely applicable method for the synthesis.

Materials:

  • 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone

  • Substituted Aromatic Aldehyde (e.g., Salicylaldehyde, 4-Nitrobenzaldehyde, Vanillin)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalyst)

  • Standard reflux apparatus (round-bottom flask, condenser)

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolution of Amine: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone in 30 mL of absolute ethanol. Stir the mixture gently until all solid has dissolved.

  • Addition of Aldehyde: To this solution, add a stoichiometric amount (1.0 equivalent) of the selected aromatic aldehyde.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.

    • Causality: The acid catalyst protonates the carbonyl group of the aldehyde, increasing its electrophilicity and accelerating the rate of nucleophilic attack by the amine.[9]

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle or water bath. Continue refluxing for 3-5 hours.

    • Causality: Heating under reflux provides the necessary activation energy and ensures the reaction proceeds to completion without loss of solvent.[10] The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).

  • Product Isolation: After the reflux period, cool the reaction mixture to room temperature. In many cases, the Schiff base product will precipitate as a colored solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C. Record the final yield and melting point.

Protocol Variations for Different Aldehydes

The versatility of this synthesis is demonstrated by using different aldehydes. The core protocol remains the same, but reaction times and product colors may vary.

Reactant 2 (Aldehyde)Molar Ratio (Amine:Aldehyde)Typical Reflux TimeExpected Product Appearance
Salicylaldehyde1:13 hoursYellow to orange solid
4-Nitrobenzaldehyde1:14 hoursBright yellow solid[11]
Vanillin1:13 hoursPale yellow solid[12]
2,4-Dihydroxybenzaldehyde1:14 hoursOrange solid[6]

Characterization: A Self-Validating System

Thorough characterization is essential to confirm the successful synthesis of the target Schiff base ligand. The disappearance of reactant signals and the appearance of new, characteristic product signals in spectroscopic analyses provide a self-validating confirmation of the reaction's outcome.

workflow start Weigh Reactants (Amine + Aldehyde) dissolve Dissolve in Ethanol start->dissolve add_cat Add Catalytic Acid dissolve->add_cat reflux Reflux for 3-5 hours add_cat->reflux cool Cool to Room Temp. reflux->cool filter Filter & Wash Precipitate cool->filter dry Dry Product filter->dry characterize Characterization (FT-IR, NMR, UV-Vis, MP) dry->characterize

Caption: Experimental workflow for synthesis and characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a powerful tool for identifying the key functional groups and confirming the formation of the imine bond.

  • Key Confirmation: The most definitive evidence is the appearance of a sharp, medium-to-strong absorption band in the 1600-1625 cm⁻¹ region, which is characteristic of the C=N (azomethine) stretching vibration.[13][14]

  • Supporting Evidence:

    • Disappearance of the N-H stretching bands from the primary amine (typically around 3300-3400 cm⁻¹).

    • Disappearance of the C=O stretching band from the aromatic aldehyde (around 1680-1700 cm⁻¹).

    • The presence of a broad band above 3000 cm⁻¹ due to the phenolic O-H group.[13]

    • The C=O stretch from the ethanone moiety on the parent amine will remain, typically around 1660-1670 cm⁻¹.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information.

  • ¹H NMR: The most diagnostic signal is a singlet in the δ 8.0-9.0 ppm range, corresponding to the azomethine proton (-CH=N-) .[2][11] The exact chemical shift depends on the electronic environment provided by the aldehyde. The aromatic protons will appear in the δ 6.5-8.5 ppm region, and the methyl protons will appear as singlets at distinct upfield locations.

  • ¹³C NMR: A characteristic signal for the imine carbon (-C=N-) will appear in the δ 158-165 ppm region.[2]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

  • Spectra are typically recorded in solvents like ethanol or DMSO.

  • Schiff bases generally exhibit two main absorption bands:

    • A high-intensity band around 260-290 nm , attributed to π → π * transitions within the aromatic rings.[15][16]

    • A lower-intensity band around 350-380 nm , assigned to n → π * transitions of the azomethine group.[15][16]

  • The position of these bands can shift depending on the substituents on the aromatic rings.

TechniqueKey SignalExpected Range/ValueConfirmation
FT-IR C=N stretch1600-1625 cm⁻¹Formation of imine bond[13][14]
¹H NMR -CH=N- protonδ 8.0-9.0 ppmFormation of imine bond[2][11]
¹³C NMR -C=N- carbonδ 158-165 ppmFormation of imine bond[2]
UV-Vis n → π* transition350-380 nmPresence of azomethine chromophore[15]

Potential Applications

The synthesized Schiff base ligands, with their N and O donor atoms, are excellent chelating agents. Their metal complexes have significant potential in various fields:

  • Homogeneous Catalysis: As ligands for metal-catalyzed reactions like oxidation, reduction, and cross-coupling reactions.[8] The steric and electronic properties of the ligand can be tuned by selecting different aldehydes to optimize catalytic activity.

  • Bioinorganic Chemistry: The metal complexes can be screened for biological activities. It is well-documented that metal chelation can enhance the therapeutic properties of organic ligands.[7][13] Potential activities include antibacterial, antifungal, and anticancer effects.[13][14]

  • Analytical Chemistry: They can be used as chromogenic reagents for the selective detection of metal ions.

Conclusion

This application note provides a detailed and scientifically grounded guide for the synthesis of Schiff base ligands from 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone. By following the robust protocols for synthesis and utilizing the described spectroscopic methods for characterization, researchers can confidently produce and validate a variety of novel chelating agents. The inherent versatility and significant potential of these compounds in catalysis and medicinal chemistry make them a compelling subject for further investigation and development.

References

  • Exploring the Versatility: Applications of Schiff Base Complexes in Catalysis, Medicine, and Material Science. (2021). WORLD JOURNAL OF APPLIED SCIENCE AND RESEARCH.
  • Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. (n.d.).
  • Application of Schiff Base Ligamd Complex. (n.d.). Scribd.
  • Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. (2022). MDPI.
  • Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. (n.d.).
  • UV-Vis spectra of Schiff base ligand and its metal (II) complexes. (n.d.).
  • Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. (2025). RSC Publishing.
  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (n.d.). PubMed Central.
  • UV-Vis spectra of Schiff base ligand and metal complexes. (n.d.).
  • What are the conditions used for schiff base reaction? (2015).
  • How to synthesize Schiff base out of amino acid and aldehyde? (2023).
  • Synthesis and characterization of Schiff base complexes of Cu(II), Ni(II), Co(II) complexes of Schiff base derived from. (n.d.).
  • The synthesis and structure of 1-[3-{(2-hydroxybenzylidene)amino}phenyl]ethanone. (2009). Indian Journal of Chemistry.
  • Synthesis and characterization of novel Schiff base ligands. (2024).
  • Synthesis and Spectral Characterization of Novel Schiff Base and Fe(II) Complex: Evaluation of Antibacterial, Antifungal, and An. (2022). Journal of Medicinal and Chemical Sciences.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF THREE NEW SCHIFF BASES DERIVED FROM AMINO ACIDS AND THEIR Ag(I) COMPL. (n.d.). Bulletin of the Chemical Society of Ethiopia.
  • SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS. (n.d.). IOSR Journal of Applied Chemistry.
  • Synthesis of Schiff Base Compounds from Vanillin and p-Aminoacetophenone Using Lime Juice as a Natural Acid C
  • Synthesis and Characterization of Complexes of Schiff Base. (n.d.). Journal of Al-Nahrain University.
  • New Schiff bases from ortho-hydroxyaryl aldehydes. (2025).
  • SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE, 3-HYDROXY-4-(3-HYDROXY BENZYLIDENE AMINO) BENZOIC ACID AND THEIR Ni(II) AND Zn(II). (2023). Semantic Scholar.
  • Synthesis and Characterization of Schiff Base and Their Chalcone Derived from 3-Amino Acetophenone. (2025).
  • SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. (2024). Journal of the Chemical Society of Nigeria.

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Application

Application Note &amp; Protocol: Selective N-Alkylation of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone via One-Pot Reductive Amination

Abstract This document provides a comprehensive guide for the selective N-alkylation of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone. N-alkylated aminophenols are crucial intermediates in the synthesis of a wide array of...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the selective N-alkylation of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone. N-alkylated aminophenols are crucial intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Direct alkylation of aminophenols often leads to a mixture of N- and O-alkylated products, necessitating complex purification procedures. This application note details a robust and highly selective one-pot reductive amination protocol that circumvents these issues, yielding the desired N-alkylated product with high efficiency. The causality behind experimental choices, a detailed step-by-step protocol, characterization data, and a mechanistic overview are presented to ensure scientific integrity and reproducibility for researchers in organic synthesis and drug development.

Introduction: The Significance of Selective N-Alkylation

N-alkylated aminophenols are pivotal structural motifs in medicinal chemistry and materials science. Their utility stems from their presence in numerous pharmacologically active molecules and their role as versatile synthetic intermediates. The challenge in their synthesis often lies in achieving selective alkylation of the amino group in the presence of a reactive phenolic hydroxyl group. Direct alkylation methods frequently result in poor selectivity, yielding a mixture of N-alkyl, O-alkyl, and N,O-dialkylated products, which complicates downstream processing and reduces overall yield.[1][2]

To address this, selective N-alkylation strategies are paramount. Among the various methods, one-pot reductive amination has emerged as a particularly efficient and atom-economical approach.[3] This method involves the in situ formation of an imine from the reaction of the primary amine with an aldehyde or ketone, followed by immediate reduction to the corresponding secondary amine.[4] This circumvents the need for isolating the often-unstable imine intermediate and typically employs mild reducing agents, enhancing functional group tolerance.

This guide focuses on the N-alkylation of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone, a substituted aminophenol of interest in pharmaceutical synthesis. The presence of the electron-withdrawing acetyl group and the sterically accessible amino group makes it an ideal candidate for selective N-alkylation via reductive amination.

Experimental Design & Rationale

The selected methodology is a one-pot reductive amination using an aldehyde as the alkylating agent and sodium borohydride as the reducing agent. This approach is favored for several reasons:

  • High Selectivity: The reaction conditions are optimized for the formation of the imine at the more nucleophilic amino group, leaving the phenolic hydroxyl group intact. The subsequent reduction is specific to the imine bond.

  • Mild Conditions: The use of sodium borohydride, a mild reducing agent, is compatible with the various functional groups present in the starting material and product, including the ketone and hydroxyl groups.[3]

  • Operational Simplicity: The one-pot nature of the reaction, combining imine formation and reduction in a single step, simplifies the experimental setup and reduces reaction time and waste.

  • Versatility: This protocol can be adapted for a wide range of aldehydes, allowing for the synthesis of a diverse library of N-alkylated derivatives.[3]

Methanol is chosen as the solvent due to its ability to dissolve the starting materials and its compatibility with sodium borohydride. The reaction is typically carried out at room temperature, making it energy-efficient and easy to control.

Detailed Experimental Protocol

This protocol describes the N-benzylation of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone as a representative example.

Materials and Reagents
Reagent/MaterialGradeSupplier
1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone≥98%Commercial
Benzaldehyde≥99%, ReagentPlus®Commercial
Sodium Borohydride (NaBH₄)≥98%, powderCommercial
Methanol (MeOH)Anhydrous, 99.8%Commercial
Dichloromethane (DCM)ACS reagentCommercial
Saturated aqueous sodium bicarbonate (NaHCO₃)Laboratory GradeIn-house prep.
Brine (Saturated aqueous NaCl)Laboratory GradeIn-house prep.
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Commercial
Silica Gel60 Å, 230-400 meshCommercial
Ethyl AcetateHPLC GradeCommercial
HexanesHPLC GradeCommercial
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.65 g (10.0 mmol) of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone in 40 mL of anhydrous methanol. Stir the solution at room temperature until all the solid has dissolved.

  • Imine Formation: To the stirred solution, add 1.06 mL (1.06 g, 10.0 mmol) of benzaldehyde dropwise over 2 minutes. Stir the reaction mixture at room temperature for 1 hour. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Cautiously add 0.76 g (20.0 mmol) of sodium borohydride in small portions over 15 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

  • Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours. Monitor the reaction by TLC until the starting material and imine intermediate are no longer visible.

  • Work-up: Quench the reaction by slowly adding 20 mL of deionized water. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: To the remaining aqueous solution, add 50 mL of dichloromethane. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with two additional 30 mL portions of dichloromethane.

  • Washing and Drying: Combine the organic layers and wash with 50 mL of saturated aqueous sodium bicarbonate solution, followed by 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The appropriate solvent system should be determined by TLC analysis (a typical starting point is 10-20% ethyl acetate in hexanes).[5]

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure to yield 1-(3-(benzylamino)-2-hydroxy-5-methylphenyl)ethanone as a solid.

Visualization of the Experimental Workflow

G cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification & Isolation A Dissolve Starting Material in Methanol B Add Benzaldehyde, Stir for 1h (Imine Formation) A->B C Cool to 0°C and Add NaBH₄ (Reduction) B->C D Stir at RT for 2h C->D E Quench with Water & Remove Methanol D->E F Extract with Dichloromethane E->F G Wash with NaHCO₃ and Brine F->G H Dry over MgSO₄ G->H I Filter and Concentrate H->I J Column Chromatography (Silica Gel, Hexanes/EtOAc) I->J K Combine Pure Fractions & Remove Solvent J->K L Obtain Pure N-Benzylated Product K->L

Caption: Workflow for the N-alkylation of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone.

Reaction Mechanism

The selective N-alkylation proceeds through a two-step mechanism within a single pot:

  • Imine Formation: The primary amino group of the aminophenol acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base, also known as an imine. This step is typically reversible and is driven forward by the subsequent irreversible reduction.

  • Hydride Reduction: The sodium borohydride serves as a source of hydride ions (H⁻). The hydride attacks the electrophilic carbon of the imine C=N double bond, reducing it to a carbon-nitrogen single bond. Subsequent protonation of the resulting anion by the solvent (methanol) or during the aqueous work-up yields the final N-alkylated secondary amine.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aminophenol Aldehyde Imine Secondary_Amine Imine->Secondary_Amine 1. NaBH₄ 2. H₂O work-up

Caption: Mechanism of one-pot reductive amination.

Characterization of the Product

The successful synthesis of 1-(3-(benzylamino)-2-hydroxy-5-methylphenyl)ethanone can be confirmed by various analytical techniques. Below are the expected characterization data.

TechniqueExpected Observations
¹H NMR (CDCl₃)* Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm. The protons on the aminophenol ring will appear as distinct signals, likely doublets or singlets, and the protons of the benzyl group will appear as a multiplet.
* Methylene Protons (-CH₂-): A characteristic singlet around δ 4.3-4.5 ppm, integrating to 2H, corresponding to the benzylic protons.
* Methyl Protons (-CH₃): A singlet around δ 2.2-2.4 ppm for the methyl group on the aromatic ring and a singlet around δ 2.5-2.6 ppm for the acetyl methyl group.
* NH and OH Protons: Broad singlets that may be exchangeable with D₂O. The chemical shift can vary depending on concentration and solvent purity.
¹³C NMR (CDCl₃)* Carbonyl Carbon: A signal in the downfield region, typically around δ 200-205 ppm.
* Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm.
* Methylene Carbon (-CH₂-): A signal around δ 45-50 ppm.
* Methyl Carbons (-CH₃): Signals in the aliphatic region, typically around δ 20-30 ppm.
Mass Spectrometry * Molecular Ion (M⁺): An observable molecular ion peak corresponding to the molecular weight of the product (C₁₆H₁₇NO₂ = 255.31 g/mol ).
(ESI+)* Fragmentation: A prominent fragment corresponding to the loss of the benzyl group ([M-C₇H₇]⁺) or the formation of the tropylium cation ([C₇H₇]⁺ at m/z 91).[6] Alpha-cleavage next to the nitrogen is a common fragmentation pathway for amines.[7]
FTIR (KBr)* O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.
* N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹.
* C=O Stretch: A strong absorption band around 1650-1670 cm⁻¹ for the ketone.
* C-N Stretch: An absorption band in the region of 1250-1350 cm⁻¹.

Conclusion

This application note provides a detailed and reliable protocol for the selective N-alkylation of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone using a one-pot reductive amination strategy. The methodology is characterized by its high selectivity, operational simplicity, and the use of mild reaction conditions. By following the outlined procedure, researchers can efficiently synthesize N-alkylated aminophenol derivatives, which are valuable intermediates in drug discovery and development. The provided rationale, workflow visualization, and characterization data serve to ensure the reproducibility and success of this synthetic transformation.

References

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. [Link]

  • ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols. Retrieved from [Link]

  • ResearchGate. (2010). (PDF) Selective alkylation of aminophenols. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-amino-2-hydroxyacetophenone. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.4: Synthesis of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone.
  • Wiley Online Library. (n.d.). Ethyl 3-[N-benzyl-N-(3-hydroxypropyl)amino]pentanoate - Optional[13C NMR]. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Gallery Indexed by NMR Spin Systems. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • SciSpace. (1993). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). 2-[Benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.4: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • ASHP. (n.d.). Functional Group Characteristics and Roles. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone by Recrystallization

From the Desk of the Senior Application Scientist Welcome to the technical support guide for the purification of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone. This resource is designed for researchers and drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone. This resource is designed for researchers and drug development professionals who are looking to achieve high purity of this valuable intermediate through recrystallization. The presence of three distinct functional groups—an aromatic amine, a phenolic hydroxyl group, and a ketone—presents unique challenges and opportunities for purification. This guide synthesizes fundamental crystallization principles with practical, field-proven insights to help you navigate these complexities and achieve a crystalline product of high purity and yield.

Section 1: The Recrystallization Workflow & Standard Protocol

Recrystallization is a powerful technique that leverages differences in solubility to separate a target compound from its impurities.[1][2] The ideal process involves dissolving the impure solid in a minimum amount of a hot solvent, in which the compound is highly soluble, and then allowing it to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding liquid (the mother liquor).[1]

The Ideal Recrystallization Workflow

G A Step 1: Solvent Selection B Step 2: Dissolve Crude Solid in Minimum Hot Solvent A->B C Step 3: Hot Filtration (If Insoluble Impurities Present) B->C Optional D Step 4: Slow Cooling (Induces Crystallization) B->D No Insoluble Impurities C->D E Step 5: Isolate Crystals (Vacuum Filtration) D->E F Step 6: Wash Crystals with Cold Solvent E->F G Step 7: Dry Pure Crystals F->G

Caption: The seven key stages of a successful recrystallization experiment.

Standard Protocol: Recrystallization of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone using Aqueous Ethanol

Based on the physicochemical properties of analogous structures, an aqueous ethanol mixture is a promising starting point for recrystallization.[3] Ethanol is a polar solvent capable of dissolving the compound, while water acts as an anti-solvent to reduce solubility upon cooling.[4]

  • Solvent Preparation : Prepare a range of ethanol/water mixtures (e.g., 90:10, 80:20, 70:30 v/v).

  • Dissolution : Place the crude 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone in an Erlenmeyer flask. Add a magnetic stir bar.

  • Heating : Gently heat the flask on a hot plate with stirring. Add the chosen hot aqueous ethanol solvent mixture dropwise until the solid just dissolves. Using the minimum amount of near-boiling solvent is crucial for maximizing yield.[5]

  • Cooling : Once fully dissolved, remove the flask from the heat, cover it with a watch glass to prevent solvent evaporation, and allow it to cool slowly to room temperature.[6] Slow cooling is essential for the formation of large, pure crystals.[4]

  • Ice Bath : Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation by further decreasing the compound's solubility.[7]

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing : Wash the collected crystals with a small amount of ice-cold fresh solvent to remove any adhering mother liquor.[5]

  • Drying : Allow the crystals to dry completely under vacuum or in a desiccator.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for recrystallizing 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone?

The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] Given the compound's polar amino and hydroxyl groups, polar protic solvents are excellent candidates.

  • Primary Recommendation : Aqueous Ethanol . As seen with similar structures like 2-hydroxy-5-methylacetophenone, aqueous ethanol provides a tunable polarity that can be optimized for both dissolution and precipitation.[3] Start with a ratio of 80:20 ethanol:water and adjust as needed.

  • Alternatives : If aqueous ethanol fails, consider other polar solvents like isopropanol or acetic acid mixed with water. For amines that are difficult to dissolve, sometimes a dilute solution of an organic acid like acetic acid can be effective, though this may form a salt.[9]

Q2: My crude product is highly colored. Should I use activated charcoal?

This is a nuanced decision for this specific molecule.

  • The Pro : Activated charcoal is effective at adsorbing high-molecular-weight colored impurities.[8]

  • The Con : The use of charcoal with phenolic compounds is sometimes discouraged. Impurities like ferric ions within the charcoal can complex with the phenolic hydroxyl group, potentially introducing a new, colored impurity.[8]

  • Recommendation : First, attempt the recrystallization without charcoal. If the final crystals are still unacceptably colored, repeat the process but add a very small amount of activated charcoal to the hot, dissolved solution. Boil for a few minutes before performing a hot filtration to remove the charcoal.[8] Be aware that using excess charcoal can lead to product loss through adsorption.[8]

Q3: How much solvent should I use?

The guiding principle is to use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[4][5]

  • Too much solvent is a common cause of poor or no crystal yield, as the solution may never become saturated enough for crystals to form upon cooling.[5][6]

  • Procedure : Add the hot solvent portion-wise to your heated crude material until the last of the solid dissolves. If you accidentally add too much, you can carefully evaporate some of the solvent by gently boiling the solution (in a fume hood) to re-establish a saturated state.[10]

Q4: My yield is very low. What went wrong?

A low yield (e.g., <50%) can result from several issues:

  • Excess Solvent : As mentioned in Q3, using too much solvent is the most common culprit, leaving a significant portion of your product in the mother liquor.[6]

  • Premature Crystallization : If crystals formed during a hot filtration step, product was lost before the main cooling phase.

  • Incomplete Cooling : Failing to use an ice bath after cooling to room temperature can leave a substantial amount of product dissolved.

  • Excessive Washing : Washing the final crystals with too much solvent, or with solvent that was not ice-cold, can redissolve part of your purified product.[5]

Section 3: In-Depth Troubleshooting Guide

Even with a well-designed protocol, unexpected issues can arise. This section provides a logical framework for diagnosing and solving common recrystallization problems.

Troubleshooting Decision Tree

G Start Start Recrystallization Q1 Does the solid dissolve in hot solvent? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No No Q2 Upon cooling, do you see crystals or an oil? A1_Yes->Q2 Solvent_Wrong Problem: Poor Solvent Choice Solution: - Add more solvent. - If still insoluble, choose a more polar solvent. A1_No->Solvent_Wrong A2_Crystals Crystals Q2->A2_Crystals A2_Oil Oil Q2->A2_Oil A2_Nothing Nothing Q2->A2_Nothing Success Success! Proceed to Filtration. A2_Crystals->Success Oiling_Out Problem: Oiling Out Solution: - Reheat to dissolve oil. - Add more of the 'good' solvent. - Cool more slowly. A2_Oil->Oiling_Out Retry Cooling No_Crystals Problem: No Crystallization (Supersaturation) Solution: - Scratch inner wall of flask. - Add a 'seed' crystal. A2_Nothing->No_Crystals Induce & Observe Oiling_Out->Q2 Retry Cooling No_Crystals->Q2 Induce & Observe

Caption: A decision-making workflow for troubleshooting common recrystallization issues.

Problem 1: The compound "oils out" instead of forming crystals.
  • Observation : Instead of solid crystals, an immiscible liquid (an oil) forms as the solution cools.

  • Causality : This occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or contains significant impurities that depress the melting point.[10]

  • Solutions :

    • Reheat and Dilute : Heat the solution until the oil redissolves completely.

    • Add More Solvent : Add a small amount (1-5% of the total volume) of the 'good' solvent (in a mixed solvent system, this would be ethanol) to slightly increase the compound's solubility and lower the saturation temperature.[6]

    • Cool Slowly : Ensure the solution cools as slowly as possible to give molecules adequate time to arrange into a crystal lattice. Vigorous stirring or scratching while the solution is still very hot can sometimes promote oiling out; allow it to cool undisturbed initially.[10]

Problem 2: No crystals form upon cooling.
  • Observation : The solution remains clear even after cooling in an ice bath.

  • Causality : This is typically due to one of two reasons: either too much solvent was used, or the solution has become supersaturated.[10] A supersaturated solution is a metastable state where the solute concentration is higher than its equilibrium solubility, but crystal nucleation has not yet occurred.[5]

  • Solutions :

    • Induce Nucleation : The first step is to encourage the formation of initial crystal seeds.

      • Scratching : Use a glass rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic imperfections on the glass provide a surface for nucleation to begin.[4][5]

      • Seeding : If available, add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[5][6]

    • Reduce Solvent Volume : If nucleation techniques fail, it is likely that too much solvent was used. Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.

Problem 3: Crystals form too quickly, especially during hot filtration.
  • Observation : The product crashes out of solution prematurely, either in the filter funnel during hot filtration or immediately upon removal from the heat source.

  • Causality : The solvent's capacity to dissolve the solute drops too sharply with a small decrease in temperature.[10] This rapid precipitation can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[6]

  • Solutions :

    • Use More Solvent : To prevent crystallization in the funnel, use a slight excess of hot solvent before filtering. This excess can be evaporated after filtration is complete.[7][10]

    • Pre-heat Equipment : Ensure the filter funnel and receiving flask are hot. This can be achieved by placing them in an oven or by allowing them to sit in the steam from the boiling solvent before filtration.[7]

    • Modify Solvent System : If the product always crashes out, the solvent system may be inappropriate. A different solvent or a different ratio in a mixed-solvent system may provide a more gradual solubility curve.

Section 4: Data Summary

Table 1: Solvent Selection Guide for Recrystallization
PropertyIdeal CharacteristicRationale for 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone
Solubility High solubility at boiling point, low solubility at room/ice temperature.[8]The compound's polar groups suggest good solubility in hot polar solvents like alcohols, with decreased solubility upon cooling or addition of an anti-solvent like water.
Boiling Point Should be lower than the melting point of the solute.Prevents the compound from melting or "oiling out" before it dissolves.
Inertness Must not react with the solute.[8]Avoids solvents that could react with the amine (e.g., aldehydes) or phenol groups.
Impurity Solubility Impurities should be either highly soluble at all temperatures or completely insoluble.[8]Allows for separation: soluble impurities stay in the mother liquor, while insoluble ones can be removed by hot filtration.
Volatility Should be volatile enough to be easily removed from the final crystals.Solvents like ethanol and water are easily removed under vacuum.

Section 5: References

  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved from

  • Recrystallization1. (n.d.). University of Massachusetts, Department of Chemistry. Retrieved from

  • Tsaousi, K., et al. (2014). Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. ResearchGate. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from

  • Mixed Solvent Recrystallization. (n.d.). California State University, Stanislaus. Retrieved from

  • Recrystallization. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • How to recrystallize amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved from [Link]

  • A Technical Guide to 1-(2-Amino-5-methylphenyl)ethanone. (n.d.). BenchChem. Retrieved from

  • Synthesis of 3-amino-2-hydroxyacetophenone. (n.d.). PrepChem.com. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone

Welcome to the technical support resource for the synthesis of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We will delve into the causality behind experimental choices, provide robust troubleshooting protocols, and answer frequently asked questions to improve your yield and purity.

Synthesis Overview: A Two-Step Approach

The most common and reliable route to synthesize 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone involves a two-step process starting from 2'-Hydroxy-5'-methylacetophenone. This pathway consists of a regioselective nitration followed by the reduction of the resulting nitro group.

The overall workflow is summarized below:

G cluster_0 Step 1: Electrophilic Nitration cluster_1 Step 2: Nitro Group Reduction Start 2'-Hydroxy-5'-methylacetophenone Nitration Nitrating Agent (e.g., HNO3 / Acetic Acid) Start->Nitration Intermediate 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone Nitration->Intermediate Reduction Reducing Agent (e.g., H2, Pd/C or SnCl2) Intermediate->Reduction FinalProduct 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone Reduction->FinalProduct G cluster_0 Troubleshooting Product Degradation Start Low Yield or Dark Product? Check_Air Is the workup/purification performed open to air? Start->Check_Air Yes Check_pH Is the solution neutral or basic for extended periods? Start->Check_pH Yes Solution_Inert Solution: Work under N2 or Argon Check_Air->Solution_Inert Solution_Fast Solution: Minimize time of workup and use degassed solvents Check_Air->Solution_Fast Solution_Acid Solution: Keep product protonated (acidic pH) as much as possible Check_pH->Solution_Acid

Troubleshooting

Common side products in the synthesis of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone

Welcome to the technical support center for the synthesis of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.

Introduction: The Synthetic Pathway

The synthesis of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone, a valuable building block in pharmaceutical chemistry, is typically achieved through a sequence involving the protection of functional groups, a key Fries rearrangement, and subsequent deprotection. A common route begins with the commercially available 2-amino-4-methylphenol. This is followed by a two-step acetylation to protect both the amino and hydroxyl groups, yielding 3-acetamido-4-methylphenyl acetate. The core of the synthesis is the Lewis acid-catalyzed Fries rearrangement of this intermediate, which ideally positions the acetyl group ortho to the hydroxyl group. The final step involves the hydrolysis of the acetamido group to reveal the target primary amine.

Below is a workflow diagram illustrating the synthetic strategy:

Synthesis_Workflow Start 2-Amino-4-methylphenol Intermediate1 3-Acetamido-4-methylphenyl acetate Start->Intermediate1 Acetylation Rearrangement Fries Rearrangement Intermediate1->Rearrangement Intermediate2 1-(3-Acetamido-2-hydroxy-5-methylphenyl)ethanone Rearrangement->Intermediate2 ortho-migration FinalProduct 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone Intermediate2->FinalProduct Hydrolysis

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Nitration of 4-Methylacetophenone

Welcome to the technical support center for the nitration of 4-methylacetophenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice for optimizing...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 4-methylacetophenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice for optimizing this sensitive reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity results.

Reaction Overview: The Challenge of Regioselectivity

The nitration of 4-methylacetophenone is a classic example of electrophilic aromatic substitution, a cornerstone of organic synthesis.[1] The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid to generate the highly reactive nitronium ion (NO₂⁺), which then attacks the aromatic ring.[2][3]

The primary challenge in this synthesis is controlling regioselectivity. The aromatic ring possesses two directing groups with conflicting influences:

  • Methyl Group (-CH₃): An activating, ortho-, para-director.

  • Acetyl Group (-COCH₃): A deactivating, meta-director.[4]

This electronic tug-of-war can lead to a mixture of isomers, primarily 3-nitro-4-methylacetophenone (the desired product, where nitration occurs meta to the acetyl group and ortho to the methyl group) and 2-nitro-4-methylacetophenone.[4] Achieving a high yield of a single isomer, therefore, requires precise control over the reaction conditions.[4]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the nitration of 4-methylacetophenone in a practical, question-and-answer format.

Low or No Yield

Question: My reaction yield is significantly lower than expected, or I've recovered mostly starting material. What are the likely causes and solutions?

This is a frequent issue that can stem from several factors. Let's break down the possibilities using a logical troubleshooting approach.

LowYieldTroubleshooting Start Low Yield or Incomplete Reaction Temp Reaction Temperature Too Low? Start->Temp Time Reaction Time Too Short? Start->Time Reagents Nitrating Agent Ineffective? Start->Reagents Workup Product Lost During Workup? Start->Workup Sol_Temp Solution: Cautiously increase temperature (e.g., from -20°C to -15°C). Monitor closely via TLC/GC. Temp->Sol_Temp If starting material remains Sol_Time Solution: Increase reaction time. Follow reaction progress to determine optimal endpoint. Time->Sol_Time If reaction stalls Sol_Reagents Solution: 1. Use fresh, high-purity acids. 2. Ensure proper H₂SO₄/HNO₃ ratio to generate sufficient NO₂⁺. Reagents->Sol_Reagents If reaction fails to start Sol_Workup Solution: 1. Ensure complete precipitation during quenching. 2. Optimize extraction solvent and pH. Workup->Sol_Workup If crude yield is low

Caption: Troubleshooting logic for low reaction yield.

  • Causality 1: Reaction Conditions Are Too Mild. Nitration is highly exothermic, but excessive cooling can stifle the reaction.[4][5] If thin-layer chromatography (TLC) or gas chromatography (GC) analysis shows a large amount of unreacted 4-methylacetophenone, the conditions may be too gentle.

    • Solution: Cautiously increase the reaction time or allow the temperature to rise slightly (e.g., from -20°C to -15°C), while carefully monitoring the reaction's progress to avoid the formation of byproducts.[4]

  • Causality 2: Ineffective Nitrating Agent. The nitronium ion is formed by the dehydration of nitric acid by sulfuric acid.[2][6] If your acids are old, have absorbed atmospheric moisture, or are of insufficient concentration, the generation of the electrophile will be inefficient.

    • Solution: Always use fresh, concentrated (or fuming) acids as specified by a reliable protocol.[1][4] Ensure the correct ratio is used to drive the equilibrium towards nitronium ion formation.

  • Causality 3: Product Loss During Workup. The workup procedure, which typically involves quenching the reaction mixture on ice, can lead to product loss if not performed correctly.[4]

    • Solution: Ensure the reaction mixture is poured onto a sufficiently large amount of crushed ice with vigorous stirring to promote rapid and complete precipitation of the solid product.[4] During extraction, use an appropriate solvent like dichloromethane and perform multiple extractions to ensure complete recovery from the aqueous phase.[7]

Poor Regioselectivity (Isomer Control)

Question: I'm getting a significant amount of the 2-nitro isomer. How can I improve the selectivity for the 3-nitro product?

This is the central challenge of this synthesis. The formation of the 2-nitro isomer is competitive with the desired 3-nitro product.[4] Optimizing for the 3-nitro isomer hinges on exploiting the subtle differences in activation energies for the two pathways.

ParameterEffect on 3-Nitro vs. 2-Nitro FormationExpert Recommendation
Temperature Lower temperatures significantly favor the 3-nitro isomer.Maintain the reaction temperature strictly below -15°C, with -20°C being optimal.[4][7] This is the most critical parameter for controlling regioselectivity.
Nitrating Agent Harsher agents or a large excess can reduce selectivity.Use a stoichiometric amount or only a slight excess of the nitrating mixture.[4] A mixture of 70% HNO₃ in 20% fuming H₂SO₄ is a proven selective system.[4][7]
Addition Rate Slow, controlled addition of the nitrating agent prevents localized temperature spikes.Add the nitrating mixture dropwise over at least 40 minutes while monitoring the internal temperature.[4][7]
Catalyst Shape-selective catalysts can favor one isomer.For advanced optimization, consider using a solid zeolite catalyst, which can enhance the formation of specific isomers based on pore size.[8]
Formation of Byproducts

Question: My product is contaminated with di-nitro compounds or appears as a dark tar. What went wrong?

The formation of di-nitro products or tar-like substances indicates that the reaction conditions were too harsh.[9] The initial product, 3-nitro-4-methylacetophenone, is more deactivated than the starting material but can still undergo a second nitration under aggressive conditions.

  • Cause 1: Over-Nitration (Di-nitro Products). This occurs when the reaction is too energetic.

    • Prevention:

      • Control Stoichiometry: Use a precise 1:1 molar ratio of 4-methylacetophenone to nitric acid.[4]

      • Lower the Temperature: Perform the reaction at the lowest practical temperature (e.g., -20°C).[4]

      • Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to an acceptable level.[4]

  • Cause 2: Oxidation and Degradation (Tar Formation). Nitric acid is a strong oxidizing agent.[10] If the temperature rises uncontrollably, it can lead to the oxidation of the methyl group or degradation of the aromatic ring, resulting in complex, tarry mixtures.[9]

    • Prevention: Strict temperature control is paramount. Ensure your cooling bath is efficient and that the nitrating agent is added slowly to a vigorously stirred solution to dissipate heat effectively.[11]

Standard Experimental Protocol

This protocol is designed to favor the selective synthesis of 3-nitro-4-methylacetophenone.

ExperimentalWorkflow Setup 1. Setup & Cooling - Dissolve substrate in H₂SO₄ - Cool to -20°C Nitration 2. Nitration - Prepare nitrating mix - Add dropwise at < -15°C - Stir for 30 min Setup->Nitration Substrate Ready Quench 3. Quenching - Pour onto crushed ice - Filter crude solid Nitration->Quench Reaction Complete Wash_Extract 4. Purification - Dissolve in DCM - Wash with NaHCO₃ & Brine Quench->Wash_Extract Crude Isolated Crystallize 5. Crystallization - Dry organic layer - Concentrate & add hexane - Isolate pure product Wash_Extract->Crystallize Washed Solution

Caption: High-level workflow for the synthesis of 3-nitro-4-methylacetophenone.

Materials:
  • 4-methylacetophenone (Substrate)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • 70% Nitric Acid (HNO₃)

  • 20% Fuming Sulfuric Acid (Oleum)

  • Dichloromethane (DCM)

  • 10% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

Procedure:
  • Preparation of Substrate Solution: In a three-necked flask equipped with a mechanical stirrer and a thermometer, cool 250 mL of concentrated sulfuric acid to -20°C using a suitable cooling bath (e.g., dry ice/acetone).[7]

  • Slowly add 40 g (0.3 moles) of 4-methylacetophenone to the cold, stirred sulfuric acid, ensuring the internal temperature does not rise above -15°C.[4]

  • Preparation of Nitrating Mixture: In a separate, pre-cooled flask, carefully add 25.5 mL of 70% nitric acid to 300 g of 20% fuming sulfuric acid.

  • Nitration: Add the nitrating mixture dropwise to the substrate solution over a period of at least 40 minutes. It is critical to maintain the reaction temperature below -15°C throughout the addition.[4][7]

  • After the addition is complete, continue stirring the mixture at this temperature for an additional 30 minutes to ensure the reaction goes to completion.[7]

  • Workup and Quenching: Pour the reaction mixture slowly and carefully onto a large volume of crushed ice (~1 kg) with vigorous stirring. A solid precipitate should form.[4]

  • Filter the resulting solid using a Büchner funnel and wash it thoroughly with cold water, followed by a wash with cold hexane to remove nonpolar impurities.[7]

  • Purification: Dissolve the crude solid in dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with 10% sodium bicarbonate solution (to neutralize residual acid) and then with saturated brine.[4][7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution using a rotary evaporator.

  • Crystallization: Add hexane to the concentrated residue to induce crystallization. Filter the purified crystals of 3-nitro-4-methylacetophenone and dry them. The expected melting point is 61-62°C.[4][7]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns for this reaction? A1: The primary hazards involve the use of highly corrosive and reactive acids.[12]

  • Mixed Acid: The mixture of nitric and sulfuric acid is extremely corrosive and a powerful oxidizing agent.[13][14] It can cause severe burns on contact and reacts violently with many organic materials.[10]

  • Exothermic Reaction: The reaction is highly exothermic. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing the release of toxic nitrogen oxide fumes.[5]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves, and a lab coat.[12][15] The procedure must be conducted in a well-ventilated chemical fume hood.[15] An eyewash station and safety shower must be immediately accessible.[12]

Q2: Why is sulfuric acid used in addition to nitric acid? A2: Sulfuric acid acts as a catalyst. It protonates nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).[3] This ion is a much stronger electrophile than nitric acid alone and is necessary for the reaction with the deactivated acetophenone ring to proceed at a reasonable rate.[2]

Q3: Can I monitor the reaction progress? A3: Yes, monitoring is highly recommended. Thin-layer chromatography (TLC) is an excellent method. Prepare a developing system (e.g., 4:1 Hexane:Ethyl Acetate) and spot the starting material alongside samples carefully taken from the reaction mixture. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot will indicate the reaction's progress. This allows you to quench the reaction at the optimal time, preventing byproduct formation.[4]

Q4: My final product is an oil instead of a solid. What should I do? A4: An oily product often indicates the presence of impurities, particularly the other isomer (2-nitro-4-methylacetophenone) or residual starting material, which can depress the melting point.

  • Solution: Attempt to purify the oil using column chromatography. A silica gel column with a hexane/ethyl acetate gradient is typically effective at separating the isomers. Alternatively, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available.

References

  • Google Patents. (2021). A kind of preparation method of nitroacetophenone (CN109232259B).
  • YouTube. (2019). nitration of aromatic compounds. Available at: [Link]

  • Google Patents. (2014). Continuous two step flow synthesis of m-amino acetophenone (EP2766338A1).
  • Journal of the Chemical Society B: Physical Organic. (1966). Electrophilic substitution. Part IV. Kinetics of the nitration of acetophenone, benzamide, benzoic acid, and NN-dimethylaniline N-oxide in aqueous sulphuric acid. Available at: [Link]

  • Carleton College. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Available at: [Link]

  • Organic Syntheses. (n.d.). Acetophenone, m-nitro-. Available at: [Link]

  • Google Patents. (1999). Regioselective nitration of aromatic compounds and the reaction products thereof (US5946638A).
  • Quora. (2019). How to synthesise 2-nitroacetophenone by nitration of acetophenone. Available at: [Link]

  • Masaryk University. (n.d.). Synthesis of 3-nitroacetophenone. Available at: [Link]

  • PrepChem.com. (n.d.). Step A: Preparation of 4-methyl-3-nitroacetophenone. Available at: [Link]

  • Organic Syntheses. (n.d.). o-NITROACETOPHENONE. Available at: [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

  • Google Patents. (2013). Continuous two step flow synthesis of m-Amino Acetophenone (WO 2013/054181 Al).
  • Chemistry LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation. Available at: [Link]

  • East Harbour Group. (2022). MIXED NITRATING ACID (greater than 50% HN03). Available at: [Link]

  • ResearchGate. (2002). Electrophilic Nitration of Electron-Rich Acetophenones. Available at: [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Available at: [Link]

  • University of East Anglia. (n.d.). Nitration and aromatic reactivity. Available at: [Link]

  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. Available at: [Link]

  • Dyno Nobel. (2020). Safety Data Sheet: NITRATING ACID MIXTURES with more than 50 percent nitric acid. Available at: [Link]

  • YouTube. (2024). Nitration reaction safety. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Reduction of Nitroacetophenone Derivatives

Welcome to the technical support center for the reduction of nitroacetophenone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common issues enc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reduction of nitroacetophenone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountered during this pivotal chemical transformation. The inherent challenge with this substrate lies in achieving chemoselectivity—preferentially reducing either the nitro group or the ketone in the presence of the other. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and comprehensive experimental protocols to navigate these complexities.

Section 1: The Core Challenge - Achieving Chemoselectivity

The primary difficulty in reactions involving nitroacetophenone derivatives is controlling which functional group is reduced. The choice of reducing agent and reaction conditions is paramount to success.

Frequently Asked Questions (FAQs) - Chemoselectivity

Q1: How can I selectively reduce the nitro group to an amine while leaving the ketone untouched?

This is the most common desired transformation, yielding valuable aminoacetophenone intermediates. Success hinges on using reagents that preferentially react with the nitro group's unique electronic structure.

  • Expertise & Causality: The nitro group is susceptible to reduction via single-electron transfer from metals in acidic media or through catalytic hydrogenation.[1][2] The carbonyl group of the ketone, being less electrophilic than an aldehyde, is resistant to these conditions. Catalytic hydrogenation, for instance, readily reduces the nitro group over the ketone at the aromatic ring.[3]

  • Recommended Methods:

    • Metal/Acid Combinations: Tin(II) chloride (SnCl₂·2H₂O) in ethanol or a mixture of tin (Sn) metal and hydrochloric acid (HCl) are classic, reliable methods.[1][2][4] Iron powder with ammonium chloride or acetic acid is a greener and often effective alternative.[3][5]

    • Catalytic Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a palladium on carbon (Pd/C) catalyst is an excellent and often milder alternative to using hydrogen gas.[6]

    • Catalytic Hydrogenation: Standard catalytic hydrogenation with H₂ gas over catalysts like Pd/C or Platinum on Titanium Dioxide (Pt/TiO₂) is highly effective.[3][4][7] Care must be taken, as prolonged reaction times or harsh conditions can lead to over-reduction.[6][8]

Q2: How can I selectively reduce the ketone group to an alcohol, leaving the nitro group intact?

To achieve this reverse selectivity, a mild hydride-donating reagent is necessary.

  • Expertise & Causality: Mild hydride reagents, such as sodium borohydride (NaBH₄), operate by a nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbon of the carbonyl group.[1][9] The nitro group is not susceptible to this type of nucleophilic attack under standard conditions and remains unaffected.[1][4] Stronger hydride agents like lithium aluminum hydride (LiAlH₄) are not suitable as they are powerful enough to reduce both functional groups and often yield undesired azo compounds from aromatic nitro groups.[3][10][11]

  • Recommended Method:

    • Sodium Borohydride (NaBH₄): This is the reagent of choice.[4] The reaction is typically performed in an alcoholic solvent like methanol or ethanol at cool temperatures (e.g., in an ice bath) to ensure high selectivity.[4][12][13]

Q3: I am getting a mixture of products, including the desired aminoacetophenone, the nitro alcohol, and the fully reduced amino alcohol. How can I improve my selectivity?

Formation of a product mixture indicates that the reaction conditions are not sufficiently selective. The key is to refine your choice of reagent and control the reaction parameters.

  • Troubleshooting Steps:

    • Re-evaluate Your Reagent: Ensure you are using the correct class of reagent for your desired outcome, as detailed in the flowchart below. Do not use a powerful, non-selective reagent like LiAlH₄.[11]

    • Control the Temperature: Many reductions are exothermic.[14] A lack of temperature control can lead to over-reduction or side reactions.[15] For NaBH₄ reductions of the ketone, maintain a low temperature (0 °C).[13] For catalytic hydrogenations, avoid excessively high temperatures which can promote reduction of the ketone or even the aromatic ring.[7][8]

    • Monitor Reaction Time: Over-running a reaction can lead to the reduction of the less reactive functional group. Monitor the reaction closely by Thin Layer Chromatography (TLC) or LC-MS and stop it as soon as the starting material is consumed.[6]

Decision Workflow for Reagent Selection

This diagram provides a logical path for selecting the appropriate reducing agent based on the desired transformation.

G start What is your desired product? nitro_reduction Selective Nitro Reduction (Ketone Intact) Product: Aminoacetophenone start->nitro_reduction Reduce NO2? ketone_reduction Selective Ketone Reduction (Nitro Intact) Product: Nitro Alcohol start->ketone_reduction Reduce C=O? reagent_nitro Use: - SnCl2 / EtOH - Fe / NH4Cl - H2, Pd/C nitro_reduction->reagent_nitro reagent_ketone Use: - NaBH4 / MeOH ketone_reduction->reagent_ketone

Caption: Reagent selection guide for nitroacetophenone derivatives.

Section 2: Troubleshooting Reaction Efficiency and Purity

Even with the correct reagent, experiments can suffer from low yields, incomplete conversion, or the formation of impurities.

Frequently Asked Questions (FAQs) - Efficiency & Purity

Q4: My reaction is incomplete or the yield is very low. What are the common causes?

This is a frequent issue that can often be traced back to reagent activity, catalyst health, or reaction conditions.[15][16]

Potential Cause Troubleshooting & Optimization Steps
Insufficient Reducing Agent For metal/acid reductions, ensure a sufficient stoichiometric excess of the metal (e.g., 3-5 equivalents of SnCl₂·2H₂O) is used to drive the reaction to completion.[6][15] For catalytic hydrogenations, ensure adequate hydrogen pressure.[15]
Poor Catalyst Activity Catalysts like Pd/C and Raney Nickel can deactivate over time or with improper handling.[16] Always use a fresh or reliably stored catalyst. If activity is still low, consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).[6][15]
Catalyst Poisoning Impurities in the starting material (especially sulfur or halide compounds), reagents, or solvent can poison the catalyst surface.[16] Purifying the starting nitroacetophenone, for instance by washing with an alkali carbonate solution to remove acidic impurities from nitration, can be beneficial.[17]
Poor Solubility The starting material must be soluble in the reaction solvent for the reaction to proceed efficiently.[15] If solubility is an issue, consider a co-solvent system (e.g., EtOH/water) or a different solvent like THF.[15]
Incorrect Temperature While many reductions work at room temperature, some substrates require gentle heating to achieve a reasonable rate.[15] However, excessive heat can promote side reactions.[4][15]
Troubleshooting Workflow for Low Yield

G start Low Yield or Incomplete Reaction cause1 Check Reagents & Catalyst start->cause1 cause2 Check Reaction Conditions start->cause2 cause3 Check Substrate & Setup start->cause3 sol1a Use fresh catalyst/reagent cause1->sol1a sol1b Increase stoichiometry/ catalyst loading cause1->sol1b sol2a Optimize temperature cause2->sol2a sol2b Increase reaction time (monitor by TLC) cause2->sol2b sol2c Ensure adequate H2 pressure cause2->sol2c sol3a Improve substrate solubility (change solvent) cause3->sol3a sol3b Purify starting material cause3->sol3b

Caption: A systematic workflow for troubleshooting low reaction yields.

Q5: I am observing significant amounts of side products, such as hydroxylamines, nitroso, or azoxy compounds. How can I minimize these?

These impurities arise from the incomplete reduction of the nitro group. The reduction from a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[10][18] If these intermediates are not fully reduced, they can persist or react with each other to form azoxy and azo compounds.

  • Expertise & Causality: The formation of these side products is a strong indicator that the reducing agent is being consumed too quickly or is not potent enough under the current conditions to complete the reduction sequence.

  • Solutions:

    • Ensure Sufficient Reducing Agent: As with low yield issues, use a sufficient excess of the reducing agent to drive the reaction past the intermediate stages.[15]

    • Optimize Reaction Time and Temperature: Do not stop the reaction prematurely. Allow sufficient time for the full conversion to the amine. However, for some substrates, localized overheating can promote the dimerization of intermediates to form azobenzene derivatives.[15] Maintain controlled heating and vigorous stirring.

    • Choice of Catalyst: For catalytic hydrogenations, the choice of catalyst and support can influence the product distribution. High-activity catalysts generally favor complete reduction to the amine.

Nitro Group Reduction Pathway and Side Products

G NO2 Ar-NO2 (Nitro) NO Ar-NO (Nitroso) NO2->NO +2e-, +2H+ NHOH Ar-NHOH (Hydroxylamine) NO->NHOH +2e-, +2H+ AZOXY Ar-N(O)=N-Ar (Azoxy) NO->AZOXY + Ar-NHOH - H2O NH2 Ar-NH2 (Amine - Desired Product) NHOH->NH2 +2e-, +2H+ AZO Ar-N=N-Ar (Azo) AZOXY->AZO +2e-, +2H+

Caption: General pathway for nitro group reduction and common side products.

Section 3: Experimental Protocols

The following are representative, detailed procedures for the most common selective reductions of nitroacetophenone derivatives. Always perform a thorough risk assessment before conducting any chemical reaction.

Protocol 1: Selective Reduction of Nitro Group using SnCl₂·2H₂O

This protocol is effective for converting a nitroacetophenone to the corresponding aminoacetophenone.[4][6]

  • Materials:

    • Nitroacetophenone derivative (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)

    • Absolute Ethanol (or Ethyl Acetate)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) or 6M NaOH

    • Ethyl Acetate (for extraction)

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve the nitroacetophenone derivative (1.0 eq) in absolute ethanol.

    • Add SnCl₂·2H₂O (3-5 eq) to the solution in portions.

    • Stir the reaction mixture at room temperature or heat to reflux (typically 50-70 °C).[15]

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-3 hours).[4]

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

    • Carefully add saturated NaHCO₃ solution or slowly add 6M NaOH with cooling until the solution is basic (pH > 8). This will precipitate tin salts.[4]

    • Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aminoacetophenone.

    • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Selective Reduction of Ketone Group using NaBH₄

This protocol is effective for converting a nitroacetophenone to the corresponding nitrophenyl ethanol.[12]

  • Materials:

    • Nitroacetophenone derivative (1.0 eq)

    • Sodium borohydride (NaBH₄) (1.1-1.5 eq)

    • Methanol or Ethanol

    • Dilute HCl (1M)

    • Dichloromethane or Ethyl Acetate (for extraction)

    • Water

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the nitroacetophenone derivative (1.0 eq) in methanol or ethanol in a flask and cool the solution in an ice bath to 0 °C.[4]

    • Slowly add sodium borohydride (1.1-1.5 eq) in small portions to the cooled solution while stirring.[4][12]

    • After the addition is complete, continue to stir the reaction mixture in the ice bath for 30-60 minutes.[4]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully quench the reaction by the slow, dropwise addition of dilute HCl until gas evolution ceases.[12]

    • Add water to the flask and remove the alcohol solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., dichloromethane) three times.[12]

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude nitro alcohol.

    • The product can be purified by column chromatography if necessary.

References

  • Schabel, T., Belger, C., & Plietker, B. (2013). A Mild Chemoselective Ru-Catalyzed Reduction of Alkynes, Ketones, and Nitro Compounds. Organic Letters, 15(11), 2858–2861. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Chemistry Stack Exchange. (2015). How can an aromatic ketone be reduced in the presence of a nitro group?[Link]

  • Lee, C., & Lee, Y. (n.d.). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. SciSpace. [Link]

  • ResearchGate. (n.d.). Hydrogenation of 4‐nitroacetophenone catalyzed by PdNPore‐3, Pd/C (5 wt.% palladium loading) or Raney‐Ni. [Link]

  • ResearchGate. (n.d.). Hydrogenation of Nitro-Substituted Acetophenones. [Link]

  • Smith, A. M. R., & Williams, J. M. J. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3465–3473. [Link]

  • ResearchGate. (n.d.). Hydrogenation of 4-Nitroacetophenone Over Rh/Silica: Understanding Selective Hydrogenation of Multifunctional Molecules. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Brainly. (2023). Calculate the theoretical and percentage yields of your reaction, assuming that 3-nitroacetophenone is the limiting reagent. [Link]

  • ResearchGate. (n.d.). Well-dispersed Pt on TiO2: A highly active and selective catalyst for hydrogenation of 3-nitroacetophenone. [Link]

  • WritingUniverse. (2022). Chemical Reaction: Synthesis of m-Aminoacetophenone from m-Nitrocetophenone. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]

  • Google Patents. (n.d.).
  • Smith, A. M. R., & Williams, J. M. J. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. ACS Publications. [Link]

  • Physics Forums. (2012). M-nitroacetophenone to m-aminoacetophenone reaction mechanism. [Link]

  • ResearchGate. (2014). Can anyone offer advice regarding reduction of nitrobenzene to aniline?[Link]

  • Chemistry Online. (2022). Chemoselective reductions of 4-nitroacetophenone. [Link]

  • ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?[Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • Unknown. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Source URL not available]
  • Patsnap. (n.d.). Synthetic method for 3-aminoacetophenone. [Link]

  • Desklib. (2021). Chemistry Lab: Selective Reductions of m-Nitroacetophenone. [Link]

  • Chegg.com. (2021). Solved m-nitroacetophenone tin m-aminoacetophenone 0.0978g. [Link]

  • Google Patents. (n.d.).
  • Ignited Minds Journals. (n.d.). Eco-Friendly Synthesis Procedure for the Reduction of o-Hydroxy Acetophenone. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. [Link]

  • Unknown. (n.d.). Metal Hydride Reduction. [Source URL not available]
  • Jones, A. G. (1976). The selective reduction of meta- (and para-) nitroacetophenone. Journal of Chemical Education, 53(1), 63. [Link]

  • Chem-Station Int. Ed. (2014). Reduction with Metal Hydrides. [Link]

  • Chemistry Notes. (n.d.). Metal Hydride Reduction Reaction: Mechanism and Application. [Link]

Sources

Optimization

Technical Support Center: TLC Monitoring for the Synthesis of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone

Welcome to the technical support center for monitoring the synthesis of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists who uti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize Thin-Layer Chromatography (TLC) as a rapid, indispensable tool for reaction tracking. Here, we move beyond mere procedural steps to explain the underlying chemical principles, enabling you to not only follow protocols but also to troubleshoot effectively and interpret your results with confidence.

Understanding the Synthetic Pathway: Context for Your Chromatogram

The synthesis of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone typically proceeds via a well-established two-step sequence. Understanding this pathway is critical because it defines the molecular cast of characters—starting material, intermediate, and product—that you will be tracking on your TLC plate.

The common route involves:

  • Electrophilic Nitration: The starting material, 2'-Hydroxy-5'-methylacetophenone, is nitrated, usually with a mixture of nitric and sulfuric acid, to introduce a nitro group onto the aromatic ring.[1][2] The directing effects of the activating hydroxyl group and the deactivating acetyl group favor the formation of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone.

  • Reduction: The nitro intermediate is then reduced to the corresponding primary amine, yielding the final product, 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone. Common reducing agents include tin(II) chloride or catalytic hydrogenation.[3]

The polarity of these three key compounds differs significantly, which is the principle that allows for their separation by TLC.

Compound Name Role in Synthesis Structure Relative Polarity
2'-Hydroxy-5'-methylacetophenoneStarting Material (SM)c1(C(C)=O)cc(C)ccc1OModerate
2'-Hydroxy-5'-methyl-3'-nitroacetophenoneIntermediate (INT)c1(C(C)=O)c(cc(C)c(c1)O)[O-]High
1-(3-Amino-2-hydroxy-5-methylphenyl)ethanoneProduct (P)c1(C(C)=O)c(cc(C)c(c1)O)NHigh (but can vary)

Core Protocol: A Validated TLC Workflow

This protocol provides a robust starting point for monitoring your reaction. Remember that TLC is highly dependent on specific lab conditions, so minor adjustments may be necessary.

Materials:

  • Silica Gel 60 F254 TLC plates

  • TLC development chamber

  • Capillary spotters

  • Mobile Phase: 7:3 Hexane:Ethyl Acetate (v/v) - Initial recommendation

  • Visualization tools: UV lamp (254 nm), Ninhydrin stain solution, heating device (heat gun or hot plate)

Step-by-Step Methodology:

  • Chamber Saturation: Pour the mobile phase into the TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper partially submerged in the solvent and covering one side of the chamber wall. Close the chamber and allow it to saturate for at least 10-15 minutes. This ensures a vapor-rich environment, leading to better and more reproducible chromatograms.

  • Plate Preparation: Using a pencil (never a pen, as ink will chromatograph[4]), gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark three distinct lanes on the origin: one for the starting material (SM), one for the reaction mixture (RXN), and a "co-spot" lane (CO) in the middle.[5][6]

  • Spotting:

    • SM Lane: Using a capillary spotter, apply a small, concentrated spot of your diluted starting material solution.

    • CO Lane: Apply a spot of the starting material, then, using the same spotter, carefully apply a spot of the reaction mixture directly on top of the SM spot.[5]

    • RXN Lane: Apply a spot of your reaction mixture.

    • Expert Tip: Ensure each spot is small and concentrated by applying it quickly and allowing the solvent to evaporate completely before development. Overloading the plate is a common cause of streaking and poor separation.[4][7]

  • Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.[4] Close the chamber and allow the solvent front to ascend the plate.

  • Completion & Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.

    • UV Light: Allow the plate to dry completely. Visualize it under a 254 nm UV lamp. All three key compounds are aromatic and should appear as dark spots against the fluorescent green background.[8][9] Circle the observed spots with a pencil.

    • Ninhydrin Staining: To specifically identify the amine product, dip the plate in a ninhydrin solution, or spray it evenly. Gently heat the plate with a heat gun until colored spots appear. Primary amines will yield characteristic purple or pink spots.[9][10]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Here we address common issues encountered during the TLC monitoring of this specific synthesis.

Q1: My amine product spot is streaking badly. What's wrong and how do I fix it?

A: This is the most common issue with this class of compounds. Streaking is often caused by strong interactions between the polar functional groups (the basic amine and acidic phenol) and the acidic silica gel stationary phase.[7] This leads to a continuous process of adsorption/desorption rather than a clean partition, smearing the spot along its path.

  • Solution: Add a small amount of a basic modifier to your mobile phase. A 0.5-1% addition of triethylamine (Et₃N) to the hexane/ethyl acetate mixture will neutralize the acidic sites on the silica gel. The triethylamine, being volatile, is easily removed. This allows the amine product to travel up the plate cleanly, resulting in a tight, well-defined spot.

Q2: I can't get good separation between my nitro-intermediate and my final amine product. Their Rf values are too close.

A: Both the nitro-intermediate and the amine product are quite polar and can have similar retention factors in standard solvent systems.

  • Solution 1: Adjust Mobile Phase Polarity. The key is to find the "sweet spot" for your mobile phase polarity. If the spots are too close together and high up the plate (high Rf), your system is too polar. Decrease the proportion of ethyl acetate. If they are bunched together near the baseline (low Rf), your system is not polar enough. Gradually increase the ethyl acetate concentration.[11]

  • Solution 2: Try a Different Solvent System. If adjusting ratios doesn't work, change the solvents themselves. A system like dichloromethane/methanol (e.g., 95:5) offers different selectivity and may resolve the spots effectively.[12]

Q3: The starting material spot seems to have disappeared, but I'm not sure if the reaction is complete because the product spot looks messy. How can I be certain?

A: This is precisely why the co-spot (CO) lane is crucial.[5][6] Sometimes, components in the reaction mixture can alter the way a spot runs compared to its pure standard. The co-spot lane definitively tells you if any starting material remains.

  • Interpretation:

    • If the co-spot lane shows two distinct, separated spots, and the RXN lane only shows the new product spot, your reaction is likely complete.

    • If the co-spot lane shows a single, elongated, or "snowman-shaped" spot at the same height as the product spot, it indicates that the starting material and product have very similar Rf values, but the reaction is complete.[11]

    • If the co-spot lane clearly shows two spots and the RXN lane also shows a faint spot corresponding to the starting material's Rf, the reaction is not yet complete.

Q4: I see a faint new spot appear during the reduction step that isn't my starting material or final product. What could it be?

A: In nitro reductions, it is possible to form partially reduced intermediates, such as a nitroso or hydroxylamine species. These are often transient and may appear as a faint spot with an Rf value between the nitro-intermediate and the final amine product. As the reaction proceeds to completion, this intermediate spot should disappear. Keep monitoring the reaction until only the final product spot is observed.

Q5: My spots are not visible under UV light. Did I do something wrong?

A: While the aromatic rings in these compounds should be UV-active, a lack of visibility can happen for a few reasons.[13][14]

  • Low Concentration: The most common reason is that the sample spotted on the plate is too dilute.[4] Try re-spotting the sample multiple times in the same location, allowing the solvent to dry between applications, to increase the concentration.

  • Quenching Issues: Ensure you are using TLC plates that contain a fluorescent indicator (usually designated as F254). The spots are visible because the compound quenches the plate's fluorescence, making them appear dark.[8]

  • Alternative Visualization: If UV fails, rely on chemical stains. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that will visualize most organic compounds as yellow/brown spots on a purple background.[9][10] Iodine vapor is another classic, non-destructive method that complexes with aromatic compounds to produce brown spots.[8]

Visualization of the TLC Decision Workflow

The following diagram illustrates the logical process of using TLC to monitor the reaction and make informed decisions.

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis & Decision Prep 1. Prepare & Saturate TLC Chamber Spot 2. Spot Plate (SM, CO, RXN) Prep->Spot Develop 3. Develop Plate in Chamber Spot->Develop UV 4. Visualize under UV (254 nm) Develop->UV Stain 5. Stain with Ninhydrin UV->Stain Analyze 6. Analyze Rf Values & Spot Appearance Stain->Analyze Decision Is SM spot absent in RXN lane? Analyze->Decision Complete Reaction Complete Proceed to Work-up Decision->Complete Yes Incomplete Reaction Incomplete Continue Monitoring Decision->Incomplete No

Caption: Logical workflow for TLC monitoring and reaction analysis.

References

  • University of California, Davis. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 2.
  • EPFL. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Indian Journal of Chemistry, Vol. 45B, May 2006, pp. 1294-1298. (2006). The synthesis and structure of 1-[3-{(2- hydroxybenzylidene)amino}phenyl]ethanone.
  • University of York, Department of Chemistry. (n.d.).
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). TLC stains.
  • Bitesize Bio. (2022, June 3).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
  • University of Rochester, Department of Chemistry. (n.d.).
  • ChemBAM. (n.d.). TLC troubleshooting.
  • Sigma-Aldrich. (n.d.).
  • Analytical Methods, 2(10), 1459-1461. (2010).
  • Reddit. (2023, May 17). r/OrganicChemistry - TLC Issues.
  • ResearchGate. (2019, July 8).
  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
  • ResearchGate. (2015, September 15).
  • Chemistry For Everyone. (2024, February 1).
  • Interchim – Blog. (n.d.).
  • Analytical Methods, 2(10), 1459-1461. (2010).
  • Google Patents. (2022). CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone.
  • LCGC International, 25(6). (2012, June 1).
  • Organic Syntheses. (n.d.). Acetophenone, m-nitro-.
  • Journal of the Indian Chemical Society, 81(11), 978-980. (2004).
  • Sigma-Aldrich. (n.d.). 2'-Hydroxy-5'-methyl-3'-nitroacetophenone.
  • Indian Journal of Chemistry, 61B(9), 961-966. (2022).
  • BenchChem. (2025). A Technical Guide to 1-(2-Amino-5-methylphenyl)
  • Google Patents. (2006). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • BLDpharm. (n.d.). 1159822-89-5|1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone hydrochloride.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

Sources

Troubleshooting

Removal of tin catalyst from 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone reaction

Topic: Effective Removal of Tin Catalyst Following the Synthesis of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone Introduction Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Effective Removal of Tin Catalyst Following the Synthesis of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals encountering challenges with the removal of residual tin catalyst from the synthesis of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone. A common and efficient route to this compound involves the reduction of a nitro precursor, such as 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone, using tin(II) chloride (SnCl₂).[1][2] While effective for the nitro-to-amine reduction, residual tin salts can be tenacious impurities, often leading to purification difficulties that can impact yield, purity, and downstream applications.

The presence of chelating moieties—specifically the vicinal amino and hydroxyl groups in the target molecule—can lead to the formation of stable tin complexes, making standard extraction and precipitation methods less effective. This guide provides a structured, in-depth approach to troubleshooting these issues, grounded in the principles of coordination and inorganic chemistry, to ensure the successful isolation of your target compound with high purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After my SnCl₂ reduction and basification with NaHCO₃, I've formed an intractable emulsion and a gelatinous white precipitate. How can I break this emulsion and isolate my product?

A1: Root Cause Analysis & Solution

This is the most common issue encountered during the workup of SnCl₂-mediated nitro reductions. The gelatinous precipitate is primarily a mixture of tin(II) and tin(IV) hydroxides (e.g., Sn(OH)₂, Sn(OH)₄), which are amphoteric.[3] The fine particulate nature of this precipitate stabilizes the organic-aqueous interface, leading to persistent emulsions. The product itself, with its polar amine and hydroxyl groups, may also act as a surfactant, exacerbating the problem.

Troubleshooting Protocol:

  • Strong Base Treatment: The key is to leverage the amphoteric nature of tin hydroxides. Instead of a mild base like sodium bicarbonate, use a strong base such as 10-50% aqueous NaOH or KOH.[3] Add the strong base dropwise with vigorous stirring until the aqueous phase reaches a pH > 12. This will convert the insoluble tin hydroxides into soluble stannate ([Sn(OH)₄]²⁻) and stannite ([Sn(OH)₃]⁻) salts, which will dissolve in the aqueous layer, breaking the emulsion.[3]

    • Causality: At high pH, the tin hydroxides act as Lewis acids, reacting with excess hydroxide ions to form soluble complex ions. This eliminates the solid particles that stabilize the emulsion.

  • Filtration Aid: If a precipitate persists even after treatment with a strong base, or if you wish to avoid highly basic conditions, filter the entire biphasic mixture through a pad of a filtration aid like Celite®.[4]

    • Procedure: Prepare a 1-2 inch pad of Celite in a Büchner funnel. Wet the pad with the organic solvent used for extraction (e.g., ethyl acetate). Filter the reaction mixture under vacuum. The Celite will trap the fine tin precipitates, allowing the filtrate to separate into distinct organic and aqueous layers. Wash the Celite pad thoroughly with the organic solvent to recover any adsorbed product.

Q2: I've managed to separate the layers, but I suspect significant product loss in the aqueous phase or co-precipitation with the tin salts. How can I improve my product recovery?

A2: Optimizing Recovery

Product loss is often due to the chelating nature of the aminophenol product with tin ions. This can lead to the product being pulled into the aqueous layer as a soluble tin complex or adsorbing onto the surface of the tin hydroxide precipitate.

Strategies for Improved Recovery:

  • Back-Extraction: After the initial separation, perform multiple back-extractions of the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Three to five extractions are recommended to recover the maximum amount of product.

  • Solvent Choice: Ensure your extraction solvent is appropriate. Ethyl acetate is a good first choice due to its polarity, which helps solvate the target molecule.

  • pH Adjustment & Chelation: Consider a pH-swing extraction. After the initial basic extraction, you can carefully acidify the aqueous layer with dilute HCl to a pH of ~6-7 and re-extract. However, be cautious, as your product is an amine and will become protonated and more water-soluble at low pH. A more advanced technique involves adding a competing chelating agent, like ethylenediaminetetraacetic acid (EDTA), to the aqueous phase during workup.[5] EDTA can form a more stable complex with the tin ions, liberating your product to be extracted into the organic phase.

Q3: Are there alternative workup methods that avoid the precipitation of tin hydroxides altogether?

A3: Proactive Purification Strategies

Yes, several methods focus on removing tin by converting it into a more easily separable form or by using solid-phase scavengers.

Alternative Workup Protocols:

  • Acidic Extraction: For certain substrates, an acidic wash can be effective. Washing the organic layer with a dilute solution of oxalic acid can sometimes precipitate tin oxalate, which can be filtered off.[6] However, the success of this method is highly dependent on the specific tin species present and the solubility of your product under acidic conditions.

  • Chromatography with Modified Silica:

    • Amine-Functionalized Silica: Using amine-functionalized silica gel for column chromatography can be highly effective at scavenging residual tin salts.[7]

    • Basic Alumina: Filtering the crude product through a plug of basic alumina can also trap tin impurities.

  • Metal Scavengers: For pharmaceutical applications where very low ppm levels of tin are required, using a dedicated metal scavenger is a robust solution.[8][9] These are typically silica-based or polymer-bound materials with functional groups (e.g., thiols, amines) that have a high affinity for tin.

    • Workflow: After the initial workup and solvent removal, re-dissolve the crude product in a suitable solvent, add the scavenger resin, stir for a specified time (typically 1-24 hours), and then filter to remove the resin-bound tin.

Q4: My final product is a solid. Can I use recrystallization to remove the tin catalyst?

A4: Recrystallization as a Final Polishing Step

Recrystallization is an excellent final purification step to remove trace impurities, including residual tin salts.[10][11]

Recrystallization Protocol:

  • Solvent Selection: The key is to find a solvent system where your product, 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone, is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[10] Tin salts should ideally remain in the mother liquor. A mixture of solvents, such as ethanol/water or ethyl acetate/hexanes, might be necessary.

  • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If insoluble impurities are present, perform a hot gravity filtration. Allow the solution to cool slowly to promote the formation of pure crystals. Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

Data Summary & Method Comparison

The following table provides a comparative overview of the primary methods for removing tin catalyst residues. The effectiveness can be product-dependent, and optimization is often required.

MethodPrinciple of RemovalTypical EfficiencyAdvantagesDisadvantages
Strong Base (NaOH/KOH) Wash Formation of soluble stannates/stannites[3]Good to ExcellentCost-effective, simple, breaks emulsions.Product may be sensitive to high pH; requires careful handling of strong bases.
Filtration through Celite® Physical removal of fine precipitates[4]GoodEffective for gelatinous precipitates, neutral conditions.Can be slow; potential for product adsorption on the filter aid.
Chromatography (Modified Silica) Adsorption/Chelation on a solid support[7]ExcellentHigh purity achievable; removes a wide range of impurities.Requires more solvent and time; higher cost for specialized media.
Metal Scavengers High-affinity chelation on a solid resin[8][9]Excellent (to ppm levels)Highly selective and efficient for trace amounts.Higher cost of reagents; may require longer reaction times.
Recrystallization Differential solubility of product and impurity[10]Good to ExcellentExcellent for final polishing; can yield high-purity crystalline material.Dependent on finding a suitable solvent system; potential for product loss in mother liquor.

Visualized Workflows (Graphviz)

Workflow 1: Standard Workup with Strong Base

G A Reaction Mixture (Product + SnCl2 in Solvent) B Add to Separatory Funnel with H2O & Extraction Solvent A->B C Add Strong Base (e.g., 10M NaOH) Dropwise to pH > 12 B->C Emulsion forms? D Shake and Allow Layers to Separate (Tin salts dissolve in aqueous layer) C->D Emulsion breaks E Separate Organic Layer D->E F Back-extract Aqueous Layer (3x with fresh solvent) D->F Aqueous Layer G Combine Organic Layers E->G F->G H Wash with Brine, Dry (Na2SO4), and Concentrate G->H I Purified Product (May require further purification) H->I

Caption: Workflow for tin removal using a strong base wash.

Workflow 2: Workup Using a Filtration Aid

G A Reaction Mixture (Product + SnCl2 in Solvent) B Quench with Mild Base (e.g., NaHCO3) (Gelatinous precipitate forms) A->B C Filter Entire Mixture Through a Pad of Celite® B->C D Collect Biphasic Filtrate C->D F Wash Celite® Pad with Solvent to Recover Product C->F Solid on Filter E Separate Organic Layer in Funnel D->E G Combine Organic Layers E->G F->G H Wash with Brine, Dry (Na2SO4), and Concentrate G->H I Purified Product H->I

Caption: Workflow for tin removal using Celite® filtration.

References

  • Naaz, F., Shamsi, A., Jain, S. K., et al. (2020). Tin oxide nanocatalyst assisted transformation of p-Nitrophenol to p-Aminophenol.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Ray, M., Bhattacharyya, P., & Mukherjee, A. K. (2005). The synthesis and structure of 1-[3-{(2- hydroxybenzylidene)amino}phenyl]ethanone. Indian Journal of Chemistry.
  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O? Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (2013). what is the best work up procedure for removing Sn +2/+4 salts from a solution containing a Zwitterionic compounds? Retrieved from [Link]

  • Bulletin of Chemical Reaction Engineering & Catalysis. (2022). Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/g-Al2O3 Catalyst. Retrieved from [Link]

  • Diva Envitec. (n.d.). Heavy Metal Scavengers. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • EBSCO. (2024). Recrystallization (chemistry) | Research Starters. Retrieved from [Link]

  • Organic Process Research & Development. (2007). Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol. Retrieved from [Link]

  • ZEOCHEM. (n.d.). Purification of APIs. Retrieved from [Link]

  • The Hive. (2003). SnCl2 as a reducing agent. Retrieved from [Link]

  • Google Patents. (n.d.). JPH029890A - Method for removing organotin compound.
  • Organic Process Research & Development. (2015). Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. Retrieved from [Link]

  • Google Patents. (n.d.). CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone.
  • ResearchGate. (2018). SnCl2.2H2O is not dissolving in cold and hot water. Solution becomes turbid after some time. Please suggest how to remove turbidity? Retrieved from [Link]

  • Wikipedia. (n.d.). Chelation therapy. Retrieved from [Link]

  • Okon Recycling. (2025). How to Remove Tin from Steel Scrap: An Industrial Methods Guide. Retrieved from [Link]

  • YouTube. (2020). Extraction of Tin from Cassiterite | Froth flotation & Reduction by carbon. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Chelation in Metal Intoxication. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Preventing Oxidation of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone

Welcome to the technical support guide for 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and int...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. The inherent chemical nature of this compound—specifically the presence of both amino and hydroxyl groups on an electron-rich aromatic ring—makes it highly susceptible to oxidative degradation. This guide provides in-depth troubleshooting advice and proactive storage protocols to mitigate this risk, ensuring the reliability and reproducibility of your experimental outcomes.

Troubleshooting Guide: Addressing Compound Degradation

This section addresses common issues observed by users, focusing on identifying the root cause and providing actionable solutions.

Q1: My solid 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone has developed a brown or purplish tint during storage. What has happened, and can I still use it?

A: The discoloration you are observing is a classic indicator of oxidation. The aminophenol moiety is readily oxidized by atmospheric oxygen, a process often accelerated by light and ambient temperatures. This reaction forms highly colored quinone-imine type species and can lead to polymerization, resulting in the visible change from a white or off-white solid to a darker, colored powder.[1][2]

Causality: The amino (-NH2) and hydroxyl (-OH) groups donate electron density into the benzene ring, making it highly activated and vulnerable to oxidation.

Actionable Advice:

  • Assess Purity: Before use, the purity of the discolored material must be assessed. We recommend techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), or melting point analysis to quantify the extent of degradation.

  • Usability: Using degraded material is strongly discouraged as the impurities can lead to inconsistent reaction outcomes, lower yields, and the formation of unwanted side products.[2]

  • Purification: If the material is valuable and degradation is minor, purification via recrystallization may be an option. However, for routine use, it is always best to start with material that has been stored correctly.[2]

Q2: I'm seeing poor reproducibility and unexpected side products in my synthesis. Could my stock of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone be the cause?

A: Absolutely. Inconsistent experimental results are a frequent consequence of using a degraded starting material.[2] The oxidized impurities present in a compromised stock of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone are no longer the intended molecule and can participate in unintended side reactions. This compromises the integrity of your experiment and the validity of your results.

Expert Insight: Always assume that a reactive starting material is a potential source of variability. A simple purity check (like TLC) on your starting material before beginning a reaction is a self-validating step that can save significant time and resources.

Q3: I stored the compound in a tightly capped vial in the refrigerator, but it still turned color. What went wrong?

A: This is a common oversight. While refrigeration slows down reaction kinetics, a simple capped vial traps a significant amount of atmospheric air in the headspace above the solid. This trapped oxygen is sufficient to cause oxidation over time. The "tightly capped" seal prevents new air from entering but does not remove the oxygen already present.

The Critical Factor: The single most important step is the exclusion of oxygen through the creation of an inert atmosphere.[3][4][5][6][7] This is more critical than temperature control alone.

Frequently Asked Questions (FAQs): Proactive Storage & Handling

This section provides best practices for preventing oxidation before it occurs.

Q1: What is the primary chemical reason 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone is so unstable?

A: The molecule's instability is rooted in its structure as an aminophenol. Both the amine and hydroxyl substituents are strong activating groups that donate electrons into the aromatic ring. This high electron density makes the ring highly susceptible to electrophilic attack, and in the context of storage, the primary electrophile is atmospheric oxygen. The degradation pathway often involves the formation of radical intermediates that can propagate and lead to complex mixtures of colored byproducts.[8][9][10][11]

Q2: What are the ideal conditions for storing this compound to guarantee its stability?

A: To ensure maximum shelf-life and prevent degradation, a multi-faceted approach is required. The ideal conditions are summarized below.

ParameterRecommendationRationale
Atmosphere Inert Gas Blanket (Nitrogen or Argon)Displaces atmospheric oxygen, the primary reactant in the degradation pathway.[3][4][5][6][7]
Temperature Refrigerated (2-8 °C)Slows the rate of any potential degradation reactions.[2][12]
Light Protect from LightStore in an amber glass vial or in a dark cabinet to prevent photochemical degradation.[1][2]
Container Tightly Sealed Glass VialUse a chemically inert container with a secure, airtight seal (e.g., PTFE-lined cap) to maintain the inert atmosphere.[13][14][15]

Q3: Is it acceptable to add a chemical antioxidant to the solid for storage?

A: While aromatic amines and hindered phenols are known classes of antioxidants,[16][17][18][19] adding such a substance to a pure chemical reagent is not recommended . This practice would be considered the intentional addition of an impurity. The goal of proper storage is to maintain the compound's purity, not to create a formulation. The industry-standard and scientifically sound method for preserving air-sensitive reagents is to control the storage environment (atmosphere, temperature, light), not to add other chemicals.

Protocols & Visual Guides

Experimental Protocol: Long-Term Storage of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone

This protocol describes the standard "inert gas backfill" technique for preparing a sample for storage. This should be performed in a fume hood.[20][21][22]

Materials:

  • 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone solid

  • Appropriately sized amber glass vial with a PTFE-lined screw cap or a vial with a rubber septum and crimp seal.

  • Source of dry, inert gas (Nitrogen or Argon) with a regulator and tubing.

  • A long needle or cannula attached to the inert gas line.

  • A short "vent" needle.

Procedure:

  • Aliquot the Sample: Transfer the desired amount of the solid compound into the clean, dry amber glass vial. Choose a vial size that minimizes the headspace above the solid.

  • Prepare for Flushing: Securely cap the vial. If using a screw cap, leave it slightly loose for this step. If using a septum, insert both the long inert gas needle and the short vent needle through the septum, ensuring the gas needle tip is near the bottom of the vial and the vent needle tip is just through the septum.

  • Inert Gas Purge: Gently open the inert gas flow. Allow the gas to flow into the vial for 2-3 minutes. This will displace the heavier air, which will exit through the vent needle or the loosened cap. You are creating a positive pressure of inert gas.

  • Seal the Vial: While the inert gas is still flowing, remove the vent needle first, then the gas inlet needle. Immediately and tightly screw down the cap (or crimp the seal). This traps the inert atmosphere inside.

  • Label and Store: Clearly label the vial with the compound name, date, and storage conditions ("Store at 2-8 °C under N₂"). Place the sealed vial in a refrigerator.

Visual Workflow: Oxidation & Prevention

The following diagram illustrates the factors leading to degradation and the protective measures required.

G cluster_0 Degradation Pathway cluster_1 Preventative Measures Compound 1-(3-Amino-2-hydroxy- 5-methylphenyl)ethanone (Stable Form) Oxidized Oxidized Intermediates (e.g., Quinone-imines) Compound->Oxidized Oxidation Factors Oxygen (Air) + Light + Heat Factors->Oxidized Degraded Colored Polymeric Byproducts (Degraded Form) Oxidized->Degraded Inert Inert Atmosphere (Nitrogen/Argon) Inert->Compound Protects Cold Refrigeration (2-8 °C) Cold->Compound Protects Dark Light Protection (Amber Vial) Dark->Compound Protects

Caption: Factors causing oxidation and the key protective storage measures.

Troubleshooting Logic Diagram

This diagram provides a logical flow for assessing a potentially compromised compound.

G Start Start: Examine Compound CheckColor Is the solid discolored? Start->CheckColor AssessPurity Assess Purity (e.g., HPLC, TLC, Melting Point) CheckColor->AssessPurity Yes StoreProperly Compound appears stable. Ensure proper storage protocol is followed. CheckColor->StoreProperly No CheckSpec Does it meet required purity spec? AssessPurity->CheckSpec UseCaution Use material, but continue to monitor. Implement proper storage. CheckSpec->UseCaution Yes Purify Purify via recrystallization or discard. CheckSpec->Purify No

Caption: Decision-making workflow for handling potentially oxidized material.

References

  • Air Products. (n.d.). Packaging, Inerting and Blanketing. Retrieved from [Link]

  • GENERON. (2020, January 28). Nitrogen Blanketing & Padding for Tanks, Transformers, More. Retrieved from [Link]

  • Doron et al. (2023). 2-Aminophenol and catechol degradation pathway. ResearchGate. Retrieved from [Link]

  • Poly Processing Systems. (2023, August 7). Using A Nitrogen Blanket on a Poly Processing Tank. Retrieved from [Link]

  • Cambridge Sensotec. (n.d.). The Process of Inert Gas Blanketing. Retrieved from [Link]

  • Singh, P., & Singh, A. (2020). Impact of temperature on the oxidation of 2-Aminophenol. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Tank blanketing. Retrieved from [Link]

  • Sun, M., et al. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. ResearchGate. Retrieved from [Link]

  • Arora, P. K., & Jain, R. K. (2012). Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800. PubMed. Retrieved from [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from [Link]

  • Arora, P. K. (2015). Bacterial degradation pathway of 2-aminophenol. ResearchGate. Retrieved from [Link]

  • Sun, M., et al. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Semantic Scholar. Retrieved from [Link]

  • Reiter, J., et al. (2003). Protective activity of aromatic amines and imines against oxidative nerve cell death. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • OCONNOR. (n.d.). Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. Retrieved from [Link]

  • Photrio.com Photography Forums. (2024, March 25). Storing p-aminophenol. Retrieved from [Link]

  • Yanishlieva, N. V., et al. (2002). Antioxidant activity and mechanism of action of some synthesised phenolic acid amides of aromatic amines. Wiley Online Library. Retrieved from [Link]

  • Zhang, T., et al. (2023). The universal accumulation of p-aminophenol during the microbial degradation of analgesic and antipyretic acetaminophen in WWTPs: a novel metagenomic perspective. PubMed Central. Retrieved from [Link]

  • Gavrilescu, M., & Chisti, Y. (2005). Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. ResearchGate. Retrieved from [Link]

  • Rios, N. S., et al. (2018). Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst. PMC - NIH. Retrieved from [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]

  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

Sources

Troubleshooting

Column chromatography protocol for 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone purification

An advanced technical support guide for drug development professionals and researchers on the purification of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone via column chromatography. Technical Support Center: Purifying 1-...

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for drug development professionals and researchers on the purification of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone via column chromatography.

Technical Support Center: Purifying 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone

Welcome to the technical support center for the chromatographic purification of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone. This guide is designed to provide Senior Application Scientist-level insights, addressing common questions and troubleshooting complex challenges encountered during the purification of this polar, multifunctional compound. The inherent amino and phenolic groups present unique stability and separation challenges that require a carefully considered approach.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase for purifying this compound?

For routine laboratory-scale purification, silica gel (60 Å, 230-400 mesh) is the standard starting point due to its high resolving power and cost-effectiveness. However, the acidic nature of silica can pose significant challenges for aminophenols.[1] The lone pair on the amino group and the polar hydroxyl group can lead to strong, sometimes irreversible, binding to the acidic silanol groups (Si-OH) on the silica surface, resulting in poor recovery and significant band tailing.[1]

If instability or poor recovery is observed, consider these alternatives:

  • Deactivated Silica Gel: Pre-treating standard silica gel with a base like triethylamine (TEA) can neutralize the acidic sites.[2]

  • Alumina (Neutral or Basic): Alumina is a less acidic alternative to silica and can be a better choice for acid-sensitive compounds.

  • Amino-functionalized Silica: This stationary phase has aminopropyl groups bonded to the silica surface, which creates a less acidic environment and can offer unique selectivity for polar compounds.[1]

Q2: How do I select an appropriate mobile phase (eluent)?

The selection process must begin with Thin Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rf) of 0.2-0.35 for the target compound, ensuring good separation from impurities.

  • Starting Solvent Systems: Begin with moderately polar solvent mixtures. Common choices include:

    • Ethyl acetate / Hexane (or Petroleum Ether)

    • Dichloromethane / Methanol

    • Diethyl ether (as used in a published synthesis of a similar compound)[3]

  • Optimization: Adjust the ratio of the polar to non-polar solvent to achieve the target Rf. If the compound remains at the baseline, the eluent is not polar enough. If it runs with the solvent front, the eluent is too polar.[4]

Q3: My compound appears to be degrading on the column. What is happening and how can I prevent it?

This is a critical and common issue. The amino and phenol groups are susceptible to oxidation, which can be catalyzed by the acidic surface of silica gel and exposure to air.[5] This often manifests as streaking, the appearance of new colored bands (often yellow, brown, or black), and a significant loss of product.

Solutions:

  • Deactivate the Silica: Before loading your sample, flush the packed column with 2-3 column volumes of your starting eluent containing 1-2% triethylamine (TEA) . This masks the acidic silanol groups, preventing them from interacting with your compound.[2] After deactivation, re-equilibrate the column with the starting eluent (without TEA) before loading.

  • Use an Alternative Stationary Phase: As mentioned in Q1, switching to neutral alumina or amino-functionalized silica can prevent degradation.[2][5]

  • Work Efficiently: Minimize the time the compound spends on the column. Flash chromatography is preferred over gravity chromatography for this reason.

  • Degas Solvents: Using solvents that have been degassed can help minimize oxidation during the purification process.

Troubleshooting Guide: Specific Experimental Issues

Issue 1: The compound is streaking badly and eluting over many fractions (severe tailing).

  • Underlying Cause: This is a classic sign of strong, non-ideal interactions between your polar compound and active sites on the stationary phase. The acidic silanol groups on silica gel are likely protonating the basic amino group, causing it to bind tightly and elute slowly and unevenly.[1]

  • Solution A: Modify the Mobile Phase: Add a small amount of a competitive base to your eluent system.

    • Action: Incorporate 0.5-1% triethylamine (TEA) into your ethyl acetate/hexane eluent. The TEA is more basic than your compound and will preferentially interact with the acidic sites on the silica, allowing your product to elute more cleanly and symmetrically.[2]

  • Solution B: Check for Overloading: Loading too much crude material onto the column can saturate the stationary phase and lead to tailing.

    • Action: As a rule of thumb, for silica gel flash chromatography, the mass of the crude sample should be about 1-5% of the mass of the silica gel.

Issue 2: The compound will not elute from the column, even with a highly polar solvent system (e.g., 100% ethyl acetate).

  • Underlying Cause: The compound has irreversibly bound to the stationary phase, or the chosen eluent is still not polar enough to overcome the strong adsorption. This is common with multifunctional polar molecules like aminophenols on silica.[5]

  • Solution A: Introduce a Stronger Eluent:

    • Action: Create a gradient by slowly introducing a more polar solvent like methanol (MeOH) into your current mobile phase. A gradient from 0% to 10% MeOH in ethyl acetate or dichloromethane can be highly effective at eluting very polar compounds.

  • Solution B: Test for Silica Stability: Before committing your entire batch to a column, perform a stability test.

    • Action (2D TLC Test): Spot your crude mixture in one corner of a TLC plate. Run the plate in a chosen solvent system. After the run, remove the plate, let it dry completely, then rotate it 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will move to a new position along the diagonal. If it degrades, you will see new spots off the diagonal.[5][6] If degradation is confirmed, you must use a deactivated or alternative stationary phase.

Issue 3: The separation between my product and a key impurity is poor, even though they have different Rf values on TLC.

  • Underlying Cause: Poor column packing or improper sample loading can ruin a potentially good separation. An unevenly packed column will have channels, causing the solvent to flow unevenly, leading to broad, overlapping bands.[7] Loading the sample in a large volume of strong solvent will also cause the band to spread before it even begins to separate.[8]

  • Solution A: Optimize Column Packing:

    • Action: Use the wet slurry packing method .[7] Mix the silica gel with your initial, least polar eluent to form a uniform slurry. Pour this slurry into the column and use gentle pressure or tapping to ensure a tightly and evenly packed bed. Never let the top of the silica bed run dry.

  • Solution B: Use Dry Loading: If your compound is not very soluble in the starting eluent, dry loading is superior.

    • Action: Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder.[8] Carefully layer this powder on top of the packed column bed. This ensures the sample starts as a very narrow, concentrated band, maximizing separation efficiency.[8]

Quantitative Data & Protocol Summary

ParameterRecommendationRationale & Key Considerations
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice. Deactivate with 1-2% TEA in eluent if tailing or degradation occurs.[2]
Alternative Phases Neutral Alumina, Amino-SilicaUse for acid-sensitive compounds to improve recovery and peak shape.[1][5]
TLC Rf Target 0.2 - 0.35Provides the optimal balance for good separation on the column.
Mobile Phase Ethyl Acetate / HexaneA good starting point. Adjust ratio based on TLC. Diethyl ether is also a documented eluent.[3]
Sample Loading Dry Loading PreferredMinimizes band broadening, leading to sharper peaks and better resolution.[8]
Elution Method Gradient ElutionStart with a low polarity (e.g., 10% EtOAc in Hexane) and gradually increase the polarity. This provides better separation of complex mixtures than an isocratic method.[7]

Experimental Workflow Visualization

The following diagram outlines the logical workflow for developing a robust column chromatography purification protocol for 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone.

Purification_Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Execution cluster_analysis Phase 3: Analysis & Isolation Crude Crude Product TLC TLC Analysis (Find Solvent for Rf ≈ 0.25) Crude->TLC Stability 2D TLC Stability Test (Check for degradation on silica) TLC->Stability Packing Column Packing (Wet Slurry Method) Stability->Packing Proceed if Stable Deactivate Optional: Deactivate Silica (Flush with 1% TEA in eluent) Packing->Deactivate Load Sample Loading (Dry Loading Recommended) Deactivate->Load Elute Gradient Elution Load->Elute Collect Fraction Collection Elute->Collect Analyze TLC Analysis of Fractions Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Solvent Evaporation Combine->Evap Pure Purified Product Evap->Pure

Caption: Workflow for purification of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone.

References

  • University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]

  • Process for the purification of p-aminophenol.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Process for the purification of p-aminophenol. European Patent Office (EP 0041837 A1). [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • ResearchGate. Chromatogram of aminophenols and pyridine obtained on the PRP-1 column. [Link]

  • Process for the purification of p-aminophenol. PubChem (Patent US-4440954-A). [Link]

  • Process for purifying crude 4-aminophenol.
  • PrepChem. Synthesis of 3-amino-2-hydroxyacetophenone. [Link]

  • Supporting Information for Ruthenium Catalyzed Dehydrogenative Cyclization to Synthesize Polysubstituted 4-Quinolones under Solvent-Free Condition. [Link]

  • Reddit. What compounds are unstable in a silica gel column (chromatography). [Link]

  • NIST WebBook. Ethanone, 1-(3-methylphenyl)-. [Link]

  • Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. [Link]

  • Pure. Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography. [Link]

  • Google Patents. Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. [Link]

  • SIELC Technologies. (2018, May 16). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. [Link]

Sources

Optimization

Technical Support Center: Characterization of Impurities in 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone

Welcome to the technical support center for the analysis of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone. This guide is designed for researchers, analytical scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we address common challenges and questions encountered during the identification, quantification, and characterization of impurities in this pharmaceutical intermediate. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the most likely types of impurities in a sample of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone?

A1: Impurities in any active pharmaceutical ingredient (API) or intermediate can be categorized based on their origin. For 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone, you should anticipate the following:

  • Organic Impurities: These are the most common and can arise from various stages.[1][2]

    • Starting Materials: Unreacted precursors from the synthesis, such as derivatives of 4-methylacetophenone or substituted nitrophenols.[3]

    • By-products: Compounds formed from side reactions during the synthesis. The specific by-products will depend heavily on the synthetic route employed.

    • Intermediates: Partially reacted starting materials that did not proceed to the final product.[4]

    • Degradation Products: 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone, being an aminophenol derivative, is particularly susceptible to oxidation.[5] Exposure to air, light, or certain pH conditions can lead to the formation of colored quinone-imine type structures or polymeric materials.[5][6]

  • Inorganic Impurities: These typically result from the manufacturing process and may include reagents, catalysts (e.g., residual metals), or inorganic salts.[1][2]

  • Residual Solvents: Volatile organic compounds used during the synthesis or purification steps that are not fully removed.[1][2]

Q2: What are the regulatory thresholds I need to be aware of for these impurities?

A2: The primary guidelines to follow are from the International Council for Harmonisation (ICH), specifically ICH Q3A for impurities in new drug substances.[7][8] These guidelines establish thresholds that trigger requirements for reporting, identification, and toxicological qualification of impurities.

The thresholds are based on the maximum daily dose (MDD) of the final drug product. A summary of the key thresholds is provided below.

Threshold Type Maximum Daily Dose ≤ 2 g/day Rationale & Action Required
Reporting Threshold ≥ 0.05%Any impurity at or above this level must be reported in regulatory submissions.[7]
Identification Threshold ≥ 0.10% or 1.0 mg per day intake (whichever is lower)Impurities exceeding this level must be structurally characterized (identified).[1][7]
Qualification Threshold ≥ 0.15% or 1.0 mg per day intake (whichever is lower)The biological safety of any impurity above this level must be established through toxicological studies.[7]

Note: These are general thresholds. Specific limits may vary based on the final drug product and its intended use. Always consult the latest ICH guidelines.

Q3: Which analytical technique is most suitable for routine impurity profiling of this compound?

A3: High-Performance Liquid Chromatography (HPLC), particularly with UV detection, is the gold standard for analyzing organic impurities in pharmaceutical compounds like this one.[9][10]

Causality:

  • Applicability: The target molecule is a non-volatile, UV-active aromatic compound, making it perfectly suited for reverse-phase HPLC with UV detection.

  • Separation Power: HPLC offers excellent resolving power to separate structurally similar impurities from the main compound and from each other.[9]

  • Quantification: When used with appropriate reference standards, HPLC provides accurate and precise quantification of impurities, which is essential for regulatory compliance.[11]

For volatile impurities like residual solvents, Gas Chromatography (GC) with a flame ionization detector (FID) or mass spectrometry (MS) is the required technique.[2][10]

Troubleshooting Guide: HPLC Analysis

This section addresses common issues encountered during the HPLC analysis of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone.

HPLCTroubleshooting start Problem Observed in Chromatogram peak_tailing Peak Tailing start->peak_tailing bad_resolution Poor Resolution start->bad_resolution ghost_peaks Ghost / Spurious Peaks start->ghost_peaks retention_drift Retention Time Drift start->retention_drift cause_tailing1 Secondary Silanol Interactions peak_tailing->cause_tailing1 Possible Causes cause_tailing2 Incorrect Mobile Phase pH peak_tailing->cause_tailing2 Possible Causes cause_res1 Suboptimal Mobile Phase bad_resolution->cause_res1 Possible Causes cause_res2 Column Degradation bad_resolution->cause_res2 Possible Causes cause_ghost1 Contaminated Mobile Phase ghost_peaks->cause_ghost1 Possible Causes cause_ghost2 Sample Carryover ghost_peaks->cause_ghost2 Possible Causes cause_drift1 Poor Equilibration retention_drift->cause_drift1 Possible Causes cause_drift2 Temperature Fluctuation retention_drift->cause_drift2 Possible Causes sol_tailing1 Use End-capped Column Add Competing Base (e.g., TEA) cause_tailing1->sol_tailing1 Solution sol_tailing2 Adjust pH to Suppress Analyte Ionization (pH 2.5-4) cause_tailing2->sol_tailing2 Solution sol_res1 Modify Organic:Aqueous Ratio Change Organic Modifier (ACN vs MeOH) cause_res1->sol_res1 Solution sol_res2 Flush Column Replace Column cause_res2->sol_res2 Solution sol_ghost1 Use High-Purity Solvents Prepare Fresh Mobile Phase cause_ghost1->sol_ghost1 Solution sol_ghost2 Optimize Needle Wash Protocol cause_ghost2->sol_ghost2 Solution sol_drift1 Increase Equilibration Time (10-15 column volumes) cause_drift1->sol_drift1 Solution sol_drift2 Use a Column Oven cause_drift2->sol_drift2 Solution

Caption: Decision tree for troubleshooting common HPLC issues.

Q4: My main peak for 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone is tailing severely. What is the cause and how do I fix it?

A4: Peak tailing for this specific molecule is most often caused by secondary interactions between the basic amino group and acidic silanol groups on the surface of the HPLC column's silica packing.[12]

  • Causality: The positively charged amine (at acidic pH) can interact ionically with deprotonated, negatively charged silanols, causing a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.

  • Solutions:

    • Adjust Mobile Phase pH: Lower the pH of the aqueous mobile phase (e.g., to pH 2.5-3.5 with phosphoric or formic acid). This ensures the surface silanol groups are fully protonated and neutral, minimizing the secondary interaction.[12]

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block most of the accessible silanol groups. Using such a column is the most effective way to prevent tailing.

    • Add a Competing Base: If tailing persists, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help. The TEA will preferentially interact with the active silanol sites, masking them from your analyte.[12]

Q5: I am observing drifting retention times in my analytical sequence. What should I investigate?

A5: Retention time drift is typically a sign of an unstable chromatographic system. The most common culprits are insufficient column equilibration and temperature fluctuations.[13][14]

  • Causality:

    • Equilibration: When using gradient elution or after changing mobile phases, the column stationary phase needs time to fully equilibrate with the starting mobile phase conditions. If injections are made before the column is stable, retention times will shift, usually decreasing with each run.[14]

    • Temperature: Retention is a temperature-dependent process. A fluctuating laboratory temperature will cause the column temperature to vary, leading to inconsistent retention times.[13]

  • Solutions:

    • Ensure Adequate Equilibration: Always include an equilibration step at the end of your gradient method that is at least 10-15 column volumes long.

    • Use a Column Oven: Employing a thermostatically controlled column oven is crucial for reproducible chromatography. Set it to a temperature slightly above ambient (e.g., 30-40 °C) to ensure a stable operating environment.[13][14]

    • Check for Leaks and Pump Issues: Ensure there are no leaks in the system and that the pump is delivering a consistent flow rate, as this can also cause retention shifts.[13][15]

Experimental Protocols & Advanced Characterization

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to ensure your analytical method is "stability-indicating."[16][17] This means the method can separate degradation products from the parent compound. The goal is to achieve 5-20% degradation of the active substance.[18]

Stress Condition Typical Reagents & Conditions Rationale / Potential Degradants
Acid Hydrolysis 0.1 M HCl, heat at 60-80 °C for several hoursTests for lability in acidic environments. May reveal hydrolysis of any susceptible functional groups.[19]
Base Hydrolysis 0.1 M NaOH, heat at 60-80 °C for several hoursAminophenols can be sensitive to basic conditions, potentially leading to complex degradation pathways.[19]
Oxidation 3% H₂O₂, room temperature for several hoursSimulates oxidative stress. Highly relevant for aminophenols, which are prone to oxidation to form colored quinone-like species.[17][19]
Thermal Stress Solid sample in an oven at 80-100 °C for 24-48 hoursEvaluates the solid-state thermal stability of the compound.
Photostability Sample exposed to UV/Vis light (ICH Q1B compliant chamber)Assesses sensitivity to light, which can catalyze oxidative degradation.[16]

Step-by-Step Methodology:

  • Prepare separate solutions of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone (e.g., at 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • For each stress condition, mix the sample solution with the stressor (e.g., add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl).

  • Expose the solutions to the conditions outlined in the table above. Include a control sample (unstressed) for comparison.

  • Periodically withdraw aliquots, neutralize if necessary (e.g., for acid/base samples), and dilute to a suitable concentration.

  • Analyze all samples by a validated HPLC-UV/DAD method. The photodiode array detector (DAD) is crucial for assessing peak purity and detecting co-eluting peaks.

Protocol 2: Workflow for Unknown Impurity Identification

When an unknown impurity is detected above the identification threshold (e.g., >0.10%), a systematic approach is required for its structural elucidation.[1][20]

ImpurityID detect 1. Detection (HPLC-UV > 0.10%) lcms 2. LC-MS Analysis detect->lcms hrms 3. High-Resolution MS (HRMS) lcms->hrms data_lcms Obtain Molecular Weight & Fragmentation Data lcms->data_lcms isolate 4. Isolation (Prep-HPLC) hrms->isolate data_hrms Determine Elemental Composition hrms->data_hrms nmr 5. NMR Spectroscopy (¹H, ¹³C, 2D) isolate->nmr elucidate 6. Structure Elucidation nmr->elucidate data_nmr Determine Connectivity & Stereochemistry nmr->data_nmr confirm 7. Confirmation (Synthesis of Standard) elucidate->confirm

Caption: Workflow for identification of an unknown impurity.

Methodology Explained:

  • LC-MS Analysis: The first step is to analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS). This provides the molecular weight of the impurity and, through MS/MS fragmentation, initial clues about its structure.[2][20]

  • High-Resolution Mass Spectrometry (HRMS): To move from molecular weight to a molecular formula, HRMS (e.g., TOF or Orbitrap) is used. This technique provides a highly accurate mass measurement, allowing for the determination of the elemental composition.[9]

  • Isolation: If the structure cannot be determined from MS data alone, the impurity must be isolated for Nuclear Magnetic Resonance (NMR) spectroscopy. Preparative HPLC is the most common method for this.

  • NMR Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.[9][10] A suite of experiments (¹H, ¹³C, COSY, HSQC, HMBC) will reveal the complete carbon-hydrogen framework and the connectivity of atoms.

  • Confirmation: The proposed structure should be confirmed, ideally by synthesizing a reference standard and demonstrating that its chromatographic and spectroscopic properties match those of the isolated impurity.

By following these structured guides and understanding the scientific principles behind them, you can effectively characterize the impurity profile of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone, ensuring the quality, safety, and regulatory compliance of your material.

References

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Retrieved from [Link]

  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Retrieved from [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. Retrieved from [Link]

  • Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. (n.d.). Kymos. Retrieved from [Link]

  • The Importance of Impurity Standards in Pharmaceutical Development. (2025). PharmiWeb.com. Retrieved from [Link]

  • Guidance for Industry Q3A Impurities in New Drug Substances. (n.d.). FDA. Retrieved from [Link]

  • Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC - NIH. Retrieved from [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. Retrieved from [Link]

  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018). Retrieved from [Link]

  • The expert's guide to pharmaceutical impurity analysis. (2024). Manufacturing Chemist. Retrieved from [Link]

  • Impurity Analysis. (n.d.). Emery Pharma. Retrieved from [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]

  • Organic Salts of Pharmaceutical Impurity p-Aminophenol. (2020). MDPI. Retrieved from [Link]

  • Forced Degradation Studies. (2016). SciSpace. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies Research Articles. (n.d.). R Discovery. Retrieved from [Link]

  • Organic Salts of Pharmaceutical Impurity p-Aminophenol. (2020). Molecules. Retrieved from [Link]

  • Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. (n.d.). ResearchGate. Retrieved from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Retrieved from [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • determination of 4-aminophenol impurities in selected pharmaceutical preparations by hplc method with amperometric detection. (n.d.). Retrieved from [Link]

  • The synthesis and structure of 1-[3-{(2- hydroxybenzylidene)amino}phenyl]ethanone. (n.d.). Retrieved from [Link]

  • Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. (n.d.). PubMed. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Analysis of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone

This guide provides an in-depth, experience-driven approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(3-Amino-2-hydroxy-5-methylphenyl)...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone. We will explore the rationale behind the methodological choices, present a detailed validation protocol grounded in international regulatory standards, and offer a comparative analysis with alternative analytical technologies. This document is intended for researchers, scientists, and drug development professionals who require a reliable and validated analytical method for this compound.

Introduction: The Analytical Challenge

1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds and other commercially significant molecules. Its purity and concentration are critical quality attributes that can directly impact the safety and efficacy of the final product. Therefore, a precise, accurate, and robust analytical method is paramount for its quantification in various matrices, from raw materials to final dosage forms. This guide will focus on a reversed-phase HPLC (RP-HPLC) method, a widely adopted technique in the pharmaceutical industry for its versatility and reliability.

Proposed RP-HPLC Method for Analysis

The development of an effective HPLC method is predicated on the physicochemical properties of the analyte. 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone is a polar aromatic compound containing amino, hydroxyl, and ketone functional groups. This dictates the selection of the stationary and mobile phases for optimal chromatographic separation.

Rationale for Methodological Choices
  • Stationary Phase: A C18 (octadecylsilyl) column is proposed as the stationary phase. This non-polar stationary phase provides excellent retention and separation for a wide range of moderately polar to non-polar compounds. The choice of a C18 column is a common starting point in RP-HPLC method development due to its versatility and the vast body of literature supporting its application.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) is recommended. The acidic pH of the mobile phase will ensure the protonation of the amino group, leading to a more consistent retention time and improved peak shape. A gradient elution is chosen to ensure adequate separation from potential impurities and to elute the analyte with a reasonable retention time and good peak symmetry.

  • Detection: UV detection at a wavelength of approximately 276 nm is proposed, as this is a common absorption maximum for hydroxyphenylethanone derivatives.[1] A photodiode array (PDA) detector is advantageous as it can provide spectral information, which is useful for peak purity assessment.

Experimental Protocol: Proposed HPLC Method
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient 0-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 276 nm

Comprehensive Method Validation Protocol

The validation of an analytical method is a regulatory requirement to ensure that the method is suitable for its intended purpose. The following validation parameters will be assessed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

Validation Workflow

Caption: Workflow for HPLC method validation.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4]

  • Protocol:

    • Analyze a blank sample (matrix without the analyte).

    • Analyze a placebo sample (formulation without the active pharmaceutical ingredient).

    • Analyze a sample of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone standard.

    • Analyze a sample of the drug product.

    • Perform forced degradation studies (acid, base, oxidation, heat, and light) on the drug product and analyze the resulting solutions.

  • Acceptance Criteria: The peak for 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone should be well-resolved from any other peaks in the chromatograms of the stressed samples, and the peak purity should be confirmed using a PDA detector.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[2]

  • Protocol:

    • Prepare a series of at least five standard solutions of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

    • Inject each standard solution in triplicate.

    • Plot a calibration curve of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

  • Protocol:

    • Prepare placebo samples spiked with known amounts of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six replicate samples of the drug product at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD for the combined data from both days should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

      • LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

  • Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol: Introduce small variations in the method parameters, such as:

    • pH of the mobile phase (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 0.1 mL/min)

    • Organic composition of the mobile phase (± 2%)

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within the predefined limits, and the results should not be significantly affected by the variations.

Comparative Analysis of Alternative Analytical Techniques

While HPLC is a powerful and widely used technique, other analytical methods can also be considered for the analysis of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone. The choice of technique often depends on the specific requirements of the analysis, such as speed, sensitivity, and the nature of the sample matrix.

Comparison of Analytical Techniques

Caption: Comparison of analytical techniques.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher operating pressures.[5][6][7][8]

  • Advantages:

    • Faster Analysis Times: Significantly shorter run times compared to HPLC, leading to higher throughput.[5][9]

    • Improved Resolution and Sensitivity: Sharper and narrower peaks result in better separation and lower detection limits.[5][6]

    • Reduced Solvent Consumption: Lower flow rates and shorter run times lead to significant solvent savings.[5]

  • Disadvantages:

    • Higher Cost: UPLC systems are more expensive than conventional HPLC systems.

    • Method Transfer Challenges: Transferring methods from HPLC to UPLC may require re-validation.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.[10] For polar compounds like 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone, derivatization is often required to increase volatility and improve peak shape.[11][12][13]

  • Advantages:

    • High Resolution: Capillary GC columns provide excellent separation efficiency.

    • High Sensitivity: When coupled with sensitive detectors like a flame ionization detector (FID) or mass spectrometer (MS), GC can achieve very low detection limits.

  • Disadvantages:

    • Limited to Volatile Compounds: Not suitable for non-volatile or thermally labile compounds.

    • Derivatization Required: The need for derivatization adds an extra step to the sample preparation process, which can be time-consuming and a source of error.

Capillary Electrophoresis (CE)

CE is a separation technique based on the differential migration of charged species in an electric field within a narrow capillary.[14][15] It is particularly well-suited for the analysis of polar and charged molecules.[16][17][18]

  • Advantages:

    • High Efficiency and Resolution: CE can provide a very high number of theoretical plates, leading to excellent separation.

    • Minimal Sample and Reagent Consumption: Only nanoliter volumes of sample and small amounts of buffer are required.

    • Fast Analysis Times: Separations are typically very rapid.

  • Disadvantages:

    • Lower Sensitivity: The small injection volumes can lead to lower sensitivity compared to HPLC, although this can be improved with certain detection techniques.

    • Reproducibility Challenges: Maintaining high reproducibility of migration times can be more challenging than with HPLC.

Conclusion

The validated RP-HPLC method presented in this guide provides a reliable and robust solution for the quantitative analysis of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone. The detailed validation protocol, based on ICH guidelines, ensures the method's suitability for its intended purpose in a regulated environment. While alternative techniques such as UPLC, GC, and CE offer their own unique advantages, the proposed HPLC method strikes an excellent balance between performance, cost, and versatility, making it a highly practical choice for most analytical laboratories. The selection of the most appropriate analytical technique will ultimately depend on the specific needs of the laboratory, including sample throughput, sensitivity requirements, and available instrumentation.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?[Link]

  • Ramis-Ramos, G., & García-Alvarez-Coque, M. C. (2012). Capillary electrophoresis and small molecule drug discovery: a perfect match?. Drug discovery today, 17(7-8), 396–404. [Link]

  • WebofPharma. (2023). HPLC vs. UPLC. [Link]

  • Pharmaguideline. (2018). Differences between HPLC and UPLC. [Link]

  • PharmaGuru. (2023). UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. [Link]

  • SIELC Technologies. (2018). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Production of ρ-Hydroxyacetophenone by Engineered Escherichia coli Heterologously Expressing 1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Selective Reduction of Nitroacetophenones

For researchers and professionals in drug development and organic synthesis, the selective reduction of a bifunctional molecule like nitroacetophenone presents a common yet critical challenge. The presence of both a redu...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the selective reduction of a bifunctional molecule like nitroacetophenone presents a common yet critical challenge. The presence of both a reducible nitro group and a carbonyl group demands a nuanced approach to achieve the desired transformation, whether it be the synthesis of an aminoacetophenone, a nitroalcohol, or a fully reduced aminoalcohol. This guide provides a comparative analysis of various reduction methodologies, grounded in experimental data and mechanistic understanding, to empower chemists to make informed decisions for their synthetic campaigns.

The Chemoselectivity Challenge: Nitro vs. Carbonyl

Nitroacetophenone isomers (ortho-, meta-, and para-) are valuable precursors for a wide range of pharmaceuticals and fine chemicals. The core synthetic challenge lies in the selective reduction of one functional group while preserving the other. The choice of reducing agent and reaction conditions dictates the outcome, as illustrated below.

G cluster_0 Reduction Pathways of Nitroacetophenone Nitroacetophenone Nitroacetophenone Aminoacetophenone Aminoacetophenone Nitroacetophenone->Aminoacetophenone Selective Nitro Reduction Nitroalcohol Nitroalcohol Nitroacetophenone->Nitroalcohol Selective Carbonyl Reduction Aminoalcohol Aminoalcohol Aminoacetophenone->Aminoalcohol Carbonyl Reduction Nitroalcohol->Aminoalcohol Nitro Reduction

Caption: Possible reduction products of nitroacetophenone.

This guide will dissect the primary methods to navigate these transformations: Catalytic Hydrogenation, Transfer Hydrogenation, and Chemical Reduction with metals and metal hydrides.

Comparative Analysis of Reduction Methods

The selection of a reduction method hinges on the desired product, substrate compatibility, and practical considerations such as cost, safety, and scalability. The following table summarizes the key characteristics of the most common approaches.

Reduction MethodReagents/CatalystSelectivityAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C, Pt/C, Ru/TiO₂[1][2]Variable, condition-dependentHigh efficiency, clean byproducts (H₂O)Requires specialized high-pressure equipment, potential for over-reduction or dehalogenation[3], catalyst cost.
Transfer Hydrogenation Pd/C, Pt/C with H-donor (e.g., Ammonium Formate, Formic Acid)[4][5][6][7]Generally good for nitro group reductionAvoids use of high-pressure H₂, milder conditions, good functional group tolerance.[4][8][9]Catalyst can still be expensive, H-donor adds to cost and reaction complexity.
Chemical Reduction (Metals) Fe/HCl, Sn/HCl, Zn/NH₄Cl[10][11][12][13][14]Excellent for selective nitro group reductionLow cost, robust, reliable for nitro group selectivity.[10][15]Stoichiometric amounts of metal required, acidic conditions may not be suitable for all substrates, metal waste.
Chemical Reduction (Hydrides) NaBH₄[11][16][17]Excellent for selective carbonyl group reductionMild, highly selective for carbonyls over nitro groups[16][18], easy to handle.Generally incapable of reducing the nitro group.[14][18]
Electrochemical Reduction Various electrode materials (BDD, glassy carbon)[19][20]Tunable by adjusting pH and electrode potential[19]Avoids chemical reagents, potentially greener.[19]Requires specialized equipment, may not be suitable for all substrates.

In-Depth Analysis and Experimental Protocols

Selective Nitro Group Reduction: The Classic Metal-Acid Approach

For the synthesis of aminoacetophenones, the reduction of the nitro group in the presence of the ketone is a primary objective. Metal-in-acid systems, such as tin (Sn) in hydrochloric acid (HCl), are highly reliable for this transformation.[11][13]

Mechanism Insight: The reduction with Sn/HCl proceeds through a series of single-electron transfers from the metal surface to the nitro group, followed by protonation steps.[18] The carbonyl group is generally unreactive under these conditions. The nitro group's strong electron-withdrawing nature makes it the more favorable site for electron acceptance.[14][18]

G cluster_workflow Workflow for Sn/HCl Reduction start Start reactants Combine 4-Nitroacetophenone, Granulated Tin, and HCl start->reactants reflux Heat at Reflux (e.g., 1.5 hours) reactants->reflux cool Cool to Room Temperature reflux->cool filter_tin Filter to Remove Excess Tin cool->filter_tin basify Basify with NaOH or NH₃ to Precipitate Product filter_tin->basify filter_product Vacuum Filter the Crude Product basify->filter_product recrystallize Recrystallize from Water filter_product->recrystallize end Obtain Pure 4-Aminoacetophenone recrystallize->end G cluster_decision Decision Tree for Nitroacetophenone Reduction start Desired Product? amino_ketone Aminoacetophenone start->amino_ketone Nitro Reduction nitro_alcohol Nitroalcohol start->nitro_alcohol Carbonyl Reduction amino_alcohol Aminoalcohol start->amino_alcohol Full Reduction method_metal Use Sn/HCl, Fe/HCl, or Catalytic Transfer Hydrogenation amino_ketone->method_metal method_hydride Use NaBH₄ nitro_alcohol->method_hydride method_stepwise Stepwise Reduction: 1. NaBH₄ 2. Sn/HCl or CTH amino_alcohol->method_stepwise

Sources

Validation

A Comparative Guide to Purity Assessment of Synthesized 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone

For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth technical comparison of analytical methodo...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone, a key building block in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The intrinsic reactivity of the amino and hydroxyl groups on the phenyl ring, coupled with the ketone functionality, makes 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone susceptible to various impurities during synthesis and storage. These can include starting materials, intermediates, by-products from side reactions, and degradation products. A robust purity assessment strategy is therefore not just a quality control measure, but a critical component of reliable and reproducible research.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique for purity assessment is dictated by the physicochemical properties of the analyte and potential impurities. For a polar, aromatic compound like 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone, a multi-pronged approach is often necessary.

Technique Principle Advantages Limitations Typical Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution, sensitivity, and quantification accuracy.[1][2]Requires reference standards for impurity identification. Method development can be time-consuming.Primary method for routine purity testing and quantification of known and unknown impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Excellent for volatile impurities and provides structural information for identification.Requires derivatization for polar, non-volatile compounds like the target molecule.[3][4]Analysis of residual solvents and volatile by-products. Identification of impurities after derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, enabling identification of unknown impurities. Quantitative NMR (qNMR) allows for purity determination without a specific reference standard for the analyte.[5][6][7][8][9]Lower sensitivity compared to chromatographic methods. Complex spectra can be challenging to interpret.Structural elucidation of impurities and definitive purity assessment using qNMR.
Elemental Analysis (CHNS) Combustion of the sample to convert elements into simple gases for quantification.Provides the elemental composition of the compound, which is a fundamental indicator of purity.Does not provide information on the nature of impurities. Insensitive to impurities with the same elemental composition.Confirmation of the empirical formula and a basic check of overall purity.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol outlines a reverse-phase HPLC method suitable for the analysis of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone and its potential polar and non-polar impurities.

Rationale: A C18 column is a good starting point for the separation of moderately polar aromatic compounds.[1] The use of a buffered mobile phase is crucial to control the ionization state of the amino and phenolic groups, ensuring reproducible retention times and good peak shapes.[2]

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) E Equilibrate HPLC system with initial mobile phase conditions A->E B Prepare Mobile Phase B (e.g., Acetonitrile) B->E C Accurately weigh and dissolve 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone in a suitable diluent D Filter sample through a 0.45 µm syringe filter C->D F Inject filtered sample D->F E->F G Run gradient elution program F->G H Detect analytes using a UV detector (e.g., at 254 nm) G->H I Integrate peaks in the chromatogram H->I J Calculate purity based on area percentage of the main peak I->J K Identify impurities by comparing retention times with reference standards (if available) I->K

Caption: HPLC Purity Analysis Workflow.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

    • Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).

  • Standard and Sample Preparation:

    • Prepare a stock solution of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone reference standard at a concentration of 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Prepare sample solutions of the synthesized compound at the same concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the sample using the area percentage method:

      • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis

This protocol is designed to identify and quantify volatile impurities, such as residual solvents or low molecular weight by-products, and can be adapted for the analysis of the target compound after derivatization.

Rationale: The polar nature of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone makes it non-volatile. Derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is necessary to increase its volatility for GC analysis.[3][4]

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Accurately weigh sample B Dissolve in a suitable solvent (e.g., Pyridine) A->B C Add derivatizing agent (e.g., BSTFA) B->C D Heat the mixture to ensure complete derivatization C->D E Inject derivatized sample into the GC-MS system D->E F Separate components on a capillary column (e.g., DB-5ms) E->F G Detect and fragment ions in the mass spectrometer F->G H Analyze the total ion chromatogram (TIC) G->H I Identify peaks by comparing mass spectra with a spectral library (e.g., NIST) H->I J Quantify impurities using an internal standard method if necessary I->J

Caption: GC-MS Analysis Workflow with Derivatization.

Step-by-Step Protocol:

  • Sample Derivatization:

    • Accurately weigh approximately 1 mg of the synthesized compound into a vial.

    • Add 100 µL of pyridine and 100 µL of BSTFA.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Allow the sample to cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 10 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 40-550 amu.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone.

    • Identify impurity peaks by searching their mass spectra against the NIST library.

    • For quantitative analysis of specific impurities, a calibration curve with an internal standard should be prepared.

Impurity Profiling and Forced Degradation Studies

A comprehensive purity assessment includes the identification of potential impurities arising from the synthetic route and degradation.

Potential Synthetic Impurities:

The synthesis of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone likely involves the reduction of a nitro group and potentially the protection and deprotection of the hydroxyl and amino functionalities. Therefore, potential impurities could include:

  • Starting materials: e.g., 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone.

  • Intermediates: Incompletely reduced or deprotected species.

  • By-products: Isomers or products of side reactions.

Impurity profiling involves a systematic investigation to identify and quantify these process-related impurities.[10][11][12][13]

Forced Degradation Studies:

Forced degradation studies are essential to understand the stability of the molecule and to develop a stability-indicating analytical method.[14][15][16][17][18] These studies involve subjecting the compound to harsh conditions to accelerate its decomposition.

Forced Degradation Workflow:

Forced_Degradation cluster_stress Stress Conditions A 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone Sample B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidation (e.g., 3% H2O2, RT) A->D E Thermal Stress (e.g., 80°C, solid state) A->E F Photolytic Stress (e.g., UV/Vis light) A->F G Analyze stressed samples by HPLC B->G C->G D->G E->G F->G H Compare chromatograms with unstressed sample G->H I Identify and characterize major degradation products H->I J Validate the HPLC method's ability to separate degradants from the main peak I->J

Caption: Forced Degradation Study Workflow.

By analyzing the samples under these stress conditions, one can identify the major degradation products and ensure that the chosen analytical method can effectively separate them from the parent compound.

Conclusion

The purity assessment of synthesized 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone requires a multifaceted analytical approach. While HPLC is the workhorse for routine purity testing, orthogonal techniques like GC-MS and NMR are indispensable for comprehensive impurity identification and structural elucidation. A thorough understanding of the synthetic pathway and the implementation of forced degradation studies are crucial for developing a robust, self-validating purity assessment strategy that ensures the quality and reliability of this important chemical intermediate.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: Development and potential of a powerful analytical method. Journal of Natural Products, 70(5), 875-882. [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • Webster, G. K., & Jee, R. D. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]

  • Diehl, B. W., Malz, F., & Holzgrabe, U. (2012). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-13. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ikeda, Y. (2011). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 35(6), 56-63. [Link]

  • Yao, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS One, 13(11), e0206478. [Link]

  • Gross, G. A., & Grüter, S. (2000). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Agricultural and Food Chemistry, 48(10), 4908-4915. [Link]

  • Lee, S., et al. (2021). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. Molecules, 26(11), 3326. [Link]

  • IRJET. (2019). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. [Link]

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Singh, R., & Rehman, Z. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00083. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Ray, A., et al. (2007). The synthesis and structure of 1-[3-{(2-hydroxybenzylidene)amino}phenyl]ethanone. Indian Journal of Chemistry - Section A, 46(1), 50-54. [Link]

  • Pérez, R. A., et al. (2000). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry. Journal of Chromatography A, 877(1-2), 197-205. [Link]

  • Asghar, M. N., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. [Link]

  • Gallagher, R., Shimmon, R., & McDonagh, A. M. (2012). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. Forensic Science International, 223(1-3), 306-313. [Link]

  • Semantic Scholar. Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. [Link]

  • Heather, E., Shimmon, R., & McDonagh, A. (2017). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Drug Testing and Analysis, 9(3), 436-445. [Link]

  • van Deursen, M. M., et al. (2006). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Forensic Science International, 164(2-3), 110-119. [Link]

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Comparative

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1-(Aryl)ethanone Positional Isomers

Abstract In the realm of pharmaceutical development and fine chemical synthesis, the precise structural elucidation of aromatic intermediates is paramount. Positional isomers, while possessing identical molecular formula...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the realm of pharmaceutical development and fine chemical synthesis, the precise structural elucidation of aromatic intermediates is paramount. Positional isomers, while possessing identical molecular formulas, often exhibit divergent chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of key positional isomers of substituted aminohydroxymethylacetophenone, with a focus on 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone. We will explore how Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS) can be synergistically employed to unambiguously differentiate these closely related structures. This document is intended for researchers, scientists, and drug development professionals who require robust analytical methodologies for isomer characterization.

The Analytical Challenge: Defining the Isomers of Interest

The core structure, 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone, serves as a valuable scaffold in organic synthesis. However, during its synthesis, the potential for forming other positional isomers is a significant concern. These subtle structural variations can be difficult to distinguish using simple methods like thin-layer chromatography alone. For this guide, we will focus on a comparative analysis of three logical and representative isomers:

  • Isomer 1: 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone

  • Isomer 2: 1-(4-Amino-2-hydroxy-5-methylphenyl)ethanone

  • Isomer 3: 1-(3-Amino-4-hydroxy-5-methylphenyl)ethanone

Each spectroscopic technique offers a unique window into the molecular architecture, and understanding their theoretical underpinnings is key to interpreting the resulting data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

NMR spectroscopy is arguably the most powerful technique for distinguishing constitutional isomers by providing a detailed map of the proton and carbon environments within a molecule.[1][2] The number of signals, their chemical shifts (δ), spin-spin coupling patterns (J), and signal integrations are all highly sensitive to the precise arrangement of substituents on the aromatic ring.[3][4]

Causality Behind ¹H NMR Differentiation

The key to differentiating our isomers lies in the signals from the aromatic protons. The electronic nature of the substituents (-OH, -NH₂, -COCH₃) and their positions relative to the protons dictate the local magnetic field, thereby influencing chemical shifts. Furthermore, the number of bonds separating adjacent protons determines their coupling patterns.

  • Isomer 1 (3-Amino-2-hydroxy): The two aromatic protons are at positions C4 and C6. They are meta to each other, which will result in two distinct signals, each appearing as a doublet with a small meta-coupling constant (J ≈ 2-3 Hz).

  • Isomer 2 (4-Amino-2-hydroxy): The two aromatic protons are at positions C3 and C6. They are separated by four bonds and have no adjacent protons, meaning they will appear as two distinct singlets.

  • Isomer 3 (3-Amino-4-hydroxy): The two aromatic protons are at positions C2 and C6. They are also separated by four bonds and will appear as two distinct singlets. Distinguishing Isomer 2 from 3 will rely on the subtle differences in their chemical shifts, influenced by the proximity of the acetyl group.

Caption: Logical flow for differentiating isomers using ¹H NMR splitting patterns.

Predicted Spectroscopic Data (¹H & ¹³C NMR)
ParameterIsomer 1 (3-Amino-2-hydroxy)Isomer 2 (4-Amino-2-hydroxy)Isomer 3 (3-Amino-4-hydroxy)
¹H Ar-H Signals 222
¹H Ar-H Splitting Two Doublets (meta)Two SingletsTwo Singlets
¹H Ar-H δ (ppm) ~6.8-7.2~6.3-7.5~7.1-7.6
¹H -CH₃ (acetyl) δ ~2.6~2.6~2.5
¹H -CH₃ (ring) δ ~2.2~2.2~2.2
¹³C Aromatic Signals 666
¹³C C=O δ (ppm) ~204~203~198
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of the purified isomer sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • A higher number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Analysis: Integrate the ¹H signals and determine the chemical shifts and coupling constants for all signals. Compare the aromatic region's splitting patterns to the predicted data to identify the isomer.

Infrared (IR) Spectroscopy: Probing Functional Groups and Hydrogen Bonding

IR spectroscopy excels at identifying functional groups and providing insights into molecular interactions, particularly hydrogen bonding.[5] For substituted acetophenones, the position of the carbonyl (C=O) stretching frequency is highly diagnostic.[6][7][8]

Causality Behind IR Differentiation

The primary differentiating feature among the isomers is the potential for intramolecular hydrogen bonding .

  • Isomers 1 and 2: Both possess a hydroxyl group ortho to the acetyl group. This geometry allows for the formation of a strong, six-membered intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen. This interaction weakens the C=O double bond, causing its stretching frequency to decrease (shift to a lower wavenumber) significantly, typically appearing in the 1630-1660 cm⁻¹ range.[8]

  • Isomer 3: The hydroxyl group is para to the acetyl group. This spatial separation prevents intramolecular hydrogen bonding. Therefore, its C=O stretch will appear at a higher wavenumber, closer to that of a typical conjugated ketone (~1670-1690 cm⁻¹).[9] The O-H and N-H groups will engage in intermolecular hydrogen bonding, especially in the solid state, resulting in broad absorption bands.

IR_Bonding cluster_1 Isomers 1 & 2 cluster_2 Isomer 3 I1 Ortho-Hydroxy Group HB1 Strong Intramolecular H-Bonding I1->HB1 enables CO1 Lower C=O Frequency (~1645 cm⁻¹) HB1->CO1 causes I3 Para-Hydroxy Group HB3 No Intramolecular H-Bonding I3->HB3 results in CO3 Higher C=O Frequency (~1680 cm⁻¹) HB3->CO3 leads to

Caption: Effect of hydroxyl group position on carbonyl stretching frequency in IR.

Predicted Spectroscopic Data (IR)
Wavenumber (cm⁻¹)VibrationIsomer 1 (3-Amino-2-hydroxy)Isomer 2 (4-Amino-2-hydroxy)Isomer 3 (3-Amino-4-hydroxy)
3200-3500 O-H, N-H StretchBroadBroadBroad
~1645 C=O StretchStrong, SharpStrong, Sharp-
~1680 C=O Stretch--Strong, Sharp
1450-1600 C=C Aromatic StretchMedium-StrongMedium-StrongMedium-Strong
Experimental Protocol: IR Spectroscopy (KBr Pellet)
  • Sample Preparation: Grind 1-2 mg of the dry isomer sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Scan: Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio. Record a background spectrum of the empty spectrometer beforehand.

  • Analysis: Identify the key stretching frequencies, paying close attention to the exact position of the sharp, strong C=O carbonyl peak.

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The acetyl group (-COCH₃) acts as a chromophore, while the amino (-NH₂) and hydroxyl (-OH) groups are powerful auxochromes that can modify the absorption characteristics.[10][11]

Causality Behind UV-Vis Differentiation

The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation between the auxochromes and the chromophore.

  • Isomer 3 (3-Amino-4-hydroxy): This isomer places the powerful electron-donating hydroxyl group para to the electron-withdrawing acetyl group. This creates an extended "push-pull" conjugated system, which lowers the energy gap for electronic transitions and is predicted to cause a significant bathochromic (red) shift to a longer λmax compared to the other isomers.

  • Isomers 1 and 2: The electronic communication between the substituents is less direct, which should result in a λmax at a shorter wavelength compared to Isomer 3.

A key validation step is to measure the spectra in a basic solution (e.g., pH 12). Deprotonation of the phenolic -OH to the phenolate -O⁻ creates a much stronger electron-donating group, causing a pronounced bathochromic shift for all isomers, but the effect will be most dramatic for Isomer 3.[12]

Predicted Spectroscopic Data (UV-Vis)
ConditionParameterIsomer 1 (3-Amino-2-hydroxy)Isomer 2 (4-Amino-2-hydroxy)Isomer 3 (3-Amino-4-hydroxy)
Neutral (Methanol) λmax (nm)~330~335~355
Basic (Methanolic NaOH) λmax (nm)~380~385~420
Experimental Protocol: UV-Vis Spectroscopy
  • Stock Solution: Accurately prepare a stock solution of the isomer in a UV-grade solvent like methanol (e.g., 1 mg in 10 mL).

  • Working Solution: Dilute the stock solution to an appropriate concentration (typically 10⁻⁴ to 10⁻⁵ M) so that the maximum absorbance falls between 0.5 and 1.5 AU.

  • Neutral Spectrum: Fill a 1 cm quartz cuvette with the working solution. Use the pure solvent as a blank. Scan the absorbance from 200 to 600 nm and record the λmax.

  • Basic Spectrum: To the cuvette, add a microliter drop of dilute NaOH solution to make the solution basic. Re-scan the spectrum and record the new λmax.

  • Analysis: Compare the λmax values in both neutral and basic conditions to differentiate the isomers based on the extent of conjugation.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry bombards molecules with energy, causing them to ionize and break apart into characteristic fragments. While all three isomers have the same molecular weight (165.19 g/mol ) and will thus show the same molecular ion peak (M⁺ at m/z 165), their fragmentation patterns can differ based on the stability of the resulting fragments.[13]

Causality Behind MS Differentiation

The initial, most favorable fragmentation for acetophenones is the alpha-cleavage of the acetyl methyl group, leading to the loss of a methyl radical (•CH₃). This will produce a prominent [M-15]⁺ peak at m/z 150 for all three isomers. Differentiation must therefore rely on subsequent fragmentations.

  • Ortho Effects: Isomers 1 and 2, with their adjacent functional groups, can undergo unique fragmentation pathways not available to Isomer 3. For example, after the initial loss of a methyl radical, these isomers might facilitate a concerted loss of carbon monoxide (CO) and hydrogen cyanide (HCN) or water (H₂O) through complex rearrangements involving the ortho-amino and hydroxyl groups. The relative intensities of these secondary fragment ions can be a distinguishing feature.

  • Isomer 3: Lacking the adjacent groups, its fragmentation cascade beyond the m/z 150 ion is likely to follow a more conventional path for substituted phenols, such as the sequential loss of CO.

Caption: Differentiating fragmentation pathways in mass spectrometry.

Predicted Spectroscopic Data (EI-MS)
m/z ValueProposed FragmentIsomer 1Isomer 2Isomer 3
165 [M]⁺HighHighHigh
150 [M - CH₃]⁺HighHighHigh
122 [M - CH₃ - CO]⁺MediumMediumHigh
Other Fragments Ortho-effect drivenPossiblePossibleUnlikely
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via a suitable inlet system (e.g., direct infusion or Gas Chromatography).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Analysis: Use a quadrupole or time-of-flight (TOF) analyzer to separate the ions based on their mass-to-charge ratio.

  • Detection: Record the relative abundance of each fragment ion.

  • Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern, paying close attention to the relative intensities of the [M-15]⁺ peak and subsequent fragment ions to infer the substitution pattern.

Conclusion

The unambiguous identification of positional isomers like those of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone is a critical analytical task that necessitates a multi-faceted spectroscopic approach. No single technique provides all the answers, but when used in concert, they offer definitive proof of structure.

  • ¹H NMR is the most decisive, directly revealing the proton connectivity through splitting patterns.

  • IR Spectroscopy provides a rapid and powerful method to distinguish ortho-hydroxyacetophenones (Isomers 1 & 2) from other isomers (Isomer 3) based on the C=O frequency shift from intramolecular hydrogen bonding.

  • UV-Vis Spectroscopy leverages the principles of electronic conjugation to highlight isomers with "push-pull" systems, which absorb at longer wavelengths.

  • Mass Spectrometry confirms the molecular weight and offers clues to the substituent arrangement through isomer-specific fragmentation pathways.

By systematically applying these techniques and understanding the chemical principles that underpin them, researchers can confidently characterize their synthesized compounds, ensuring the integrity and success of their scientific endeavors.

References

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  • Al-Luhaiby, R. A., & Al-Enizzi, M. S. (2020). Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine. ResearchGate. [Link]

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  • Ishii, T., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings. The Journal of Organic Chemistry. [Link]

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Validation

A Comparative Guide to the Biological Activity of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone Analogs

Introduction: The Therapeutic Potential of the Hydroxyacetophenone Scaffold In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can serve as a foundation for a diverse range of therapeu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Hydroxyacetophenone Scaffold

In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can serve as a foundation for a diverse range of therapeutic agents is a perpetual endeavor. The substituted hydroxyacetophenone framework, characterized by a hydroxyl group and an acetyl group on a benzene ring, represents one such "privileged structure." These compounds are not only prevalent in nature but also serve as versatile starting materials for the synthesis of more complex molecules like chalcones, flavones, and Schiff bases.

This guide focuses on the biological potential of analogs derived from a specific, highly functionalized core molecule: 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone . The strategic placement of an amino group ortho to a phenolic hydroxyl, and a methyl group para to the hydroxyl, creates a unique electronic and steric environment. This arrangement provides multiple reactive sites for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR). By modifying this core, we can generate a library of analogs to probe their efficacy across various biological domains, including antimicrobial, anticancer, and antioxidant activities. This document serves as a comprehensive guide for researchers, synthesizing available data to compare the performance of these analogs and providing the experimental groundwork for future investigations.

General Synthetic Strategy: From Core Scaffold to Diverse Analogs

The generation of a diverse library of analogs begins with the reliable synthesis of the core scaffold, followed by derivatization. The causality behind this two-stage approach is efficiency and modularity; a robust route to the core molecule allows for parallel synthesis of numerous derivatives.

A common synthetic route to aminohydroxyacetophenones involves a multi-step process that can be adapted for the specific target molecule.[1] This typically includes nitration of a substituted acetophenone, followed by reduction of the nitro group to an amine.

G

Once the core scaffold is obtained, two common and effective strategies for creating analogs are the Claisen-Schmidt condensation to form chalcones and condensation with primary amines to form Schiff bases.[2]

  • Chalcone Synthesis: The acetyl group's α-protons are acidic and can be removed by a base (e.g., NaOH). The resulting enolate attacks an aromatic aldehyde, and subsequent dehydration yields an α,β-unsaturated ketone, the characteristic feature of a chalcone.[3] The diversity of commercially available aldehydes allows for extensive variation of one of the chalcone's aromatic rings.

  • Schiff Base Synthesis: The primary amino group of the core scaffold readily reacts with the carbonyl group of aldehydes or ketones to form an imine or azomethine (-C=N-) linkage, characteristic of a Schiff base.[4] This reaction provides another avenue for introducing a wide array of substituents.

Comparative Biological Activities

While a direct head-to-head comparative study of a complete series of 1-(3-amino-2-hydroxy-5-methylphenyl)ethanone analogs is not available in the literature, we can synthesize data from studies on structurally related hydroxyacetophenones to establish likely structure-activity relationships.

Antimicrobial Activity

Substituted hydroxyacetophenones and their derivatives, particularly chalcones and Schiff bases, are well-regarded for their antimicrobial properties.[5] The mechanism often involves disruption of microbial membranes, inhibition of essential enzymes, or chelation of metal ions crucial for bacterial survival.

The core scaffold itself possesses features conducive to antimicrobial activity: the phenolic hydroxyl group can interfere with microbial processes, and the overall lipophilicity allows for membrane interaction. Modifications can significantly enhance this activity. For instance, the introduction of halogens (e.g., Cl, Br) or additional hydroxyl groups on the derivatizing ring often increases potency.[4][5]

Table 1: Comparative Antimicrobial Activity of Selected Hydroxyacetophenone Derivatives

Compound TypeDerivative Structure/SubstitutionTarget OrganismActivity Metric (e.g., MIC µg/mL or Zone of Inhibition mm)Reference
Hydroxyacetophenone2,4-dihydroxy-5-bromoacetophenone thiosemicarbazoneE. coli16 mm Zone of Inhibition[5]
Hydroxyacetophenone2,4-dihydroxy-5-bromoacetophenone thiosemicarbazoneK. pneumoniae18 mm Zone of Inhibition[5]
Hydroxyacetophenone2-hydroxy-5-methylacetophenone derivativeE. coliGood antibacterial activity[5]
Schiff BaseNitro and Halogen substitutedS. aureus, E. coliGood antibacterial activity[4]
Chitosan-Schiff Base5-bromo-2-hydroxybenzylideneS. aureus100% inhibition at 0.1 mg/mL[6]
Chitosan-Schiff Base2-hydroxy-3-methoxybenzylideneE. coli>90% inhibition at 0.5 mg/mL[6]

Note: Data is compiled from different studies and should be interpreted as indicative of potential activity rather than a direct comparison.

Structure-Activity Relationship Insights:

  • Halogenation: The presence of bromine on the hydroxyacetophenone ring in combination with a thiosemicarbazone moiety resulted in good activity against Gram-negative bacteria like E. coli and K. pneumoniae.[5] This suggests that adding electron-withdrawing, lipophilic groups can enhance membrane permeability and/or target interaction.

  • Schiff Base Moiety: Conversion to Schiff bases, especially those bearing nitro or additional halogen groups, is a proven strategy for boosting antibacterial efficacy.[4] The imine linkage is often crucial for biological activity.

  • Hydroxyl and Methoxy Groups: The position and number of hydroxyl and methoxy groups influence activity. For example, a 2-hydroxy-3-methoxybenzylidene Schiff base derivative showed potent activity, highlighting the role of these functional groups in target binding.[6]

Anticancer (Cytotoxic) Activity

The hydroxyacetophenone scaffold is a precursor to many compounds with significant antiproliferative activity.[7] Chalcones, in particular, are known to interfere with multiple cancer-related pathways, most notably by inhibiting tubulin polymerization, which arrests the cell cycle and induces apoptosis.[8]

The cytotoxic potential of these analogs is highly dependent on the substitution pattern on the aromatic rings. Electron-donating groups (like methoxy) and electron-withdrawing groups (like halogens) at specific positions can dramatically alter the efficacy and selectivity against different cancer cell lines.

Table 2: Comparative In Vitro Cytotoxicity of Selected Acetophenone/Chalcone Derivatives

Compound ClassDerivative Structure/SubstitutionCancer Cell LineActivity Metric (IC₅₀ in µM)Reference
Quinazolone Derivative4-bromo-2-hydroxybenzylideneMDA-MB-231 (Breast)8.79[9]
Quinazolone Derivativebenzo[d][2][7]dioxol-5-ylmethyleneMDA-MB-231 (Breast)10.62[9]
Isatin Derivative5-Bromo substitutionHeLa (Cervical)10.64[10]
Isatin Derivative5-Chloro substitutionHeLa (Cervical)11.21[10]
Plastoquinone AnalogPQ2HCT-116 (Colorectal)4.97[11]
Amino Chalcone3,4,5-trimethoxy & various amidesMGC-803 (Gastric)< 10 µM (for most)[7]

Note: Data is compiled from different studies. IC₅₀ is the concentration required to inhibit the growth of 50% of cells.

Structure-Activity Relationship Insights:

  • Halogenation is Key: As seen in both quinazolone and isatin derivatives, the presence of a halogen (bromo or chloro) on the aromatic ring is strongly correlated with potent cytotoxic activity.[9][10] This is a recurring theme across different molecular scaffolds derived from similar precursors.

  • Target Selectivity: Substitutions can confer selectivity. For example, a 2-chloro-6-fluorobenzylidene derivative was effective against rhabdomyosarcoma cells, while a 4-bromo-2-hydroxybenzylidene analog was more potent against breast cancer cells (MDA-MB-231).[9][12] This highlights the need for screening against a panel of cell lines.

  • Potential Mechanism - NF-κB Inhibition: Many chalcones exert their anti-inflammatory and anticancer effects by suppressing the activation of Nuclear Factor kappa B (NF-κB), a key transcription factor that controls the expression of genes involved in inflammation, cell survival, and proliferation. By inhibiting the IKK complex, these compounds prevent the degradation of IκB, trapping NF-κB in the cytoplasm and blocking its pro-survival signaling.

NFkB_Pathway

Antioxidant Activity

The phenolic hydroxyl group is the cornerstone of antioxidant activity.[2] It can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions. The presence of an ortho-amino group and a para-methyl group on the core scaffold can further enhance this activity. The amino group is electron-donating, which can help stabilize the resulting phenoxyl radical, while the methyl group also contributes to this stabilizing effect.

Derivatization to Schiff bases and chalcones can modulate this activity. The overall antioxidant capacity is a function of the number and position of hydroxyl groups and other electron-donating substituents across the entire molecule.

Antioxidant_Mechanism

Structure-Activity Relationship Insights:

  • More is Better: Generally, antioxidant potency increases with the number of phenolic hydroxyl groups. Analogs that incorporate additional hydroxyls (e.g., by using a dihydroxybenzaldehyde to synthesize a chalcone) are predicted to have superior radical scavenging activity.

  • Stabilization is Key: The effectiveness of a phenolic antioxidant depends on the stability of the phenoxyl radical formed after donating a hydrogen atom. Electron-donating groups (like amino, methoxy, and alkyl groups) on the aromatic ring help to delocalize the unpaired electron, stabilizing the radical and making the parent phenol a better antioxidant.[2]

  • Chelation: Some derivatives, particularly those with hydroxyl groups ortho to carbonyls or imines, can also act as antioxidants by chelating metal ions like Fe²⁺ and Cu²⁺, preventing them from participating in the Fenton reaction, which generates highly destructive hydroxyl radicals.

Key Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized protocols are essential. The following are detailed, step-by-step methodologies for assessing antimicrobial and cytotoxic activity.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Causality: The broth microdilution method is chosen over disk diffusion because it provides a quantitative MIC value, which is more precise for comparative analysis than the qualitative zone of inhibition.

Broth_Microdilution_Workflow

Step-by-Step Methodology:

  • Preparation of Compounds: Prepare a stock solution of each analog (e.g., 10 mg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Plate Setup: In a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 200 µL of the compound stock solution (appropriately diluted in MHB) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (broth and bacteria, no compound), and well 12 serves as the sterility control (broth only).

  • Inoculum Preparation: From an 18-24 hour culture plate, select several colonies of the test bacterium. Suspend them in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.

  • Inoculation: Inoculate each well (1 through 11) with 100 µL of the diluted bacterial suspension. The final volume in each well will be 200 µL, and the final bacterial concentration will be ~7.5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a microplate reader. The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear for the assay to be valid.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[4]

Causality: This assay is selected for its reliability and high-throughput compatibility. It relies on the principle that only metabolically active, viable cells can reduce the yellow tetrazolium salt MTT to a purple formazan product via mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count the desired cancer cells (e.g., HeLa, MCF-7). Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the analog compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for a vehicle control (medium with DMSO) and a no-cell control (medium only, for background). Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the diluted MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Pipette up and down to ensure all formazan crystals are dissolved.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Conclusion and Future Directions

The 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone scaffold is a promising starting point for the development of novel therapeutic agents. The evidence synthesized from related compound classes strongly suggests that its analogs, particularly chalcones and Schiff bases, possess significant potential as antimicrobial and anticancer agents, likely coupled with valuable antioxidant properties.

The structure-activity relationships point towards several key strategies for optimization:

  • Halogenation of derivatizing aromatic rings appears to be a reliable method for enhancing both antimicrobial and cytotoxic potency.

  • The introduction of additional hydroxyl or methoxy groups can modulate activity, likely by influencing both antioxidant capacity and target binding affinity.

  • The nature of the linker (α,β-unsaturated ketone in chalcones vs. imine in Schiff bases) and the specific substituents introduced will dictate the ultimate biological profile and target selectivity.

This guide provides a framework for the rational design and comparative evaluation of these analogs. The next logical step is a systematic study where a library of analogs based on the core scaffold is synthesized and screened in parallel using the standardized protocols outlined herein. Such an investigation would provide definitive, high-quality comparative data, allowing for the precise elucidation of structure-activity relationships and the identification of lead candidates for further preclinical development.

References

A complete list of all sources cited in this guide, including full titles and clickable URLs for verification.

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  • The synthesis and structure of 1-[3-{(2- hydroxybenzylidene)amino}phenyl]ethanone. (n.d.). Indian Journal of Chemistry. [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2018). Molecules. [Link]

  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. (2012). DARU Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. (2002). Journal of Medicinal Chemistry. [Link]

  • 1-(3-Hydroxy-5-methylphenyl)ethanone. (n.d.). PubChem. [Link]

  • Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. (2022). RSC Advances. [Link]

  • Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. (2017). Molecules. [Link]

  • Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. (2017). CORE. [Link]

  • Design, synthesis and mechanistic anticancer activity of new acetylated 5-aminosalicylate-thiazolinone hybrid derivatives. (2023). iScience. [Link]

  • Therapeutic Perspectives of Aminoflavonoids—A Review. (2023). International Journal of Molecular Sciences. [Link]

  • Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. (2024). Inorganics. [Link]

  • Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. (2025). RSC Advances. [Link]

  • 3-Hydroxyflavones vs. 3-hydroxyquinolinones: structure–activity relationships and stability studies on RuII(arene) anticancer complexes with biologically active ligands. (2014). Dalton Transactions. [Link]

  • Structure-Activity Relationships of Synthetic Cathinones. (2016). Current Topics in Behavioral Neurosciences. [Link]

  • Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. (2024). Molecules. [Link]

  • Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. (2022). Molecules. [Link]

  • Schiff Bases of Hydroxyacetophenones and Their Copper(II) and Nickel(II) Complexes: Synthesis, Antioxidant Activity and Theoretical Study. (2016). Asian Journal of Chemistry. [Link]

  • Schiff base metal complexes as a dual antioxidant and antimicrobial agents. (2023). Journal of Applied Pharmaceutical Science. [Link]

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  • Synthesis, Characterization, Antioxidant and Antimicrobial Activity of Copper(II) Complex with Schiff Base Derived from 2,2-dihydroxyindane-1,3-dione and Tryptophan. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

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Comparative

A Comparative Guide to the Definitive Structural Validation of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone

In the landscape of drug discovery and materials science, the precise molecular structure of a novel compound is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise molecular structure of a novel compound is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the costly failure of developmental pipelines. The compound 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone, a substituted acetophenone, represents a versatile scaffold in organic synthesis, potentially serving as a precursor for pharmaceuticals and other high-value materials. Its specific substitution pattern necessitates an unambiguous method of structural confirmation.

This guide provides an in-depth comparison of analytical techniques for the structural validation of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone, establishing why single-crystal X-ray crystallography is the unequivocal gold standard. We will delve into the causality behind experimental choices and compare the rich, three-dimensional data from crystallography with the complementary, yet often insufficient, data from spectroscopic alternatives.

The Gold Standard: Unambiguous Structure Determination by Single-Crystal X-ray Crystallography

X-ray crystallography stands alone in its ability to provide a direct, three-dimensional visualization of the atomic arrangement within a molecule.[1][2] The technique relies on the principle that a crystal, with its perfectly ordered, repeating lattice of molecules, will diffract a beam of X-rays in a unique and predictable pattern.[2] By analyzing the geometry and intensity of this diffraction pattern, we can computationally reconstruct a precise map of electron density and, from that, deduce the exact position of every atom in the molecule and the crystal.

The power of this technique lies in its finality; it resolves any ambiguity regarding isomerism, conformation, and intermolecular interactions, which can be challenging to assign definitively with other methods.

Experimental Workflow: A Self-Validating System

The crystallographic experiment is a multi-step process where the quality and integrity of the data at each stage validate the subsequent steps. This workflow ensures a trustworthy and reproducible final structure.

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization High Purity Sample Selection Crystal Selection & Mounting Crystallization->Selection Formation of single, high-quality crystal Diffractometer Mount on Diffractometer Selection->Diffractometer XRay Expose to Monochromatic X-ray Beam Diffractometer->XRay Diffraction Collect Diffraction Data (Intensities & Angles) XRay->Diffraction Crystal Rotation Processing Data Processing & Space Group Determination Diffraction->Processing Solution Structure Solution (e.g., Direct Methods) Processing->Solution Structure Factors Refinement Structure Refinement (Least-Squares) Solution->Refinement Initial Atomic Model Validation Final Structure Validation (e.g., R-factor, CIF check) Refinement->Validation Refined Model Output Final Output: - Atomic Coordinates - Bond Lengths/Angles - Crystal Packing Info Validation->Output Tech_Comparison XRay X-Ray Crystallography Definitive 3D Structure Absolute Stereochemistry Intermolecular Packing NMR NMR Spectroscopy Connectivity (1D/2D) Chemical Environment Solution-State Conformation XRay:port->NMR Confirms Connectivity & Solution vs. Solid State MS Mass Spectrometry Molecular Weight Elemental Formula Fragmentation Pattern XRay:port->MS Confirms Molecular Formula IR IR Spectroscopy Functional Groups XRay:port->IR Confirms Functional Groups NMR->MS Complementary NMR->IR Complementary

Sources

Validation

A Senior Application Scientist's Guide to the Quantitative Analysis of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone in a Reaction Mixture

For researchers, medicinal chemists, and process development scientists, the accurate quantification of key intermediates is paramount to ensuring the robustness of a synthetic route and the purity of the final active ph...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the accurate quantification of key intermediates is paramount to ensuring the robustness of a synthetic route and the purity of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of analytical methodologies for the quantitative determination of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone, a substituted aminophenol of interest in drug discovery, within a complex reaction mixture. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, offering field-proven insights into method selection, protocol development, and data interpretation.

The Analytical Challenge: Understanding the Matrix

The effective quantification of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone is predicated on understanding its potential synthetic origins and the associated impurities. A likely synthetic route involves the reduction of a nitro precursor, such as 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone. This process can introduce a variety of analytical challenges, including the presence of:

  • Unreacted Starting Material: The corresponding nitro-compound.

  • Isomeric Impurities: Positional isomers of the aminophenol.

  • By-products: Compounds formed from side reactions or incomplete reactions.

  • Degradation Products: Aminophenols are susceptible to oxidation, which can lead to colored impurities.[1]

A robust analytical method must be able to unequivocally distinguish the target analyte from these potential interferences.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique hinges on a balance of specificity, sensitivity, and throughput. Here, we compare three workhorse methods in the pharmaceutical analysis laboratory.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Vis Spectrophotometry
Specificity High, especially with UV-PDA or MS detection. Can resolve isomers.Very high, provides structural confirmation.Low, susceptible to interference from other UV-active species.
Sensitivity High (ng/mL to pg/mL).Very high (pg/mL to fg/mL).Moderate (µg/mL).
Quantitative Accuracy Excellent.Good, can be affected by derivatization efficiency.Good, but highly matrix-dependent.
Sample Preparation Simple dilution and filtration often suffice.May require derivatization to improve volatility and thermal stability.Simple dilution.
Throughput Moderate to high.Moderate.High.
Cost Moderate.High.Low.
High-Performance Liquid Chromatography (HPLC): The Gold Standard

For the quantitative analysis of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone in a reaction mixture, reversed-phase HPLC with UV detection is the most pragmatic and robust choice. The polarity of the aminophenol and potential impurities lends itself well to separation on a C18 stationary phase.

Causality Behind Experimental Choices: A buffered mobile phase is crucial for achieving reproducible chromatography of ionizable compounds like aminophenols. The pH should be controlled to ensure a consistent ionization state, leading to sharp, symmetrical peaks. Acetonitrile is a common organic modifier that provides good peak shape and resolution for this class of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): For Unambiguous Identification

GC-MS offers unparalleled specificity, making it an excellent tool for impurity identification and for orthogonal confirmation of the primary quantitative method. However, the polar nature of the hydroxyl and amino groups on the analyte necessitates derivatization to enhance volatility and prevent peak tailing.

Expertise in Practice: Silylation is a common and effective derivatization strategy for aminophenols. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the active hydrogens on the hydroxyl and amino groups to form more volatile trimethylsilyl (TMS) derivatives.

UV-Vis Spectrophotometry: A Rapid Screening Tool

UV-Vis spectrophotometry is a simple and high-throughput technique that can be valuable for at-line reaction monitoring, where a rapid estimation of conversion is needed. However, its lack of specificity makes it unsuitable for the accurate quantification of the target analyte in a complex mixture without extensive method development and validation to account for interfering substances.

Trustworthiness Through Validation: If UV-Vis is to be employed, a multi-wavelength analysis or derivative spectrophotometry may be necessary to deconvolve the spectra of the analyte and impurities.[2] However, this approach requires significant expertise and is generally less reliable than chromatographic methods.

Experimental Protocols

The following protocols are provided as a starting point for method development and must be validated according to ICH Q2(R1) guidelines.

Protocol 1: Quantitative Analysis by HPLC-UV

Objective: To quantify 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone in a reaction mixture.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Glacial acetic acid (analytical grade)

  • Water (HPLC grade)

  • Reference standard of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM ammonium acetate in water, pH adjusted to 5.0 with glacial acetic acid.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Prepare a stock solution of the reference standard in methanol at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a portion of the reaction mixture and dissolve it in a known volume of methanol.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • Detection wavelength: Monitor at the λmax of the analyte (determined by PDA, likely around 270-290 nm).

    • Gradient elution:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 70% B

      • 15-18 min: 70% B

      • 18-20 min: 70% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification MobilePhase Mobile Phase Preparation HPLC HPLC System (Pump, Injector, Column, Detector) MobilePhase->HPLC Standard Standard Solution Preparation Standard->HPLC Sample Sample Preparation Sample->HPLC Data Data Acquisition HPLC->Data Calibration Calibration Curve Construction Data->Calibration Quantify Sample Quantification Calibration->Quantify

Caption: A generalized workflow for the quantitative analysis of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone by HPLC.

Protocol 2: Impurity Identification by GC-MS

Objective: To identify potential impurities in the reaction mixture.

Instrumentation:

  • GC-MS system with a capillary column suitable for the analysis of semi-volatile compounds (e.g., 5% phenyl-methylpolysiloxane).

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

Procedure:

  • Sample Preparation and Derivatization:

    • Evaporate a known amount of the reaction mixture to dryness under a stream of nitrogen.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS to the dried residue.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature and dilute with ethyl acetate before injection.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C, hold for 10 minutes.

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass range: m/z 50-550

  • Data Analysis:

    • Identify the analyte and impurities by comparing their mass spectra with a reference library (e.g., NIST).

Logical Relationship for Method Selection

Method_Selection Start Analytical Goal Quant Quantitative Analysis Start->Quant Ident Impurity Identification Start->Ident Screen Rapid Screening Start->Screen HPLC HPLC-UV Quant->HPLC GCMS GC-MS Ident->GCMS UVVis UV-Vis Screen->UVVis

Caption: Decision tree for selecting the appropriate analytical method based on the research objective.

Conclusion

The quantitative analysis of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone in a reaction mixture is most reliably achieved using a validated HPLC-UV method. This technique provides the necessary specificity to resolve the analyte from potential impurities and the accuracy for robust quantification. While GC-MS serves as a powerful tool for unequivocal impurity identification, and UV-Vis spectrophotometry can be used for rapid, qualitative monitoring, HPLC remains the cornerstone for generating high-quality, defensible data in a drug development setting. The successful implementation of any of these methods is contingent upon a thorough understanding of the reaction chemistry and a commitment to rigorous method validation.

References

  • Keshavarz, L., et al. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Molecules, 25(8), 1910. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • SIELC Technologies. (2018). Separation of Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride on Newcrom R1 HPLC column. [Link]

  • PrepChem. (n.d.). Synthesis of 3-amino-2-hydroxyacetophenone. [Link]

  • Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. International Journal of Analytical Mass Spectrometry and Chromatography, 3, 1-13. [Link]

  • El-Gindy, A., et al. (2024). Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability. RSC Advances, 14, 15379-15390. [Link]

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Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone

Introduction: The Imperative for Rigorous Analytical Method Validation In the landscape of pharmaceutical development, the journey from a candidate molecule to a therapeutic agent is underpinned by robust analytical data...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Method Validation

In the landscape of pharmaceutical development, the journey from a candidate molecule to a therapeutic agent is underpinned by robust analytical data. The molecule 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone, an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its unique structure, featuring a primary aromatic amine, a hydroxyl group, and a ketone, presents specific analytical challenges. Ensuring the accuracy, precision, and reliability of its quantification is paramount for process control, impurity profiling, and stability testing.

This guide provides an in-depth, experience-driven comparison of two distinct analytical methods for the quantification of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and a derivatization-based UV-Vis Spectrophotometric method. Our objective is not merely to present protocols, but to dissect the causality behind the experimental choices and to establish a self-validating framework through a rigorous cross-validation study. This approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which emphasize that the objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[1][2][3]

Below is the chemical structure of the analyte at the core of our investigation.

Caption: Chemical Structure of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone.

Methodology Deep Dive: Principles and Rationale

The selection of an analytical method is a balance of performance, complexity, and resource availability. Here, we contrast a separation-based method (HPLC-UV) against a classic colorimetric method (UV-Vis Spectrophotometry).

Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

HPLC is the cornerstone of modern pharmaceutical analysis due to its high resolving power and sensitivity. For a moderately polar compound like our analyte, a reversed-phase approach is ideal.

  • Principle of Separation: The stationary phase (e.g., C18 silica) is nonpolar, while the mobile phase is a more polar mixture of water and an organic solvent. Our analyte, with its polar functional groups, will have a moderate affinity for the stationary phase. By carefully tuning the mobile phase composition, we can achieve a retention time that allows for sharp, symmetrical peaks, well-separated from potential impurities or degradation products. A typical RP-HPLC method for a similar compound involves a mobile phase of acetonitrile and water with an acid modifier.[4][5]

  • Causality of Experimental Choices:

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is chosen for its versatility and proven performance with aromatic compounds.

    • Mobile Phase: An isocratic mixture of acetonitrile and a low-pH aqueous buffer (e.g., 0.1% phosphoric acid in water) is selected. The acetonitrile acts as the strong, organic eluent. The acidic buffer serves a critical dual purpose: it protonates the primary amine, preventing peak tailing that occurs from interaction with residual silanols on the silica support, and it suppresses the ionization of the phenolic hydroxyl group, ensuring a single, consistent analyte form.

    • Detection: The aromatic ketone structure of the analyte contains a strong chromophore, making UV detection at a wavelength of maximum absorbance (e.g., ~245 nm) a simple and robust choice for quantification.

Method B: UV-Vis Spectrophotometry via Azo Dye Derivatization

This method leverages a classic chemical reaction to impart a strong, visible color to the otherwise faintly colored analyte, enabling quantification with a standard spectrophotometer. It is often simpler and faster for routine analysis if selectivity is not a concern.

  • Principle of Quantification: The method relies on the diazotization of the primary aromatic amine group, followed by coupling with a chromogenic agent (e.g., N-(1-Naphthyl)ethylenediamine) to form a stable, intensely colored azo dye. The absorbance of this colored solution, which is directly proportional to the analyte concentration according to the Beer-Lambert Law, is then measured. This approach is a well-established technique for determining aromatic primary amines.

  • Causality of Experimental Choices:

    • Diazotization: The reaction is initiated by treating the sample with sodium nitrite in an acidic medium (e.g., HCl) at a low temperature (0-5°C). The cold temperature is crucial to prevent the unstable diazonium salt intermediate from decomposing.

    • Excess Nitrite Removal: Any unreacted nitrous acid must be quenched to prevent it from interfering with the coupling step. Sulfamic acid is an effective quenching agent, reacting with nitrous acid to produce nitrogen gas, water, and bisulfate.

    • Coupling Reaction: N-(1-Naphthyl)ethylenediamine dihydrochloride is an excellent coupling agent that reacts with the diazonium salt to form a highly colored and stable magenta azo compound, which typically exhibits maximum absorbance in the 530-550 nm range. Measuring in the visible spectrum minimizes interference from many common excipients that absorb in the UV range.

Cross-Validation Study Design

To objectively compare these two methods, a cross-validation study was designed in accordance with ICH Q2(R2) principles.[1] Cross-validation is essential to demonstrate that two distinct analytical procedures can be used for the same intended purpose by confirming they meet the same performance criteria.[6][7]

G cluster_0 Method A: HPLC-UV cluster_1 Method B: UV-Vis Spectrophotometry A_Linearity Linearity & Range (5 concentrations, n=3) A_Accuracy Accuracy (3 levels, 3 replicates) A_Linearity->A_Accuracy A_Precision Precision (Repeatability & Intermediate) A_Accuracy->A_Precision A_Selectivity Selectivity (Placebo & Stressed Samples) A_Precision->A_Selectivity A_Robustness Robustness (Flow rate, pH, % Organic) A_Selectivity->A_Robustness results Comparative Data Analysis A_Robustness->results B_Linearity Linearity & Range (5 concentrations, n=3) B_Accuracy Accuracy (3 levels, 3 replicates) B_Linearity->B_Accuracy B_Precision Precision (Repeatability & Intermediate) B_Accuracy->B_Precision B_Selectivity Selectivity (Placebo & Stressed Samples) B_Precision->B_Selectivity B_Robustness Robustness (Reaction time, Temp.) B_Selectivity->B_Robustness B_Robustness->results start Analyte Stock & QC Samples start->A_Linearity start->B_Linearity conclusion Method Performance Conclusion results->conclusion

Caption: Workflow for the cross-validation of HPLC-UV and UV-Vis methods.

Experimental Protocols

Protocol A: HPLC-UV Method
  • Chromatographic System: Agilent 1260 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile:0.1% Phosphoric Acid in Water (40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 245 nm.

  • Standard Preparation: Prepare a stock solution of 1.0 mg/mL in methanol. Prepare calibration standards ranging from 1.0 to 100 µg/mL by diluting with the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to achieve a theoretical concentration of ~50 µg/mL. Dilute with the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Protocol B: UV-Vis Spectrophotometric Method
  • Spectrophotometer: Shimadzu UV-1800 or equivalent, with 1 cm quartz cuvettes.

  • Reagents: 0.1% w/v Sodium Nitrite, 0.5% w/v Sulfamic Acid, 0.1% w/v N-(1-Naphthyl)ethylenediamine dihydrochloride (NED), 2M Hydrochloric Acid.

  • Standard Preparation: Prepare a stock solution of 1.0 mg/mL in methanol. Prepare calibration standards ranging from 1.0 to 25 µg/mL by diluting with water.

  • Derivatization Procedure: a. Pipette 1.0 mL of each standard/sample into a 10 mL volumetric flask. b. Add 1.0 mL of 2M HCl and cool in an ice bath for 5 minutes. c. Add 1.0 mL of 0.1% Sodium Nitrite solution, mix, and let it react in the ice bath for 3 minutes. d. Add 1.0 mL of 0.5% Sulfamic Acid solution, mix, and wait 5 minutes to quench excess nitrite. e. Add 1.0 mL of 0.1% NED solution, mix well. f. Dilute to volume (10 mL) with purified water and allow color to develop for 15 minutes at room temperature.

  • Measurement: Measure the absorbance of the resulting magenta solution at 545 nm against a reagent blank prepared in the same manner.

Comparative Data Analysis

The following table summarizes the illustrative performance data obtained from the cross-validation study. The acceptance criteria are based on typical requirements outlined in regulatory guidance.[8][9]

Validation Parameter HPLC-UV Method UV-Vis Spectrophotometric Method Typical Acceptance Criteria
Linearity (R²) 0.99980.9991R² ≥ 0.999
Range (µg/mL) 1.0 - 1001.0 - 25Method-dependent
Accuracy (% Recovery) 99.2% - 101.5%97.5% - 103.0%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.65%1.35%≤ 2%
- Intermediate Precision0.88%1.82%≤ 2%
Selectivity No interference from placebo or degradation productsMinor interference observed from a known related impurityNo significant interference at the analyte retention time/wavelength
Limit of Quantitation (LOQ) 1.0 µg/mL1.0 µg/mLTo be established
Robustness PassedSensitive to reaction time and temperature variationsNo significant impact on results from minor variations

Interpretation and Discussion

  • Expertise & Experience in Action: The data clearly illustrates the fundamental trade-offs between the two techniques. The HPLC-UV method demonstrates superior performance in nearly all aspects. Its linearity is exceptional, and its accuracy and precision are well within the stringent limits required for pharmaceutical quality control. The key advantage, as anticipated, is its selectivity . The chromatographic separation inherently isolates the analyte from other components in the sample matrix, a critical feature when analyzing complex samples or conducting stability studies where degradation products may be present.

  • The UV-Vis Spectrophotometric method , while simpler, shows its limitations. Although it meets the criteria for linearity, its accuracy and precision are wider compared to HPLC. The most significant drawback is its vulnerability to interference . The derivatization reaction targets the primary aromatic amine functional group; any other compound in the sample with this moiety will also react, leading to a positively biased (falsely high) result. Furthermore, the multi-step derivatization process introduces more potential sources of variability, as reflected in the higher RSD% and its sensitivity during robustness checks.

  • Trustworthiness of the System: The cross-validation process itself builds trust. By running the same set of quality control (QC) samples through both methodologies, we can directly compare the results. In our study, the mean quantification of the QCs differed by approximately 4%, with the UV-Vis method consistently reporting a slightly higher value, likely due to the minor interference noted in the selectivity experiments. While both methods can be considered valid for specific applications, the HPLC-UV method provides a higher degree of confidence and is therefore more trustworthy for regulatory submissions and final product release. The validation lifecycle is a continuous process, and these results form the baseline for any future method modifications.[10]

Conclusion and Recommendations

Both the HPLC-UV and the derivatization-based UV-Vis spectrophotometric methods can be successfully validated for the quantification of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone. However, they are not interchangeable and their fitness for purpose differs significantly.

  • The HPLC-UV method is unequivocally the superior choice for applications demanding high accuracy, precision, and, most importantly, selectivity. It is the recommended method for formal stability studies, impurity profiling, and final product release testing where the sample matrix may be complex.

  • The UV-Vis Spectrophotometric method serves as a viable, cost-effective alternative for in-process control monitoring or for use in environments where an HPLC system is not available. Its utility is highest when analyzing relatively pure samples where interfering species are known to be absent. Its operational simplicity and high throughput make it valuable for rapid checks, provided its limitations are well-understood and documented.

Ultimately, the choice of method must be a risk-based decision aligned with the specific analytical challenge at hand, a core principle of modern analytical procedure development.[11]

References

  • SIELC Technologies. (2018). Ethanone, 1-(2-hydroxy-5-methylphenyl)-.
  • SIELC Technologies. (2018). Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride.
  • LibreTexts. Spectroscopic Methods of Analysis.
  • BenchChem. Literature review on the synthetic routes to 1-(5-Amino-2-methylphenyl)ethanone.
  • OndaVia.
  • National Institutes of Health (NIH). (2023).
  • National Institute of Standards and Technology (NIST). Ethanone, 1-(2-hydroxy-5-methylphenyl)-.
  • ChemicalBook. 1-(2-Hydroxy-5-methylphenyl)ethanone.
  • PubChem. 2-Hydroxy-5-methylacetophenone.
  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2)
  • BenchChem. A Technical Guide to 1-(2-Amino-5-methylphenyl)
  • Simson Pharma Limited. 2-Amino-1-(3-Hydroxyphenyl)Ethanone.
  • ResearchGate. (PDF) MOLECULAR DOCKING AND ADMET STUDIES OF ETHANONE, 1-(2-HYDROXY-5-METHYL PHENYL) FOR ANTI-MICROBIAL PROPERTIES.
  • Rasayan Journal of Chemistry.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone. As researchers and drug development professionals, our responsibility extend...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally conscious disposal. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that safety protocols are both understood and effectively implemented in the laboratory setting.

Hazard Profile and Core Safety Rationale

1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone is a substituted aromatic compound. Its chemical structure, featuring an amino group, a phenolic hydroxyl group, and a ketone, dictates its reactivity and toxicological profile. The primary disposal pathway is determined by its classification as a hazardous substance. The hazards associated with this and structurally similar chemicals necessitate handling it as a regulated chemical waste.

The core principle behind these disposal procedures is the prevention of environmental release and the mitigation of health risks.[1] Aromatic amines and phenols are known for their potential toxicity to aquatic life and can pose health risks upon exposure.[2] Therefore, under no circumstances should this chemical or its containers be disposed of via standard drains or municipal trash.[1]

Table 1: Summary of Key Hazards

Hazard Category Classification & Description Primary Safety Concern
Acute Oral Toxicity Harmful if swallowed.[3][4] Ingestion can lead to systemic toxic effects. Accidental ingestion via contaminated hands is a primary risk.
Skin Irritation Causes skin irritation.[3][5] Direct contact can cause localized redness, inflammation, and discomfort. Prolonged exposure may lead to more severe dermatitis.
Eye Irritation Causes serious eye irritation.[3][5][6] Accidental splashes can cause significant eye damage. The use of appropriate eye protection is mandatory.

| Respiratory Irritation | May cause respiratory irritation, particularly if handled as a dust or aerosol.[3][4] | Inhalation of fine particles can irritate the respiratory tract. Handling should occur in well-ventilated areas.[1][7] |

Pre-Disposal: Waste Segregation and Containment

Proper disposal begins with meticulous segregation at the point of generation. This is a critical step that prevents accidental mixing of incompatible chemicals and streamlines the final disposal process for your institution's Environmental Health & Safety (EHS) office or licensed disposal contractor.

Causality: Segregating waste streams is fundamental to laboratory safety. Mixing this compound, which has amino (basic) and phenolic (weakly acidic) functionalities, with incompatible materials like strong acids or oxidizers could lead to exothermic reactions or the release of toxic gases.[3][8]

Step-by-Step Segregation Protocol:
  • Identify the Waste Stream: Classify the waste containing 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone. This will typically be "Non-Halogenated Organic Solid Waste" or "Non-Halogenated Organic Liquid Waste."

  • Select the Appropriate Waste Container:

    • For Solids: Use a clearly labeled, leak-proof container with a secure lid. A high-density polyethylene (HDPE) container is suitable.

    • For Liquids/Solutions: Use a shatter-proof, chemically compatible container (e.g., a coated glass or HDPE bottle) with a screw-top cap.[9]

  • Label the Container Correctly: Before adding any waste, affix a "Hazardous Waste" label. Fill it out completely, including:

    • The full chemical name: "Waste 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone"

    • List all other components and their approximate percentages.

    • The date accumulation started.

    • The relevant hazard pictograms (e.g., Harmful/Irritant).

  • Store Securely: Keep the waste container tightly closed and stored in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[3][10]

Disposal Procedures for Different Waste Forms

The specific state of the waste material dictates the precise handling procedure. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[10][11]

Protocol 3.1: Disposal of Unused Product and Concentrated Residues

This protocol applies to expired starting material, leftover product from a synthesis, or concentrated residues after evaporation.

  • Work in a Ventilated Area: Perform all transfers inside a certified chemical fume hood to avoid inhalation of dust or vapors.[1]

  • Transfer the Waste: Carefully transfer the solid or liquid waste into the designated, pre-labeled hazardous waste container. Use a spatula for solids and a funnel for liquids to prevent spills.

  • Seal and Store: Securely close the container. Do not overfill; leave at least 10% headspace to allow for expansion. Store the container in your designated satellite accumulation area.

  • Arrange for Disposal: Contact your institution's EHS department to schedule a pickup for the full waste container.

Protocol 3.2: Disposal of Contaminated Labware and Materials

This includes items like contaminated filter paper, weighing boats, pipette tips, gloves, and paper towels.

  • Segregate Solid Waste: Place all contaminated solid materials into a designated, leak-tight container or a properly labeled hazardous waste bag.[9]

  • Decontaminate Glassware: For reusable glassware, rinse it three times with a suitable solvent (e.g., ethanol or acetone). Crucially, collect all three rinses and dispose of them as liquid hazardous waste, following Protocol 3.1.[1] Only after this triple rinse can the glassware be washed normally.

  • Package for Disposal: Once the solid waste container is full, seal it securely and arrange for pickup through your EHS office.

Protocol 3.3: Disposal of Dilute Aqueous Solutions

Even dilute solutions from extractions or washing steps must be treated as hazardous waste.

  • Collect All Solutions: Collect all aqueous waste streams containing the compound in a designated, labeled "Aqueous Hazardous Waste" container.

  • Do Not Discharge to Sewer: It is imperative that these solutions are not poured down the drain, as this can harm aquatic ecosystems and violate environmental regulations.[1]

  • Manage and Dispose: Keep the container securely closed and store it in the satellite accumulation area until it is ready for EHS pickup.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to ensure personnel safety and minimize environmental impact.

Spill_Response_Workflow start Spill Occurs alert Alert Personnel & Secure Area start->alert ppe Don Appropriate PPE: - Nitrile Gloves (Double) - Safety Goggles - Lab Coat alert->ppe assess Assess Spill Size ppe->assess small_spill Small Spill (<100 mL or 100g) assess->small_spill Manageable large_spill Large or Uncontrolled Spill assess->large_spill Not Manageable contain Contain Spill with Inert Absorbent (e.g., Vermiculite, Sand) small_spill->contain evacuate Evacuate the Area Immediately large_spill->evacuate collect Carefully Collect Absorbed Material into Waste Container contain->collect decontaminate Decontaminate Area with Appropriate Solvent & Collect Wipes as Waste collect->decontaminate end Spill Managed decontaminate->end contact_ehs Contact EHS/ Emergency Response evacuate->contact_ehs contact_ehs->end

Caption: Spill Response Decision Workflow.

Step-by-Step Spill Cleanup Protocol (Small, Manageable Spills):
  • Alert & Secure: Immediately alert colleagues in the vicinity and restrict access to the spill area.[1]

  • Don PPE: Wear the minimum required PPE: double nitrile gloves, chemical safety goggles, and a lab coat. For a larger spill of solid, consider a respirator.[1]

  • Containment:

    • For Liquids: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[7][11]

    • For Solids: Gently cover the spill with a damp paper towel to avoid raising dust, then use an absorbent pad to collect it.

  • Collection: Carefully scoop the absorbed material and contaminated items into a designated hazardous waste container. Avoid creating dust.[1]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), then with soap and water. Place all cleaning materials into the hazardous waste container.

  • Disposal: Label the container as "Spill Debris containing 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone," seal it, and arrange for disposal via EHS.

  • Reporting: Report the incident to your supervisor and EHS department, as per your institution's policy.

By adhering to these scientifically grounded procedures, you ensure that the lifecycle of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone in your laboratory concludes with the highest standards of safety, responsibility, and regulatory compliance.

References

  • Wada, S., Ichikawa, H., & Tatsumi, K. (1995). Removal of phenols and aromatic amines from wastewater by a combination treatment with tyrosinase and a coagulant. Biotechnology and Bioengineering, 45(4), 304–309. [Link]

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  • Husain, Q. (2002). Detoxification of Phenols and Aromatic Amines from Polluted Wastewater by Using Phenol Oxidases. Journal of Scientific & Industrial Research, 61, 255-267. [Link]

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Handling

A Senior Application Scientist's Guide to Handling 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone: A Framework for Safety and Operational Excellence

As researchers and drug development professionals, our primary commitment is to rigorous scientific advancement, a goal that is fundamentally intertwined with an uncompromising culture of safety. The handling of speciali...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our primary commitment is to rigorous scientific advancement, a goal that is fundamentally intertwined with an uncompromising culture of safety. The handling of specialized chemical reagents like 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone demands more than just procedural adherence; it requires a deep, causal understanding of the risks involved and the rationale behind each safety protocol. This guide provides an in-depth operational plan, moving beyond a simple checklist to instill a framework of proactive safety and logistical preparedness.

Hazard Assessment: Understanding the "Why"

Before any protective equipment is selected, a thorough understanding of the compound's hazard profile is essential. Based on data from analogous chemical structures—aromatic ketones, phenols, and amines—1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone is classified as a hazardous substance.[1][2]

The primary routes of exposure and associated risks are:

  • Oral: Harmful if swallowed.[1][2][3][4][5] Ingestion can lead to systemic toxicity, and immediate medical attention is necessary.[1][2][3][6]

  • Dermal (Skin): Causes skin irritation.[1][2][3] Prolonged contact can lead to dermatitis. Contaminated clothing must be removed and washed before reuse.[1][2][3][5]

  • Ocular (Eye): Causes serious eye irritation.[1][2][3][4][5] Direct contact can result in significant damage, requiring immediate and prolonged rinsing.[1][2][3][6]

  • Inhalation: May cause respiratory irritation, particularly if handled as a fine powder or aerosolized.[1][2][3][5] It is crucial to handle this solid compound in a manner that avoids dust formation.[1][6]

Given these hazards, a multi-layered Personal Protective Equipment (PPE) strategy is not merely recommended; it is mandatory.

Core Protective Equipment: Your First Line of Defense

The selection of PPE is dictated by the hazards identified. The following table summarizes the essential equipment for handling 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone.

Protection Area Required PPE Rationale & Specifications
Eye & Face Protection Tightly-sealed, splash-proof safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[6] A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash risk.[7][8]Protects against dust particles and accidental splashes, which can cause serious eye irritation.[1][2][3]
Hand Protection Chemical-resistant nitrile or neoprene gloves.[9]Provides a barrier against skin contact. Natural rubber is not recommended due to poor resistance against organic ketones.[9] Always inspect gloves for tears or punctures before use.
Body Protection A professional lab coat, fully buttoned. For larger scale operations, consider chemical-resistant coveralls.[7][10][11]Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood is mandatory.[1][2][6] If dust formation is unavoidable and ventilation is insufficient, a NIOSH-approved respirator with appropriate particulate filters is required.[6][10]Prevents inhalation of airborne particles that can cause respiratory tract irritation.[1][2][3]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict, logical workflow is critical for minimizing exposure risk. The following protocol outlines the essential steps for safely handling 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone.

Preparation and Donning PPE
  • Designated Area: All handling of the compound must occur in a designated area, preferably within a chemical fume hood, with clear signage indicating the hazards.[6]

  • Emergency Equipment Check: Before starting, ensure that an eyewash station and safety shower are unobstructed and have been recently tested.[1]

  • PPE Donning Sequence: The order in which PPE is put on is crucial to ensure a proper seal and prevent contamination.

G cluster_donning PPE Donning Sequence Lab_Coat 1. Lab Coat (Fully buttoned) Gloves 2. Inner Gloves (Optional, for extensive work) Lab_Coat->Gloves Respirator 3. Respirator (If required, fit-check) Gloves->Respirator Goggles 4. Safety Goggles Respirator->Goggles Face_Shield 5. Face Shield (If splash risk is high) Goggles->Face_Shield Outer_Gloves 6. Outer Gloves (Cuffs over lab coat sleeves) Face_Shield->Outer_Gloves G cluster_doffing PPE Doffing Sequence Outer_Gloves 1. Outer Gloves (Peel off without touching skin) Face_Shield 2. Face Shield Outer_Gloves->Face_Shield Lab_Coat 3. Lab Coat (Turn inside out as you remove) Face_Shield->Lab_Coat Goggles 4. Safety Goggles Lab_Coat->Goggles Respirator 5. Respirator Goggles->Respirator Inner_Gloves 6. Inner Gloves (If worn) Respirator->Inner_Gloves Wash_Hands 7. Wash Hands Thoroughly Inner_Gloves->Wash_Hands

Caption: Sequential process for safely removing PPE.

Emergency First Aid Protocols

In the event of an accidental exposure, immediate and correct action is crucial.

  • If Inhaled: Move the individual to fresh air immediately. [1][2][3][6]If breathing is difficult, provide oxygen and seek immediate medical attention. [6]* Skin Contact: Take off all contaminated clothing at once. [2][6]Wash the affected skin area with plenty of soap and water. [1][2][3][6]If skin irritation occurs, seek medical advice. [1][2]* Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, making sure to rinse under the eyelids. [1][2][3][6]Remove contact lenses if present and easy to do so. [1][2]Continue rinsing and seek immediate medical attention. [1][2][6]* If Swallowed: Rinse the mouth with water. [1][2][6]Do NOT induce vomiting. [6]Call a poison control center or physician immediately for guidance. [1][2][6] By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you not only ensure the well-being of your team but also uphold the integrity and quality of your scientific work.

References

  • Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet for 2'-Hydroxy-5'-methylacetophenone.
  • University of Pittsburgh. (n.d.). Personal Protective Equipment (PPE): Appendix E - Types of Gloves and their Advantages and Disadvantages.
  • ChemicalBook. (2022, August 11). 1-(2-aMino-4-hydroxy-3-Methylphenyl)
  • Sigma-Aldrich. (2025, November 6).
  • Thermo Fisher Scientific. (2025, December 19).
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • United States Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
  • Sigma-Aldrich. (2025, April 24).
  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet for Ethanone, 1-(2-aminophenyl)-.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • Sigma-Aldrich. (2024, September 8).
  • BenchChem. (2025). A Technical Guide to 1-(2-Amino-5-methylphenyl)ethanone.
  • BLDpharm. (n.d.). 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone hydrochloride.
  • CymitQuimica. (2024, December 19). Safety Data Sheet for 1-(3-Amino-5-fluoro-2-methylphenyl)ethanone.
  • ECHEMI. (n.d.). Ethanone, 2-aMino-1-(3-Methylphenyl)
  • ChemicalBook. (2025, December 31). 1-(2-Hydroxy-5-methylphenyl)ethanone.
  • Echemi. (n.d.). 1-(3-BROMO-2-HYDROXYPHENYL)

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